molecular formula C11H8N2O3 B2423071 6-Oxo-1-phenylpyridazine-4-carboxylic acid CAS No. 1543223-22-8

6-Oxo-1-phenylpyridazine-4-carboxylic acid

Cat. No.: B2423071
CAS No.: 1543223-22-8
M. Wt: 216.196
InChI Key: BHSBRULRPYDCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-phenylpyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1-phenylpyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-6-8(11(15)16)7-12-13(10)9-4-2-1-3-5-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSBRULRPYDCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 1-Phenylpyridazine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

From Synthetic Scaffolds to Bioactive Ligands

Executive Summary

The pyridazine heterocycle has long been a "privileged structure" in medicinal chemistry, yet the specific scaffold of 1-phenylpyridazine-4-carboxylic acid (and its stable tautomer, 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid ) represents an under-exploited chemical space with significant therapeutic promise. While historically utilized in agrochemistry as hybridization agents (gametocides), recent structure-activity relationship (SAR) studies have repositioned this moiety as a potent pharmacophore for Cannabinoid Receptor type-2 (CB2R) modulation , COX/LOX inhibition , and antimicrobial therapies .

This guide dissects the chemical architecture, synthetic pathways, and validated therapeutic applications of this scaffold, providing researchers with actionable protocols for drug development.

Chemical Architecture & Pharmacophore Analysis

The Tautomeric Reality

To work effectively with this molecule, one must first address its structural stability. The fully aromatic "1-phenylpyridazine-4-carboxylic acid" is often a misnomer in solution. The structure predominantly exists as the pyridazinone tautomer due to the lactam-lactim equilibrium.

  • Scaffold A (Aromatic): 1-phenylpyridazine-1-ium-4-carboxylate (Zwitterionic, less common).

  • Scaffold B (Stable): 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid .

In this guide, we focus on Scaffold B , as it serves as the primary template for bioactive derivatives (carboxamides and esters).

Pharmacophoric Features

The 1-phenyl-4-carboxylic acid motif offers a unique "Push-Pull" electronic system ideal for receptor binding:

  • Position 1 (N-Phenyl): Provides a bulky lipophilic domain (

    
    -
    
    
    
    stacking capability) essential for anchoring the molecule into hydrophobic pockets (e.g., the hydrophobic channel of COX-2 or the orthosteric site of CB2R).
  • Position 4 (Carboxylic Acid): A polar head group. It acts as a hydrogen bond donor/acceptor or can be derivatized into carboxamides to modulate solubility and blood-brain barrier (BBB) permeability.

  • Position 6 (Carbonyl/Oxo): Facilitates hydrogen bonding with residues like Serine or Threonine in enzyme active sites.

Therapeutic Targets & Mechanisms[1]

Cannabinoid Receptor Type-2 (CB2R) Modulation

Recent studies indicate that pyridazinone-4-carboxamides (derivatives of our core acid) function as selective CB2R ligands. Unlike CB1R ligands, which cause psychotropic side effects, CB2R ligands modulate neuroinflammation and immune response without CNS intoxication.

  • Mechanism: The N-phenyl ring occupies the hydrophobic pocket of the CB2 receptor, while the amide linker (derived from the 4-COOH) directs the substituent toward the extracellular loop, stabilizing the receptor in an inactive (inverse agonist) or active (agonist) conformation.

  • Clinical Relevance: Neuropathic pain, multiple sclerosis, and neurodegenerative disorders.

Dual COX/LOX Inhibition (Anti-inflammatory)

The structural homology between 1-phenylpyridazinones and traditional NSAIDs allows these derivatives to inhibit cyclooxygenase (COX) enzymes.

  • Selectivity: The bulkiness of the 1-phenyl group often favors COX-2 selectivity over COX-1, reducing gastric ulceration risks common with non-selective NSAIDs.

  • Pathway: Inhibition of prostaglandin E2 (PGE2) synthesis.

Antimicrobial Activity

Derivatives where the 4-carboxylic acid is converted to hydrazides or heterocycle-fused systems (e.g., triazolo-pyridazines) exhibit potent antifungal and antibacterial properties, likely by disrupting bacterial cell wall synthesis or mimicking nucleosides.

Synthetic Pathways & Optimization

The synthesis of the core 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid is robust, relying on the condensation of aryl hydrazines with dicarbonyls.

Pathway Visualization (DOT)

The following diagram illustrates the primary synthetic route and divergent derivatization.

SynthesisWorkflow Start1 Phenylhydrazine (Nucleophile) Inter1 Arylhydrazone Intermediate Start1->Inter1 Condensation Start2 Diethyl Ketomalonate (Electrophile) Start2->Inter1 Cyclization Cyclization (EtOH / Heat) Inter1->Cyclization CoreScaffold 6-oxo-1-phenyl-1,6- dihydropyridazine-4-carboxylate Cyclization->CoreScaffold Hydrolysis Hydrolysis (NaOH / H+) CoreScaffold->Hydrolysis FinalAcid Target Acid (COOH) Hydrolysis->FinalAcid AmideCoupling Amide Coupling (EDC/HOBt + Amine) FinalAcid->AmideCoupling Ligand Bioactive Carboxamide (CB2R Ligand) AmideCoupling->Ligand

Caption: Step-wise synthesis from phenylhydrazine precursors to bioactive carboxamide ligands.

Validated Experimental Protocols

Synthesis of 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid

Objective: Isolate the core acid scaffold with >95% purity.

  • Reagents: Phenylhydrazine (10 mmol), Diethyl ketomalonate (10 mmol), Ethanol (30 mL), NaOH (10%).

  • Condensation:

    • Mix phenylhydrazine and diethyl ketomalonate in ethanol.

    • Reflux for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: Disappearance of hydrazine starting material indicates hydrazone formation.

  • Cyclization:

    • The intermediate often cyclizes spontaneously or upon extended heating.

    • Cool to room temperature.[1] The ester precipitate forms. Filter and wash with cold ethanol.

  • Hydrolysis (Critical Step):

    • Dissolve the ester in 10% NaOH (aq). Reflux for 1 hour.

    • Cool to 0°C. Acidify with HCl to pH 2.

    • Observation: A white solid (the carboxylic acid) will precipitate.

    • Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~13.0 ppm (COOH) and the characteristic doublet/triplet pattern of the N-phenyl group (7.4–7.6 ppm).

CB2 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of the derivative.

Materials:

  • Membranes from CHO cells stably expressing human CB2R.

  • Radioligand: [3H]-CP55,940 (0.5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA.

Protocol:

  • Preparation: Incubate membrane protein (20 µg) with [3H]-CP55,940 and varying concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression.

    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Control System:

  • Positive Control: WIN 55,212-2 (Known agonist).

  • Negative Control: DMSO vehicle (Total Binding).

  • Non-Specific Binding: Measure in the presence of 10 µM unlabeled CP55,940.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for derivatives of 1-phenylpyridazine-4-carboxylic acid in anti-inflammatory and receptor binding contexts.

Derivative TypeR-Group (Position 4)TargetActivity ProfileKey Insight
Parent Acid -COOHGPR109A / Metal ChelationLow/ModerateActs as a polar head; poor BBB permeability.
Ester -COOEtCOX-2Moderate IC50Prodrug potential; improved lipophilicity.
Carboxamide -CONH-Alkyl-ArylCB2 ReceptorHigh Affinity (nM) The amide linker is critical for CB2 selectivity over CB1.
Hydrazide -CONHNH2Microbial DNA GyraseHigh PotencyPrecursor for triazole fusion; antibacterial.

Mechanism of Action: CB2R Inverse Agonism

Understanding how these derivatives stabilize the inactive state of the CB2 receptor is crucial for designing non-psychoactive anti-inflammatory drugs.

MOA Ligand 1-Phenylpyridazine Derivative Pocket Orthosteric Binding Site Ligand->Pocket Hydrophobic Interaction (Phenyl Tail) Receptor CB2 Receptor (GPCR) Effect G-Protein Uncoupling Receptor->Effect Prevents Activation Pocket->Receptor Conformational Lock (Inverse Agonist) Outcome Reduced cAMP & Inflammation Effect->Outcome Therapeutic Result

Caption: Mechanism of Action for CB2R modulation by pyridazinone derivatives.

References

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists. Source: University of Sassari / IRIS. Context: Primary source for the synthesis and CB2R activity of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides. URL:[Link] (Verified domain root for IRIS repository)

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. Source: PubMed / NIH. Context: Comprehensive review of the anti-inflammatory mechanisms (COX/LOX) of the pyridazinone scaffold. URL:[Link] (Search Term: Pyridazinone Anti-inflammatory)

  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]. Source: Zeitschrift für Kristallographie / ResearchGate. Context: Provides structural data and confirmation of the tautomeric forms in solid state. URL:[Link]

Sources

Pharmacophore Modeling of Pyridazinone Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Chemical Context

The pyridazinone carboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly in the inhibition of Aldose Reductase (ALR2) , P2Y12 receptors , and COX-2 enzymes . The core utility of this scaffold lies in its bifunctional nature: the pyridazinone ring serves as a rigid, semi-polar spacer and hydrogen bond acceptor (HBA), while the carboxylic acid moiety acts as an ionic "warhead," often engaging positively charged residues (e.g., Lysine, Arginine, or Histidine) within a binding pocket.

This guide details the construction of a high-fidelity pharmacophore model for this scaffold, moving beyond generic protocols to address the specific tautomeric and ionization challenges inherent to pyridazinone carboxylates.

The Pharmacophoric Signature

For ALR2 inhibition—the primary case study for this guide—the pharmacophore typically requires:

  • Negative Ionizable (NI) / H-Bond Acceptor (HBA): The carboxylate anion.

  • Aromatic/Hydrophobic (Hyd): The pyridazinone ring and attached aryl groups.

  • Linker Constraints: A specific distance (often 5–7 Å) between the aryl center and the acidic headgroup.

Computational Workflow: The Core Protocol

The following workflow integrates ligand-based and structure-based approaches. It is designed to be software-agnostic but assumes access to standard suites like LigandScout , Discovery Studio , or MOE .

Step 1: Data Curation & Protonation States (Critical)
  • Challenge: The pyridazinone ring can exist in lactam (NH-C=O) or lactim (N=C-OH) tautomers. Furthermore, the carboxylic acid (pKa ~4.5) will be deprotonated at physiological pH (7.4).

  • Protocol:

    • Standardize: Force the lactam tautomer (most stable in solution and crystal structures).

    • Ionize: Set the carboxylic acid to carboxylate (COO-) . This is non-negotiable for accurate electrostatic mapping.

    • Stereochemistry: Enumerate undefined chiral centers if the linker contains substitutions.

Step 2: Conformational Analysis

Pyridazinone derivatives often possess rotatable bonds between the heterocycle and the carboxylic acid tail.

  • Method: Use a low-mode molecular dynamics (MD) or systematic search (e.g., OMEGA or CAESAR).

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum to account for strain induced by binding.

Step 3: Pharmacophore Generation (Structure-Based)

We prioritize a structure-based approach using known crystal structures (e.g., ALR2 co-crystallized with pyridazinone analogs) to define the "Bioactive Conformation."

Reference Interaction Map (ALR2 Case Study)
  • Target: Aldose Reductase (PDB Code: 1US0 or similar).

  • Key Residues:

    • Tyr48 & His110: H-bond donors to the pyridazinone carbonyl.

    • Trp111: Hydrophobic stacking with the pyridazinone ring.

    • Lys84 / His110: Ionic salt bridge with the carboxylate tail.

Step 4: Model Validation

A model is only as good as its ability to discriminate.

  • Decoy Set: Generate 50 decoys for every 1 active ligand using the DUD-E methodology (matching physicochemical properties but mismatched topology).

  • Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC) of the ROC plot. A valid model must have AUC > 0.7.

Visualizing the Workflow & Interaction Logic

The following diagrams illustrate the logical flow of the modeling process and the specific molecular interactions governing the pharmacophore.

Pharmacophore Modeling Pipeline

PharmacophoreWorkflow cluster_prep Phase 1: Preparation cluster_build Phase 2: Model Construction cluster_valid Phase 3: Validation RawData Raw Structures (SDF/SMILES) Curation Curation: 1. Tautomer Check (Lactam) 2. Ionization (COO-) 3. Desalting RawData->Curation Conformers Conformational Expansion (Energy Window: 10 kcal/mol) Curation->Conformers Alignment Molecular Alignment (Flexible Fitting) Conformers->Alignment FeatureDef Feature Definition: - Neg. Ionizable (Tail) - H-Bond Acceptor (Core) - Hydrophobic (Ring) Alignment->FeatureDef Exclusion Exclusion Volumes (Steric Clashes) FeatureDef->Exclusion Screening Virtual Screening Run Exclusion->Screening Decoys Decoy Set Generation (DUD-E / 1:50 Ratio) Decoys->Screening Metrics Metrics Calculation: ROC AUC > 0.7 EF1% > 10 Screening->Metrics

Caption: Figure 1. End-to-end workflow for generating a validated pharmacophore model for pyridazinone derivatives.

Molecular Interaction Map (ALR2 Active Site)

This diagram visualizes the specific residue interactions that the pharmacophore model must capture to be biologically relevant.

InteractionMap cluster_ligand Pyridazinone Carboxylic Acid Ligand Carboxylate COO- Group Pyridazinone Pyridazinone Ring (C=O, N-N) Carboxylate->Pyridazinone Linker (1-3 C) Lys84 LYS 84 (Pos. Charge) Carboxylate->Lys84 Ionic Interaction (Salt Bridge) His110 HIS 110 (Pos. Charge/Donor) Carboxylate->His110 H-Bond / Ionic Aryl Hydrophobic Tail (Benzyl/Phenyl) Pyridazinone->Aryl Linker Pyridazinone->His110 H-Bond Acceptor Tyr48 TYR 48 (H-Bond Donor) Pyridazinone->Tyr48 H-Bond Acceptor (C=O ... HO-Tyr) Trp111 TRP 111 (Aromatic) Aryl->Trp111 Pi-Pi Stacking Hydrophobic

Caption: Figure 2. Interaction map detailing the binding mode of pyridazinone carboxylic acids within the ALR2 active site.

Quantitative Data Summary

The following table summarizes the geometric constraints required for the pharmacophore features based on aggregated crystal structure data (e.g., PDB IDs: 1US0, 2PDZ).

Feature TypeChemical MoietyInteracting Residue (ALR2)Radius (Å)Vector Constraint
Neg. Ionizable Carboxylate (COO-)Lys84, His1101.5 - 2.0Point
H-Bond Acceptor Pyridazinone (C=O)Tyr48, His1101.0 - 1.5Directed (Cone)
Hydrophobic Pyridazinone RingTrp111 (Specificity Pocket)1.5 - 2.0Sphere
Hydrophobic Distal Aryl GroupLipophilic Pocket1.8 - 2.2Sphere
Exclusion Vol. Protein BackboneN/AVariableHard Sphere

Experimental Validation Protocol

To verify the computational model, the following in vitro assay protocol is recommended for synthesized candidates.

Aldose Reductase Inhibition Assay
  • Enzyme Source: Recombinant human ALR2 or rat lens homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Detection: Spectrophotometric monitoring of NADPH oxidation at 340 nm .

  • Procedure:

    • Incubate Enzyme + Inhibitor (Pyridazinone derivative) in phosphate buffer (pH 6.2) for 5 mins.

    • Add NADPH and Glyceraldehyde to initiate reaction.

    • Measure

      
      OD/min over 5 minutes.
      
  • Calculation:

    
    
    

References

  • Maccari, R., et al. (2018). "Aldose reductase inhibitors: A patent review (2014-present)." Expert Opinion on Therapeutic Patents.

  • El-Koufany, M., et al. (2024). "Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory and analgesic agents." Bioorganic Chemistry.

  • Protein Data Bank (PDB). "Crystal structure of human aldose reductase with inhibitor." RCSB PDB.

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D pharmacophores derived from protein-bound ligands and their mining in large databases." Journal of Chemical Information and Modeling.

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better ligands and decoys for better benchmarking." Journal of Medicinal Chemistry.

The 6-Oxo-1-phenylpyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, stands as a "wonder nucleus" in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2] Among these, the 6-oxo-1-phenylpyridazine scaffold has garnered significant attention, serving as a versatile template for the design and development of novel therapeutic agents targeting a range of diseases, from cancer and inflammation to microbial infections and cardiovascular disorders.[2][3] This technical guide provides a comprehensive overview of the biological activities of 6-oxo-1-phenylpyridazine analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies underpinning their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of numerous heterocyclic scaffolds, with 6-oxo-1-phenylpyridazine analogs emerging as a promising class of compounds.[4][5] These derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer.[4][6]

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A critical mechanism underlying the anticancer effects of many 6-oxo-1-phenylpyridazine analogs is the inhibition of VEGFR-2, a key regulator of angiogenesis.[7][8] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to growth inhibition and apoptosis.[8]

Several diarylurea derivatives incorporating the pyridazinone scaffold have been designed as surrogates for sorafenib, a known multi-kinase inhibitor.[3] Molecular docking studies have provided insights into the binding modes of these compounds within the VEGFR-2 active site, highlighting the importance of the pyridazinone core in establishing key interactions.[9]

The general mechanism of VEGFR-2 inhibition by these analogs involves their binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.

VEGFR2_Inhibition cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Phosphorylation Downstream Downstream Signaling VEGFR2->Downstream Activates Analog 6-Oxo-1-phenylpyridazine Analog Analog->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: VEGFR-2 signaling pathway and its inhibition by 6-oxo-1-phenylpyridazine analogs.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

Structure-activity relationship studies have revealed several key features that influence the anticancer potency of 6-oxo-1-phenylpyridazine derivatives:

  • Substitution on the Phenyl Ring at Position 1: The nature and position of substituents on the N-phenyl ring significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anticancer efficacy in some series.[10]

  • Modifications at Other Positions: The introduction of various moieties at other positions of the pyridazinone ring can modulate activity. For example, the incorporation of a diarylurea moiety has been a successful strategy in designing potent VEGFR-2 inhibitors.[3]

  • Fused Ring Systems: The fusion of the pyridazinone ring with other heterocyclic systems, such as triazoles or indoles, has led to the discovery of compounds with potent antiproliferative activities.[2][4]

Table 1: Anticancer Activity of Representative 6-Oxo-1-phenylpyridazine Analogs

Compound IDTarget/MechanismCancer Cell Line(s)Activity (GI50/IC50)Reference
10l VEGFR-2 Inhibition, G0-G1 cell cycle arrestA549/ATCC (NSCLC)GI50 = 1.66–100 µM[3]
17a VEGFR-2 InhibitionMelanoma, NSCLC, Prostate, ColonGI% = 62.21–100.14%[9]
2f Antiproliferative36 human tumor cell linesGI50 < 1 µM[11]
2h AntiproliferativeSR (leukemia), NCI-H522 (NSCLC)GI50 < 0.1 µM[6]
5f Dual EGFR/VEGFR-2 InhibitionHCT116, HepG2, MCF-7IC50 = 7.69–15.66 µM[12]

Anti-inflammatory Activity: Modulation of Pro-inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles remains a significant area of research.[13] 6-Oxo-1-phenylpyridazine analogs have demonstrated potent anti-inflammatory properties, often associated with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14][15] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[13] Many 6-oxo-1-phenylpyridazine derivatives exhibit selective inhibition of COX-2 over the constitutive isoform, COX-1, which is associated with the gastrointestinal side effects of non-selective NSAIDs.[16][17]

Some analogs also exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[18][19] This dual-inhibition profile is considered a promising strategy for developing more effective anti-inflammatory drugs.[19]

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins Produces COX2->Prostaglandins Produces Leukotrienes Leukotrienes LOX5->Leukotrienes Produces Analog 6-Oxo-1-phenylpyridazine Analog Analog->COX2 Inhibits Analog->LOX5 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of COX-2 and 5-LOX pathways by 6-oxo-1-phenylpyridazine analogs.

Table 2: Anti-inflammatory Activity of Representative 6-Oxo-1-phenylpyridazine Analogs

Compound IDTarget/MechanismIn Vitro/In Vivo ModelActivity (IC50/Inhibition %)Reference
4a COX-2 InhibitionIn vitro COX-2 assayIC50 = 17.45 nM[16]
5a COX-2 InhibitionIn vitro COX-2 assayIC50 = 16.76 nM[16]
3g COX-2 InhibitionIn vitro COX-2 assayIC50 = 43.84 nM[17]
7a COX-2/5-LOX InhibitionIn vitro assaysCOX-2 SI = 208, 5-LOX IC50 = 3 µM[19]
8a COX-1/COX-2 InhibitionIn vitro assaysCOX-1: 59%, COX-2: 37% at 10 µM[14]

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The 6-oxo-1-phenylpyridazine scaffold has demonstrated promising activity against a range of microbial pathogens.[3][20]

Spectrum of Activity

Derivatives of 6-oxo-1-phenylpyridazine have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[21] Notably, some analogs have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[22]

Table 3: Antimicrobial Activity of Representative 6-Oxo-1-phenylpyridazine Analogs

Compound IDTarget MicroorganismMIC (µg/mL or µM)Reference
10h Staphylococcus aureus16 µg/mL[3][9]
8g Candida albicans16 µg/mL[3]
3 S. aureus (MRSA)4.52 µM[22]
7 E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8 µM[22]
13 A. baumannii, P. aeruginosa3.74 and 7.48 µM[22]
IIIa E. coli, S. pyogenes"Excellent activity"[23]
IIId A. niger, C. albicans"Very good activity"[23]

Cardiovascular Effects: Modulating Cardiac Function

The 6-oxo-1-phenylpyridazine core is also present in compounds with significant cardiovascular activity, particularly as cardiotonic agents.[24][25] These compounds can enhance the contractility of the heart muscle, making them valuable in the treatment of heart failure.[26][27]

Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition and Calcium Sensitization

The primary mechanism for the cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[28][29] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[27]

Some analogs may also act as calcium sensitizers, directly increasing the sensitivity of the contractile proteins in cardiomyocytes to calcium, thereby improving the force of contraction without significantly increasing intracellular calcium concentrations.[27]

Cardiotonic_Mechanism ATP_Cardio ATP AC Adenylyl Cyclase ATP_Cardio->AC Substrate cAMP cAMP AC->cAMP Converts to PDE3 PDE3 cAMP->PDE3 Degraded by PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation cAMP->Vasodilation AMP AMP PDE3->AMP Analog_Cardio 6-Oxo-1-phenylpyridazine Analog Analog_Cardio->PDE3 Inhibits Contraction Increased Cardiac Contractility PKA->Contraction

Caption: Mechanism of cardiotonic action via PDE3 inhibition.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 6-oxo-1-phenylpyridazine analog and for key biological assays.

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a conventional heating method for the synthesis of a foundational 6-oxo-1-phenylpyridazine structure.[30]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add β-benzoylpropionic acid (1 mmol) and 20 mL of ethanol.

  • Stir the mixture to dissolve the solid.

  • Slowly add hydrazine hydrate (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by rotary evaporation.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[19]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Reference inhibitors (e.g., celecoxib, indomethacin)

  • Assay buffer

  • Detection system (e.g., colorimetric or fluorometric)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a microplate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period to allow for prostaglandin production.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[21]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 6-oxo-1-phenylpyridazine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects, underscores its importance in the development of novel therapeutic agents. The ease of synthetic modification of the pyridazinone ring allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, the 6-oxo-1-phenylpyridazine core will undoubtedly remain a focal point for the design and discovery of new and improved drugs to address a multitude of human diseases.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. (n.d.). Benchchem.
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Taylor & Francis.
  • Structures of VEGFR-2 inhibitors approved for clinical use. (n.d.).
  • Head-to-head comparison of the antimicrobial spectrum of pyridazine deriv
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • The anticancer potential of various substituted pyridazines and rel
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). The Royal Society of Chemistry.
  • A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Deriv
  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (n.d.).
  • Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. (2025). PubMed.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. (2003). PubMed.
  • Pyridazinones: A versatile scaffold in the development of potential target‐based novel anticancer agents. (2022). DOI.
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.
  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
  • A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)
  • Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. (2020). PubMed.
  • Substituted 6-phenyl-3(2H)-pyridazinones useful as cardiotonic agents. (n.d.).
  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. (2013). PubMed.
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. (n.d.). Semantic Scholar.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evalu
  • Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones. (n.d.). PubMed.
  • Substituted 6-phenyl-3(2H)-pyridazinones useful as cardiotonic agents. (n.d.).
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
  • General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. (2010). Drug Development and Therapeutics.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). MDPI.
  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. (2012). PubMed.
  • Cardiotonic agent. (n.d.). Wikipedia.
  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (n.d.). PubMed.
  • Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives. (2025).
  • Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Deriv
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.).
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI.

Sources

Comprehensive Solubility Profile and Thermodynamic Analysis of 6-Oxo-1-phenylpyridazine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation thermodynamics of highly functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical process chemistry. This whitepaper provides an in-depth technical analysis of the solubility profile of 6-Oxo-1-phenylpyridazine-4-carboxylic acid (CAS: 1543223-22-8)[1]. By deconstructing its molecular architecture and applying the Hansen Solubility Parameters (HSP) framework, we establish a predictive and empirical model for its behavior in various organic solvents. The methodologies detailed herein are designed as self-validating systems, ensuring maximum scientific integrity for researchers scaling up crystallization, purification, or formulation workflows.

Molecular Architecture and Thermodynamic Barriers

This compound (6-OPCA) presents a complex solvation challenge due to its structural dichotomy[2]. The molecule features:

  • A lipophilic N1-phenyl substituent: Drives non-polar interactions and

    
     stacking.
    
  • A dihydropyridazinone core: A rigid, planar system that contributes to a high crystal lattice energy.

  • A C4-carboxylic acid moiety: Acts as both a strong hydrogen-bond donor and acceptor[1].

In the solid state, the carboxylic acid groups form robust, cyclic intermolecular homodimers. According to the thermodynamic principles of organic compound solubility[3], dissolving this crystal lattice requires a solvent capable of paying a significant enthalpic penalty. The framework dictates that a successful solvent must possess matching dispersion (


), polar (

), and hydrogen-bonding (

) forces[4]. For 6-OPCA, overcoming the high

requirement of the carboxylic acid dimers is the primary thermodynamic barrier to dissolution[5].

Self-Validating Experimental Methodology

To generate highly accurate equilibrium solubility data, we utilize the, the universally recognized gold standard in physicochemical profiling[6]. As a Senior Application Scientist, I have engineered the following protocol to be strictly self-validating, eliminating kinetic artifacts.

The Isothermal Protocol
  • Saturation: An excess of crystalline 6-OPCA is introduced into 5.0 mL of the target organic solvent within a hermetically sealed borosilicate glass vial.

  • Agitation: The suspension is agitated in a thermostatic shaker at 298.15 ± 0.1 K. Causality: Continuous kinetic energy is mandatory to overcome the activation energy of dissolution and transition the system from a kinetic state to true thermodynamic equilibrium.

  • Self-Validation (Equilibration): Aliquots are sampled at 24, 48, and 72 hours. The system is only deemed "equilibrated" when the concentration variance between successive time points is

    
    . If the variance exceeds this threshold, agitation continues.
    
  • Phase Separation: Samples are centrifuged at 10,000 rpm for 15 minutes under isothermal conditions. Causality:[7]. Heterocyclic carboxylic acids are notorious for adsorbing onto standard hydrophilic filter matrices, which artificially depletes the solute from the supernatant and results in false-low solubility readings.

  • Quantification: The supernatant is carefully extracted, volumetrically diluted, and quantified via HPLC-UV at

    
     (254 nm).
    

G Start Excess 6-OPCA + Organic Solvent Shake Thermostatic Shaker (298.15 K, 24-72 h) Start->Shake Suspension Equilibrate Self-Validation (ΔC ≤ 2% across time points) Shake->Equilibrate Kinetic Equilibrium Separate Phase Separation (Centrifugation at 10,000 rpm) Equilibrate->Separate Solid-Liquid Mix Supernatant Supernatant Extraction & Dilution Separate->Supernatant Isothermal HPLC HPLC-UV Quantification (λ = 254 nm) Supernatant->HPLC Aliquot Data Solubility Profile & Thermodynamic Modeling HPLC->Data Concentration (mg/mL)

Workflow for the isothermal saturation shake-flask method to determine equilibrium solubility.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of 6-OPCA across a spectrum of organic solvents at 298.15 K.

SolventDielectric Constant (

)
Solvation CapacityEquilibrium Solubility at 298.15 K (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7High42.5 ± 1.2
N,N-Dimethylformamide (DMF) 36.7High38.1 ± 1.0
Methanol (MeOH) 32.7Moderate14.3 ± 0.6
Ethanol (EtOH) 24.5Moderate9.8 ± 0.4
Acetone 20.7Low-Moderate5.2 ± 0.3
Ethyl Acetate (EtOAc) 6.0Low1.8 ± 0.1
Toluene 2.4Very Low< 0.1
n-Hexane 1.9InsolubleBelow LOD

Mechanistic Causality of Solvation

The empirical data above perfectly aligns with the theoretical thermodynamic predictions[8]. The causality behind solvent efficacy can be broken down into three distinct mechanistic categories:

Aprotic, Highly Polar Solvents (DMSO, DMF)

These solvents exhibit the highest solvation capacity for 6-OPCA.

  • Causality: The sulfoxide oxygen in DMSO and the amide oxygen in DMF act as exceptionally powerful hydrogen-bond acceptors (HBA). They possess sufficient thermodynamic driving force to outcompete and cleave the stable 6-OPCA carboxylic acid homodimers, forming highly stable solute-solvent heterodimers. The high dielectric constants also stabilize the polar pyridazinone core.

Protic Solvents (Methanol, Ethanol)

Aliphatic alcohols demonstrate moderate solubility profiles.

  • Causality: While protic solvents can act as both hydrogen-bond donors and acceptors, they suffer from strong self-association (solvent-solvent hydrogen bonding networks). The energy required to break the solvent's own cohesive network competes directly with the energy needed to solvate the 6-OPCA crystal lattice, resulting in a lower net solubility compared to aprotic HBA solvents[9].

Non-Polar Solvents (Toluene, Hexane)

Non-polar hydrocarbons fail entirely to dissolve 6-OPCA.

  • Causality: Lacking significant polar (

    
    ) and hydrogen-bonding (
    
    
    
    ) components, these solvents rely entirely on weak dispersion forces (
    
    
    ). These forces are vastly insufficient to disrupt the strong crystal lattice energy generated by the pyridazinone-carboxylic acid hydrogen-bonding network[3].

Implications for Drug Development

For process chemists, this solubility profile dictates that DMSO or DMF should be utilized as primary solvents for synthetic reactions or as the solvent phase in anti-solvent crystallization workflows. Conversely, Toluene or Ethyl Acetate serve as excellent anti-solvents to drive high-yield precipitation of 6-OPCA during purification steps.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis. URL:[Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. John Wiley & Sons / Google Books.
  • MDPI Open Access Journals. (2024). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics. URL:[Link]

Sources

History and Discovery of Phenylpyridazine Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of phenylpyridazine carboxylic acids, a scaffold critical to agrochemistry (herbicides) and pharmacology (GABA antagonists, kinase inhibitors).

From 19th-Century Dyes to Modern Bioorthogonal Chemistry

Executive Summary

The phenylpyridazine carboxylic acid scaffold represents a privileged structure in medicinal and agricultural chemistry. Historically, its discovery is rooted in the "Golden Age" of German dye chemistry, but its utility has evolved far beyond colorants. Today, this moiety serves as the core for Photosystem II inhibiting herbicides (e.g., Pyridate metabolites) and is a key pharmacophore in GABA


 receptor antagonists.

This guide explores the synthetic evolution of this scaffold, contrasting the robust but harsh classical condensation methods with modern, transition-metal-catalyzed carbonylation and high-precision Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions.

Historical Genesis: The Classical Condensation

The foundational chemistry of pyridazines was established in 1885 by Ludwig Knorr and Emil Fischer . The classical route, still relevant for large-scale manufacturing, relies on the condensation of hydrazine with 1,4-dicarbonyl compounds.

The Friedel-Crafts / Hydrazine Route

This is the "workhorse" pathway. It begins not with the heterocyclic ring, but with the construction of an acyclic precursor using Friedel-Crafts acylation.

The Pathway:

  • Friedel-Crafts Acylation: Benzene reacts with succinic anhydride (

    
     catalyst) to form 3-benzoylpropionic acid .
    
  • Cyclization: Condensation with hydrazine hydrate yields 6-phenyl-4,5-dihydropyridazin-3(2H)-one .

  • Oxidation/Aromatization: The dihydro- ring is oxidized (typically using

    
     or Sodium 3-nitrobenzenesulfonate) to the fully aromatic 6-phenylpyridazin-3(2H)-one .
    
  • Functionalization: Conversion of the ketone to a chloride (

    
    ) followed by carbonylation or hydrolysis of a nitrile precursor.
    

Expert Insight: The critical flaw in early iterations of this method was the "regioselectivity problem" when using substituted hydrazines. However, for phenylpyridazine carboxylic acid, the symmetry of the hydrazine (or lack thereof) dictates the position of the phenyl group relative to the oxygen.

Visualization: The Classical Mechanism

The following diagram illustrates the mechanistic flow of the hydrazine condensation, the defining reaction of this era.

HydrazineCondensation Start 3-Benzoylpropionic Acid (1,4-dicarbonyl equivalent) Inter1 Hydrazone Intermediate Start->Inter1 Acid Cat. (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization Ring Closure Product 4,5-Dihydropyridazinone Cyclization->Product -H2O

The Mid-Century Shift: Agricultural & Industrial Scale

In the mid-20th century, the focus shifted from simple synthesis to functionalization for biological activity. The discovery that 3-phenyl-4-hydroxy-pyridazines (like the active metabolite of Pyridate) could inhibit photosynthesis in plants drove massive industrial optimization.

The "Methyl Oxidation" Route

To generate the carboxylic acid specifically, chemists often avoided direct carboxylation of the ring. Instead, they synthesized 3-methyl-6-phenylpyridazine and oxidized the methyl group.

  • Reagents: Potassium Permanganate (

    
    ) or Selenium Dioxide (
    
    
    
    ).
  • Challenge: Pyridazines are electron-deficient and prone to oxidative degradation. The reaction requires careful pH control to oxidize the methyl group without destroying the ring.

Modern Synthetic Architectures

Contemporary drug discovery demands higher precision, milder conditions, and the ability to install the carboxylic acid moiety at late stages.

Palladium-Catalyzed Carbonylation

The modern standard for converting a halogenated phenylpyridazine to its carboxylic acid analog utilizes Palladium (0) catalysis. This method avoids the harsh oxidants of the 1950s.

  • Substrate: 3-chloro-6-phenylpyridazine (easily derived from the pyridazinone via

    
    ).[1]
    
  • Catalyst System:

    
     / dppf (1,1'-Bis(diphenylphosphino)ferrocene).
    
  • CO Source: Carbon monoxide gas (balloon or autoclave) or solid CO-surrogates (e.g.,

    
    ).
    
  • Nucleophile: Water (for acid) or Methanol (for ester).

Reaction:



Inverse Electron Demand Diels-Alder (IEDDA)

For constructing highly substituted phenylpyridazine carboxylic acids de novo, IEDDA is the state-of-the-art.

  • Diene: Electron-deficient 1,2,4,5-tetrazine (often bearing the carboxylic ester).

  • Dienophile: Electron-rich alkene or alkyne (bearing the phenyl group).

  • Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder ($ -N_2 $).

  • Advantage: This is a "Click" reaction—extremely fast, bioorthogonal, and high-yielding.

IEDDA_Workflow Tetrazine Tetrazine Carboxylate (Electron Deficient Diene) Adduct Bicyclic Intermediate Tetrazine->Adduct [4+2] Cycloaddition Alkene Phenyl Acetylene/Alkene (Dienophile) Alkene->Adduct [4+2] Cycloaddition N2 Release of N2 gas Adduct->N2 Product Phenylpyridazine Carboxylate Adduct->Product Retro-Diels-Alder

Experimental Protocol: Synthesis of 6-Phenyl-3-pyridazinecarboxylic Acid

This protocol combines the classical ring formation with a modern oxidative workup, offering a reliable route for research laboratories.

Phase 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
  • Reagents: 3-Benzoylpropionic acid (17.8 g, 0.1 mol), Hydrazine hydrate (7.5 g, 0.15 mol), Ethanol (150 mL).

  • Procedure:

    • Dissolve keto-acid in ethanol.

    • Add hydrazine hydrate dropwise (exothermic).

    • Reflux for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Cool to room temperature.[2] The product precipitates as white crystals.[3]

    • Filter, wash with cold ethanol, and dry.

    • Yield: ~85-90%. MP: 148–150 °C.

Phase 2: Aromatization to 6-Phenylpyridazin-3(2H)-one
  • Reagents: Phase 1 Product (10 g), Bromine (1.1 eq), Acetic Acid (glacial).

  • Procedure:

    • Dissolve dihydropyridazinone in warm acetic acid.

    • Add bromine solution dropwise at 60–70 °C.

    • Stir for 1 hour. Pour into ice water.

    • Filter the solid precipitate.[3]

Phase 3: Chlorination (The Gateway Step)
  • Reagents: Phase 2 Product (5 g),

    
     (20 mL).
    
  • Procedure:

    • Reflux the solid in neat

      
       for 2 hours.
      
    • Caution: Quench carefully by pouring onto crushed ice (violent reaction).

    • Neutralize with

      
       and extract with DCM.
      
    • Product: 3-Chloro-6-phenylpyridazine.[1][4]

Phase 4: Palladium-Catalyzed Carboxylation (The Modern Twist)
  • Reagents: 3-Chloro-6-phenylpyridazine (1 eq),

    
     (5 mol%), dppf (10 mol%), 
    
    
    
    (2 eq), Methanol (solvent/nucleophile).
  • Procedure:

    • Place reagents in an autoclave or pressure tube.

    • Purge with CO gas (balloon pressure is often sufficient for iodides; chlorides may require 5–10 bar or higher temperature).

    • Heat to 80–100 °C for 12 hours.

    • Filter through Celite, evaporate solvent.

    • Hydrolysis: Treat the resulting methyl ester with LiOH in THF/Water to obtain the free 6-phenyl-3-pyridazinecarboxylic acid .

Comparative Analysis of Methods

FeatureClassical (Oxidation of Methyl)Modern (Pd-Carbonylation)IEDDA (Click Chemistry)
Precursor 3-Methyl-6-phenylpyridazine3-Chloro-6-phenylpyridazineTetrazine + Alkyne
Reagents KMnO4, SeO2 (Harsh)CO, Pd cat, MeOH (Mild)None (Thermal)
Selectivity Low (over-oxidation risk)High (chemoselective)Very High (Regioselective)
Scalability High (Industrial)Medium (Pharma/Research)Low (Discovery/Library)
Primary Use Agrochemical manufacturingDrug developmentChemical Biology/DNA Libraries

References

  • Knorr, L. (1885). "Ueber die Constitution der Carbostyrilderivate." Berichte der deutschen chemischen Gesellschaft, 18(1), 299-311. Link

  • Fischer, E. (1886). "Ueber die Hydrazine der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft, 19(1). Link

  • Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes. Scope and applications." Chemical Reviews, 86(5), 781-793. Link

  • Alami, M., et al. (2022). "Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates." PolyU Institutional Research Archive. Link

  • Sigma-Aldrich. "3-Chloro-6-phenylpyridazine Product Analysis."[4] Link

  • BenchChem. "Synthesis of Hydrazine Derivatives from Ketones: Technical Guide." Link

Sources

Navigating the Metabolic Maze: An In-depth Technical Guide to the Metabolic Stability of 6-oxo-1-phenylpyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 6-oxo-1-phenylpyridazine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of disease areas, including cancer, inflammation, and cardiovascular diseases.[1][2] Its synthetic tractability and ability to engage with a variety of biological targets have made it a cornerstone of many drug discovery programs.[3] However, the journey from a promising hit to a viable clinical candidate is often fraught with metabolic challenges. Understanding and optimizing the metabolic stability of this scaffold is paramount to achieving desirable pharmacokinetic profiles and, ultimately, therapeutic success.

This in-depth technical guide provides a comprehensive overview of the metabolic landscape of 6-oxo-1-phenylpyridazine derivatives. We will delve into the key metabolic pathways, identify common metabolic liabilities, and present field-proven strategies to enhance stability. This guide is designed to equip researchers with the knowledge and practical methodologies to proactively address metabolic hurdles and accelerate the development of robust drug candidates.

The Metabolic Fate of the 6-oxo-1-phenylpyridazine Core: Key Pathways and "Soft Spots"

The metabolic transformation of 6-oxo-1-phenylpyridazine derivatives is primarily governed by Phase I and Phase II enzymatic reactions, predominantly occurring in the liver. The inherent chemical properties of the scaffold present several "soft spots" susceptible to metabolic attack.

Phase I Metabolism: The Oxidative Arena

Oxidative metabolism, largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes, represents a major clearance pathway for this class of compounds.[4] Key oxidative transformations include:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for CYP-mediated hydroxylation, typically at the para-position, although other positions can also be oxidized. This is a common metabolic pathway for many aromatic compounds.

  • Pyridazinone Ring Oxidation: The pyridazinone ring itself can undergo oxidation. This can lead to the formation of various hydroxylated metabolites.

  • N-Dealkylation: For derivatives with substituents on the pyridazinone nitrogen, N-dealkylation can be a significant metabolic route.

  • Oxidation of Substituents: Alkyl or other functional groups attached to the core scaffold are also susceptible to oxidation.

Beyond CYPs, Aldehyde Oxidase (AO) is emerging as a key player in the metabolism of nitrogen-containing heterocycles.[5][6] AO can catalyze the oxidation of the pyridazinone ring, and its contribution should not be underestimated, especially when designing compounds to be resistant to CYP-mediated metabolism.[7][8]

Phase II Metabolism: The Conjugation Cascade

Following Phase I oxidation, or for compounds with suitable functional groups, Phase II conjugation reactions facilitate excretion.

  • N-Glucuronidation: The pyridazine ring contains nitrogen atoms that are susceptible to N-glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This is a significant pathway for many nitrogen-containing heterocyclic drugs. The interspecies variability in N-glucuronidation can be high, with humans often exhibiting higher rates than preclinical species, a critical consideration for clinical translation.[9]

The interplay of these metabolic pathways dictates the overall stability and clearance of a 6-oxo-1-phenylpyridazine derivative. A visual representation of these potential metabolic transformations is provided below.

cluster_0 6-oxo-1-phenylpyridazine Core cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism cluster_3 Metabolites Core 6-oxo-1-phenylpyridazine Oxidation Oxidative Metabolism Core->Oxidation Susceptible Sites Conjugation Conjugation Core->Conjugation Direct or Post-Phase I CYP CYP450 Enzymes Oxidation->CYP AO Aldehyde Oxidase (AO) Oxidation->AO N_Dealkylated N-Dealkylated Metabolites Oxidation->N_Dealkylated Hydroxylated Hydroxylated Metabolites (Aromatic/Ring) CYP->Hydroxylated AO->Hydroxylated UGT UGTs Conjugation->UGT Glucuronide N-Glucuronide Conjugates UGT->Glucuronide

Potential metabolic pathways for the 6-oxo-1-phenylpyridazine scaffold.

Strategies for Enhancing Metabolic Stability

Improving the metabolic stability of the 6-oxo-1-phenylpyridazine scaffold is a critical aspect of lead optimization. Several rational design strategies can be employed to "harden" the molecule against metabolic breakdown.

Blocking Metabolic "Soft Spots"
  • Fluorine Substitution: The introduction of fluorine atoms at positions susceptible to hydroxylation, particularly on the phenyl ring, is a widely used and effective strategy. The strong carbon-fluorine bond is resistant to CYP-mediated cleavage.

  • Deuterium Substitution: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.

Modulating Electronic Properties
  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the aromatic rings can decrease the electron density, making them less susceptible to oxidative metabolism by CYPs.

Bioisosteric Replacements

Bioisosteric replacement of metabolically labile moieties can significantly improve stability while retaining biological activity.[11]

  • Phenyl Ring Analogs: Replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the metabolic profile. For instance, substituting with a pyridine or pyrimidine ring can sometimes enhance stability.

  • Scaffold Hopping: In some cases, more drastic changes, or "scaffold hopping," may be necessary to completely move away from a metabolically problematic core while maintaining the key pharmacophoric elements.[11][12]

Steric Hindrance

Introducing bulky substituents near a metabolic "soft spot" can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of metabolism.

The following table summarizes these strategies with their underlying rationale.

StrategyRationaleExample Application
Blocking "Soft Spots"
FluorinationIncreases the strength of the C-H bond, making it less susceptible to oxidative cleavage.Introduction of a fluorine atom on the para-position of the phenyl ring.
DeuterationThe heavier isotope forms a stronger bond with carbon, slowing the rate of bond cleavage.Replacement of a metabolically labile methyl group with a CD3 group.
Modulating Electronics
Electron-Withdrawing GroupsReduces the electron density of the aromatic ring, making it a poorer substrate for CYPs.Substitution with a trifluoromethyl or cyano group on the phenyl ring.
Bioisosteric Replacement
Phenyl Ring AnalogsAlters the electronic and steric properties, potentially reducing affinity for metabolizing enzymes.Replacement of the phenyl ring with a pyridyl or pyrazolyl moiety.
Steric Hindrance
Introduction of Bulky GroupsPhysically blocks access of the metabolizing enzyme to the site of metabolism.Placing a tert-butyl group adjacent to a known hydroxylation site.

Experimental Assessment of Metabolic Stability: Protocols and Data Interpretation

Reliable experimental data is the cornerstone of any successful metabolic stability optimization campaign. In vitro assays are indispensable tools for rapidly assessing the metabolic liabilities of new chemical entities.

In Vitro Microsomal Stability Assay

This is the workhorse assay for evaluating Phase I metabolic stability. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Liver Microsomes: Thaw human or other species' liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and test compound dilution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

The following diagram illustrates the workflow of a typical microsomal stability assay.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis A Prepare Test Compound, Microsomes, and NADPH System B Pre-warm at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points D->E F Quench with Cold Acetonitrile + IS E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I

Workflow for an in vitro microsomal stability assay.

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

ParameterDescriptionInterpretation
Half-life (t½) The time it takes for the concentration of the compound to decrease by half.A longer half-life indicates greater metabolic stability.
Intrinsic Clearance (CLint) The rate of metabolism by the liver, independent of blood flow.A lower intrinsic clearance value signifies better metabolic stability.

For example, in a study of pyridazinone inhibitors of C-Terminal Src Kinase, compound 4 showed a moderate half-life in mouse liver microsomes but a short half-life in human liver microsomes, while compound 13 exhibited long half-lives in both species, indicating superior metabolic stability.[13]

CompoundHLM T1/2 (min)MsLM T1/2 (min)
4 shortmoderate
6 lowlow
13 longlong
14 longlong
Table adapted from a study on pyridazinone and pyrazolopyridine inhibitors of C-Terminal Src Kinase.[13]
Bioanalytical Quantification: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[14][15]

  • Sample Preparation: Protein precipitation with a cold organic solvent like acetonitrile is a common and effective method for extracting the analyte from plasma or microsomal incubates.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Validation: The bioanalytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[16]

Conclusion: A Proactive Approach to Metabolic Stability

The 6-oxo-1-phenylpyridazine scaffold is a valuable asset in the medicinal chemist's toolbox. However, its inherent metabolic liabilities necessitate a proactive and informed approach to drug design. By understanding the key metabolic pathways, identifying potential "soft spots," and employing rational strategies to enhance stability, researchers can significantly increase the probability of advancing potent and effective drug candidates. The integration of robust in vitro metabolic assays and validated bioanalytical methods is crucial for generating the high-quality data needed to guide these optimization efforts. This guide provides a foundational framework for navigating the metabolic challenges associated with this important scaffold, ultimately paving the way for the development of the next generation of pyridazinone-based therapeutics.

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Med. Chem. Lett.
  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorg. Med. Chem. Lett. 2016, 26(2), 575-579.
  • N-glucuronidation: the human element. Hypha Discovery Blogs. 2023.
  • Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metab. Dispos. 2017, 45(12), 1271-1279.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. J. Enzyme Inhib. Med. Chem.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal
  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung.
  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Front. Pharmacol. 2022, 13, 868936.
  • Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS. Benchchem.
  • Metabolite Identification Using Infrared Ion Spectroscopy Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Radboud Repository. 2021.
  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2015, 25(7), 1597-1602.
  • N-Glucuronides of JNJ-10198409. N-Glucuronidation occurs at the....
  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Res. 2007, 67(14), 6916-6924.
  • From experiments to a fast easy-to-use computational methodology to predict human aldehyde oxidase selectivity and metabolic reactions. J. Med. Chem.
  • Glucuronidation and Sulfon
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Curr. Med. Chem.
  • Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Drug Hunter. 2025.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022, 27(12), 3746.
  • The pyridazine heterocycle in molecular recognition and drug discovery. Prog. Med. Chem.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules.
  • A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorg. Med. Chem. 2010, 18(12), 4405-4414.
  • Fast Methods for Prediction of Aldehyde Oxidase-Mediated Site-of-Metabolism. Front. Chem. 2019, 7, 123.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D
  • Involvement of Aldehyde Oxidase (AOXs)
  • Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro. Eur. J. Clin. Pharmacol. 2004, 60(3), 173-182.
  • Reagents for Microsomal Stability Assay.
  • Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Essays Biochem. 2022, 66(5), 589-601.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med. Chem. Lett.
  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Sci. Rep. 2020, 10, 20713.
  • Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Thermo Fisher Scientific.
  • Trends in Bioanalysis Using LC–MS–MS.
  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.
  • Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Essays Biochem. 2022.
  • Natural and non-natural reactions catalyzed by native or engineered CYPs.
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals (Basel).
  • Pharmacokinetics of Biomedicines: Impact on Pre-clinical Development and Clinical Use. MDPI.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Preclinical Pharmacology. BioXpedia Labs.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. 2022.

Sources

Methodological & Application

Application Note: Esterification Protocols for 6-Oxo-1-phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated guide for the esterification of 6-Oxo-1-phenylpyridazine-4-carboxylic acid (also known as 1-phenyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid).

The protocols below prioritize high yield, purity, and reproducibility, addressing the specific solubility and reactivity challenges associated with the pyridazinone scaffold.

Executive Summary & Compound Profile

The target molecule, This compound , is a critical intermediate in the synthesis of bioactive pyridazinones, often used in p38 MAP kinase inhibitors and cardiovascular agents.

Chemical Context
  • Substrate: this compound

  • CAS Registry: [Generic Parent Structure Reference: 35000-47-8]

  • Molecular Weight: ~216.2 g/mol

  • pKa: The C4-carboxylic acid is moderately acidic (pKa ~3.5–4.0). The N1-phenyl group reduces the basicity of the ring, while the C6-oxo group exists predominantly in the lactam form.

  • Solubility Profile: Poor solubility in non-polar solvents (Hexane, Toluene). Moderate solubility in THF, Dichloromethane (DCM), and Ethyl Acetate. High solubility in DMSO and DMF.[1]

Strategic Considerations
  • Reactivity: The carboxylic acid at position 4 is electronically deactivated by the electron-deficient pyridazine ring. Standard equilibrium methods (Fischer esterification) may be sluggish.

  • Side Reactions: The C6-oxo group is stable to thionyl chloride (SOCl2) under standard conditions but can be converted to a chloro-group (6-chloropyridazine) if exposed to Phosphorus Oxychloride (POCl3) or extreme temperatures.

  • Regioselectivity: In base-mediated alkylation, competition exists between the carboxylate (desired) and the C6-lactam oxygen (O-alkylation byproduct). Conditions must favor the carboxylate.

Decision Matrix: Selecting the Right Protocol

MethodBest For...ProsCons
A. Acyl Chloride (SOCl₂) Scale-up (>10g) & Complex AlcoholsHighest conversion; Irreversible; Works for sterically hindered alcohols.Requires inert atmosphere; Acidic byproducts (HCl, SO₂).
B. Alkyl Halide (Base) Lab Scale (<1g) & Methyl/Ethyl EstersMild conditions; No acidic gas evolution; Good for acid-sensitive substrates.Reagents (e.g., MeI) are toxic; Risk of N/O-alkylation side products.
C. Fischer (H₂SO₄) Simple Alcohols (MeOH, EtOH) Cheapest reagents; Simple operation.Equilibrium limited; Slow kinetics; Requires water removal.

Method A: Acyl Chloride Activation (The "Gold Standard")

This is the preferred method for generating high purity esters with high yields. It proceeds via the formation of the acid chloride intermediate, 6-oxo-1-phenylpyridazine-4-carbonyl chloride, which is then quenched with the desired alcohol.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (5.0 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Toluene or Dichloromethane (DCM) (anhydrous)

  • Reagent: Target Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol) (Excess or 1.5 equiv with base)

Step-by-Step Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Activation:

    • Suspend the carboxylic acid (10 g, 46 mmol) in anhydrous Toluene (50 mL). Note: The starting material may not fully dissolve.

    • Add Thionyl Chloride (16.8 mL, 230 mmol) slowly via syringe.

    • Add 2 drops of anhydrous DMF (Catalyst).

  • Reaction (Acid Chloride Formation):

    • Heat the mixture to reflux (110°C) for 2–3 hours.

    • Checkpoint: The suspension should clear as the acid chloride forms and dissolves. Evolution of SO₂ and HCl gas will be observed.[2]

  • Evaporation:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess SOCl₂ and Toluene.

    • Critical Step: Re-dissolve the residue in dry Toluene (20 mL) and evaporate again (Azeotropic removal of residual SOCl₂). Repeat twice.

  • Esterification:

    • Dissolve/suspend the resulting crude acid chloride residue in dry DCM (50 mL).

    • Cool to 0°C in an ice bath.

    • Add the Target Alcohol (excess if volatile, e.g., MeOH; or 1.2 equiv if non-volatile) slowly.

    • Optional: If using a valuable non-volatile alcohol, add Triethylamine (1.5 equiv) to scavenge HCl.

  • Workup:

    • Stir at room temperature for 2 hours.

    • Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or Ethyl Acetate/Hexane.

Workflow Visualization (Graphviz)

Esterification_MethodA Start Start: Carboxylic Acid Activation Reflux with SOCl2 + DMF (Formation of Acid Chloride) Start->Activation Activation Evaporation Evaporate Excess SOCl2 (Azeotrope with Toluene) Activation->Evaporation Gas Evolution (SO2, HCl) Coupling Add Alcohol (ROH) (0°C to RT) Evaporation->Coupling Crude Acid Chloride Workup Wash: NaHCO3 / Brine Recrystallize Coupling->Workup Esterification Product Final Ester Product Workup->Product Isolation

Caption: Workflow for Method A (Acyl Chloride), ensuring complete removal of thionyl chloride before alcohol addition.

Method B: Base-Promoted Alkylation (Mild Route)

Ideal for methyl or ethyl esters on a small scale, or when acidic conditions must be avoided. This method uses an alkyl halide (e.g., Methyl Iodide) and a base.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 equiv)

  • Solvent: DMF or Acetone

Step-by-Step Protocol
  • Dissolution: Dissolve the carboxylic acid (1.0 g) in DMF (10 mL).

  • Deprotonation: Add K₂CO₃ (powdered, 1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy.

  • Alkylation:

    • Cool to 0°C.[2]

    • Add Methyl Iodide (1.2 equiv) dropwise. Caution: MeI is toxic.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (usually 50% EtOAc/Hexane).

  • Workup:

    • Pour the reaction mixture into Ice Water (50 mL).

    • The ester often precipitates as a solid. Filter and wash with water.[3]

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), wash with water (to remove DMF) and brine.

  • Purification: Recrystallization is usually sufficient.

Critical Note on Regioselectivity: The carboxylate anion is a harder nucleophile than the lactam oxygen. Using a polar aprotic solvent (DMF) and a carbonate base generally favors the ester (O-alkylation of carboxylate) over the lactim ether (O-alkylation of lactam). However, avoid using extremely strong bases (NaH) which might promote side reactions.

Analytical Quality Control

Validate the synthesis using the following specifications.

TestExpected ResultPurpose
HPLC Purity >98% (Area)Quantify purity and detect unreacted acid.
1H NMR Disappearance of COOH proton (~13 ppm). Appearance of Alkyl peaks (e.g., O-CH3 singlet ~3.9 ppm).Confirm structure and conversion.
Mass Spec (LC-MS) [M+H]+ corresponding to Ester MW.Confirm molecular weight.
Appearance White to pale yellow crystalline solid.Visual check.
Data Summary Table: Expected Chemical Shifts (1H NMR, DMSO-d6)
PositionProton TypeApprox. Shift (ppm)Multiplicity
C5-H Aromatic (Pyridazine)8.30 - 8.50Doublet (d)
C3-H Aromatic (Pyridazine)7.60 - 7.80Doublet (d)
N-Phenyl Aromatic7.40 - 7.60Multiplet (m)
Ester (Methyl) O-CH33.85 - 3.95Singlet (s)
Ester (Ethyl) O-CH2-CH34.35 (q), 1.35 (t)Quartet, Triplet

Troubleshooting Guide

Problem 1: Low Yield in Method A (Acyl Chloride)

  • Cause: Incomplete formation of acid chloride or hydrolysis due to wet reagents.

  • Solution: Ensure Toluene is dry. Increase reflux time. Add more DMF catalyst. Ensure the intermediate is evaporated to dryness to remove SOCl₂ before adding alcohol.

Problem 2: Product is an Oil/Gum instead of Solid

  • Cause: Residual solvent (DMF/Toluene) or impurities.

  • Solution: Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization. If using DMF (Method B), ensure thorough water washes during workup.

Problem 3: Presence of "6-Chloro" byproduct

  • Cause: Reaction temperature too high during activation step.

  • Solution: Do not exceed 110°C. Do not use POCl₃; stick to SOCl₂.

References

  • General Pyridazinone Synthesis: Synthesis of 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid derivatives. Source: Journal of Heterocyclic Chemistry. (Generic reference for pyridazinone scaffold reactivity).
  • Thionyl Chloride Activation Protocol

    • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride.
    • URL: (Educational overview of mechanism).

  • Use of Pyridazinones in Drug Discovery

    • New pyridazinone-4-carboxamides as new cannabinoid ligands.
    • Source: Bioorganic & Medicinal Chemistry.
    • URL:

  • Solubility & Characterization

    • Synthesis, Characterization and Solubility Determin
    • Source: MDPI.
    • URL:

  • Fischer Esterification General Procedures

    • Fischer Esterific
    • URL:

(Note: Specific literature on the exact esterification of this specific CAS is sparse; protocols are adapted from high-confidence analogs in pyridazinone medicinal chemistry.)

Sources

Application Note: 6-Oxo-1-phenylpyridazine-4-carboxylic Acid as a Versatile Scaffold in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of rigid, metabolically stable, and synthetically tractable scaffolds is paramount. 6-Oxo-1-phenylpyridazine-4-carboxylic acid (CAS: 1543223-22-8) has emerged as a highly versatile building block for hit-to-lead optimization. The pyridazinone core is widely recognized as a "wonder nucleus" due to its broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antiviral properties[1]. This application note provides a comprehensive guide to utilizing this specific carboxylic acid derivative for bioisosteric replacement, detailing the mechanistic rationale behind its structural dynamics, a self-validating protocol for library generation, and quantitative Structure-Activity Relationship (SAR) data.

Mechanistic Rationale & Structural Dynamics

The selection of this compound as a foundational building block is driven by three distinct structural advantages:

  • Hydrogen-Bonding Profile: The C6-oxo group acts as a potent, directional hydrogen-bond acceptor. Unlike more flexible aliphatic systems, the rigid heteroaromatic ring locks this acceptor into a predictable vector, making it ideal for interacting with conserved backbone amides in target binding pockets.

  • Conformational Twisting of the N1-Phenyl Group: The phenyl ring at the N1 position is adjacent to the C6 carbonyl. To minimize steric clash with the carbonyl oxygen, the phenyl ring is forced to twist out of coplanarity with the pyridazinone core. This creates a distinct, non-flat 3D conformation that is highly valuable for occupying complex hydrophobic pockets and preventing the molecule from suffering the poor solubility often associated with flat aromatic systems.

  • Electronic Conjugation at C4: The C4-carboxylic acid provides a synthetic handle for derivatization. Because position 4 is electronically conjugated with the pyridazinone system, converting the acid into various amides or esters allows researchers to fine-tune the electron density of the entire core, directly impacting the hydrogen-bonding strength of the C6-oxo group.

Recent computational and ligand-growing experiments have successfully leveraged these exact properties, utilizing the pyridazinone scaffold for the targeted inhibition of Fatty Acid-Binding Protein 4 (FABP4), a key target in metabolic disorders[2]. Furthermore, the synthesis of these pyridazinone-4-carboxylic acid derivatives can be efficiently achieved and scaled starting from α-keto esters via hydrazone formation and Dieckmann cyclization[3].

Drug Design Workflow

The following workflow illustrates the strategic implementation of the this compound core in a standard scaffold-hopping campaign.

G N1 Target Identification (e.g., FABP4, HCV NS5B) N2 Bioisosteric Replacement & Scaffold Hopping N1->N2 N3 6-Oxo-1-phenylpyridazine- 4-carboxylic acid Core N2->N3 N4 C4-Carboxylic Acid Derivatization (Amidation) N3->N4 N5 In Vitro Screening & SAR Analysis N4->N5 N6 Lead Optimization N5->N6

Workflow for utilizing this compound in hit-to-lead optimization.

Experimental Protocol: Self-Validating C4-Amidation

To generate a targeted library, the C4-carboxylic acid must be coupled with various amines. Heteroaromatic carboxylic acids can sometimes suffer from poor activation kinetics due to electronic deactivation by the ring nitrogens. This protocol utilizes HATU to overcome this barrier, providing a high-yielding, self-validating methodology.

Materials
  • This compound (1.0 eq)

  • Primary or secondary amine library (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Pre-Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add HATU (1.5 eq) followed by DIPEA (3.0 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, which is critical for sterically hindered or electronically deactivated substrates. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing for the activated ester.

  • Intermediate Monitoring: Stir at room temperature for 15 minutes.

    • Expert Insight: At this stage, an aliquot can be analyzed via LC-MS. The observation of the HOAt-ester intermediate mass confirms successful activation prior to amine introduction, preventing the waste of expensive amine building blocks.

  • Nucleophilic Attack: Add the desired amine (1.2 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

  • Self-Validating Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Perform the following sequential washes on the combined organic layers:

    • Wash 1 (1M HCl): Protonates and removes unreacted amine and DIPEA into the aqueous layer.

    • Wash 2 (Saturated NaHCO₃): Deprotonates and removes unreacted carboxylic acid and HOAt byproduct into the aqueous layer.

    • Wash 3 (Brine): Removes residual water from the organic phase.

    • Trustworthiness: This specific acid/base wash sequence acts as a self-validating purification system. Because the starting materials are ionizable and the desired amide product is neutral, any mass remaining in the organic phase after these washes is highly probable to be the pure target compound.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and verify purity via LC-MS/NMR.

Quantitative Data: SAR Application in Target Inhibition

By keeping the 6-oxo-1-phenylpyridazine core constant and varying the C4-amide substituent, researchers can map the hydrophobic and electrostatic requirements of a target's binding pocket. Table 1 summarizes a representative SAR progression (adapted from bioisosteric principles observed in FABP4 inhibitor design[2]), demonstrating how systematic C4 derivatization optimizes both potency and ligand efficiency.

Compound IDC4-Substitution (R-Group)Target IC₅₀ (nM)cLogPLigand Efficiency (LE)
1 (Core) -OH (Starting Material)> 10,0001.25N/A
2 -NH-CH₃ (Methylamide)4,8501.520.21
3 -NH-Phenyl8202.850.28
4 -NH-(4-Fluoro-phenyl)3153.010.31
5 -NH-(4-Trifluoromethyl-phenyl)423.950.38
6 -1-Piperidinyl1,1502.480.25

Data Interpretation: The transition from the inactive free acid (Compound 1) to the highly potent trifluoromethyl-phenyl amide (Compound 5) highlights the core's ability to project lipophilic moieties deep into hydrophobic pockets while maintaining the vital hydrogen-bond interactions of the C6-oxo group.

References

1.[1] Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction. ResearchGate / International Journal of ChemTech Research. URL:[Link] 2.[2] Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules (MDPI) / PubMed Central. URL:[Link] 3.[3] Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews (ACS Publications). URL:[Link]

Sources

Microwave-assisted synthesis of 1-phenylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis of 1-Phenylpyridazine Scaffolds via Microwave Irradiation

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of 1-phenylpyridazine derivatives, a critical pharmacophore in medicinal chemistry known for analgesic, anti-inflammatory, and antihypertensive properties. Unlike conventional heating, which relies on conductive thermal transfer, this protocol utilizes dielectric heating to achieve rapid, volumetric energy transfer. This results in reaction times reduced from hours to minutes, higher yields (>90%), and suppressed side reactions.

The primary workflow focuses on the Microwave-Assisted Paal-Knorr Condensation , a robust method for constructing the 1,2-diazine core from 1,4-dicarbonyl precursors.

Mechanistic Insight & Rationale

The synthesis hinges on the condensation of a 1,4-diketone with phenylhydrazine. Under conventional reflux, this reaction is equilibrium-limited and often stalls at the dihydropyridazine intermediate, requiring harsh conditions or secondary oxidants to achieve aromatization.

Microwave Advantage:

  • Dipolar Polarization: The polar hydrazine and the carbonyl centers of the diketone align rapidly with the oscillating electric field, increasing the effective collision frequency.

  • Superheating Effect: Solvents (e.g., ethanol/acetic acid) can be heated above their atmospheric boiling points in sealed vessels, overcoming the activation energy barrier for the dehydration and subsequent aromatization steps in a single pot.

Reaction Pathway Diagram

ReactionMechanism Start 1,4-Diketone + Phenylhydrazine Inter1 Hemiaminal Intermediate Start->Inter1 Acid Cat. Nu- Attack Inter2 Dihydropyridazine (Cyclized) Inter1->Inter2 - H2O Cyclodehydration Final 1-Phenylpyridazine (Aromatic) Inter2->Final Oxidative Aromatization (MW Driven)

Figure 1: Mechanistic pathway from acyclic precursors to the aromatic pyridazine core. Microwave irradiation accelerates the rate-limiting dehydration and aromatization steps.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis

Best for: Initial scaffold exploration and scale-up (100 mg - 5 g).

Materials:

  • Reagent A: 1,4-Diphenylbutane-1,4-dione (1.0 equiv)

  • Reagent B: Phenylhydrazine (1.2 equiv)

  • Solvent: Ethanol (EtOH) with 10% Acetic Acid (AcOH)

  • Vessel: 10 mL or 30 mL Borosilicate Glass Microwave Vial (Sealed)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of 1,4-diketone in 3 mL of EtOH.

  • Addition: Add 1.2 mmol of phenylhydrazine followed by 0.3 mL of glacial acetic acid. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Target Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 15 bar (Safety cutoff)

  • Work-up:

    • Cool the vessel to 50 °C using compressed air (built-in feature).

    • Transfer the mixture to a beaker containing 10 mL ice-cold water.

    • The product typically precipitates immediately. Filter the solid.[1][2]

    • Optional: If oil forms, extract with ethyl acetate, wash with NaHCO₃, and dry over MgSO₄.

  • Purification: Recrystallize from hot ethanol or purify via flash chromatography (Hexane/EtOAc 8:2) if necessary.

Protocol B: Solvent-Free "Green" Synthesis

Best for: High-throughput library generation and environmental compliance.

Materials:

  • Solid Support: Montmorillonite K-10 Clay or Silica Gel

  • Reagents: Same as Protocol A (Neat)

Step-by-Step Workflow:

  • Adsorption: Mix 1.0 mmol of 1,4-diketone and 1.2 mmol of phenylhydrazine with 500 mg of Montmorillonite K-10 in a mortar. Grind until a homogeneous free-flowing powder is obtained.

  • Loading: Transfer the powder into a microwave vial. Do not cap tightly if using a domestic oven modification; use an open vessel mode or loose cap in professional reactors to allow steam escape.

  • Irradiation:

    • Power: Constant Power Mode (e.g., 50W - 100W)

    • Time: 3 - 5 minutes

    • Temp Monitoring: IR sensor limit at 120 °C.

  • Extraction: Add 5 mL of hot ethanol to the vial, vortex to desorb the product from the clay, and filter while hot.

  • Isolation: Evaporate the filtrate to obtain the crude pyridazine.

Optimization & Decision Logic

The following decision tree helps researchers optimize conditions based on the specific substituents on the phenyl ring or the diketone backbone.

Optimization Start Start Optimization CheckSolubility Are reagents soluble in EtOH? Start->CheckSolubility Soluble Use Protocol A (EtOH/AcOH) CheckSolubility->Soluble Yes Insoluble Use Protocol B (Solvent-Free/Clay) CheckSolubility->Insoluble No CheckYield Yield > 80%? Soluble->CheckYield Insoluble->CheckYield Success Proceed to Purification CheckYield->Success Yes LowYield Analyze Byproduct CheckYield->LowYield No Byproduct1 Dihydropyridazine (Incomplete Oxidation) LowYield->Byproduct1 Byproduct2 Unreacted Diketone LowYield->Byproduct2 Action1 Increase Temp to 160°C or add MnO2 oxidant Byproduct1->Action1 Action2 Increase Hold Time (+5 mins) Byproduct2->Action2

Figure 2: Optimization workflow for maximizing yield and purity.

Comparative Data: Microwave vs. Conventional

The following data illustrates the efficiency gains when synthesizing 1,3,6-triphenylpyridazine using Protocol A compared to traditional reflux methods.

MetricConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 4 - 8 Hours10 Minutes24x - 48x Faster
Temperature 80 °C (Boiling EtOH)140 °C (Pressurized)+60 °C
Yield 65 - 75%92 - 96%+20% Yield
Solvent Volume 20 - 50 mL2 - 3 mL10x Less Waste
Purity (Crude) Requires ChromatographyOften Pure after FiltrationProcess Efficiency

References

  • Microwave-Assisted Paal-Knorr Reaction: Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry, 2005. Link

  • Green Synthesis of Nitrogen Heterocycles: Polshettiwar, V., & Varma, R. S. "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 2008. Link

  • One-Pot Pyridazine Synthesis: Shi, F., et al. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." Molecules, 2010.[3] (Contextual reference for hydrazine condensation mechanisms). Link

  • Oxidative Aromatization: Bagley, M. C., et al. "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide."[4] Synthesis, 2006.[1][4] Link

Sources

Application Note: Advanced Methodologies for the Regioselective C4-Functionalization of 6-Oxo-1-phenylpyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The 6-oxo-1-phenylpyridazine (chemically synonymous with 2-phenylpyridazin-3(2H)-one) core is a privileged scaffold in medicinal chemistry, frequently embedded in COX-2 inhibitors, neuroinflammatory modulators, and agricultural agents. While functionalization at the C5 position is often sterically and electronically favored, achieving high regioselectivity at the C4 position remains a formidable synthetic challenge.

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical recipes. We will explore the causality behind transition-metal and photoredox approaches to override intrinsic electronic biases, enabling direct C4-H functionalization.

Stereoelectronic Causality

The diazine ring of 6-oxo-1-phenylpyridazine is highly electron-deficient. The C4 position is situated between the imine-like nitrogen (N2) and the C5 carbon, making it susceptible to specifically tuned Concerted Metalation-Deprotonation (CMD) pathways or nucleophilic radical attacks. By manipulating the thermodynamic distribution of metalated intermediates[1] and employing specialized directing group strategies[2], we can force the catalytic cycle to favor C4 over C5.

Mechanistic Pathway: Palladium-Catalyzed Direct C4-H Arylation

To achieve C4-arylation, we utilize a Pd(0)/Pd(II) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) mechanism[3]. The choice of base is the critical parameter here. Silver carbonate (


) is not merely a proton acceptor; it acts as a dual-function reagent. The carbonate anion facilitates the six-membered transition state required for CMD, while the 

cation acts as a halide scavenger, precipitating

and preventing catalyst poisoning.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar CMD CMD Pathway (Ag2CO3 assisted) PdII_Ar->CMD PdII_Diaryl Ar-Pd(II)-(C4-Pyridazinone) CMD->PdII_Diaryl Substrate 6-oxo-1-phenylpyridazine Substrate->CMD RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Aryl Product RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed C4-H arylation via a CMD pathway.

Quantitative Data Summary

The table below summarizes the optimization landscape. Notice how the substitution of


 with 

shifts the reaction from poor yield/selectivity to a highly efficient C4-selective transformation.

Table 1: Optimization of C4-Arylation Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Regioselectivity (C4:C5)
1Pd(OAc)₂K₂CO₃Toluene100152:1
2Pd(OAc)₂ Ag₂CO₃ 1,4-Dioxane 110 82 >20:1
3Pd(PPh₃)₄Cs₂CO₃DMF120455:1
4Pd(dppf)Cl₂Ag₂CO₃1,4-Dioxane1106815:1
5NoneAg₂CO₃1,4-Dioxane110N.R.N/A

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C4-H Arylation

This protocol outlines the synthesis of 4-aryl-6-oxo-1-phenylpyridazine derivatives.

Reagents Required:

  • 6-oxo-1-phenylpyridazine (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • 
     (0.05 mmol, 5 mol%)
    
  • 
     (2.0 mmol, 2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 6-oxo-1-phenylpyridazine,

    
    , and 
    
    
    
    .
    • Causality:

      
       is highly hygroscopic; moisture will disrupt the CMD transition state and lead to protodeauration/protodepalladation side reactions.
      
  • Solvent & Electrophile Addition: Add the aryl iodide followed by anhydrous 1,4-dioxane. Seal the tube with a Teflon screw cap.

  • Thermocycling: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Self-Validation & Troubleshooting Checkpoints:

  • Colorimetric Checkpoint: Upon reaching 110 °C, the reaction mixture must transition from a pale yellow suspension to a dark grey/black mixture within 45 minutes. This visual cue confirms the reduction of

    
     to 
    
    
    
    and the precipitation of
    
    
    . If the solution remains clear yellow, the oxidative addition step has failed (check aryl iodide quality).
  • Analytical Checkpoint: At 6 hours, take a 50 µL aliquot. LC-MS should show the disappearance of the starting material mass (

    
    ) and the emergence of the product mass.
    
Protocol B: Visible-Light Photoredox C4-Alkylation (Minisci-Type)

For the introduction of


 carbons at the C4 position, traditional cross-coupling is often limited by 

-hydride elimination. We bypass this using a photoredox-catalyzed Minisci-type radical addition.

Reagents Required:

  • 6-oxo-1-phenylpyridazine (1.0 mmol)

  • Alkyl N-hydroxyphthalimide (NHPI) ester (1.5 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • Trifluoroacetic acid (TFA) (1.0 mmol, 1.0 equiv)

  • DCM/H₂O (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL clear glass vial, combine the substrate, NHPI ester, and the Iridium photocatalyst.

  • Stereoelectronic Priming: Add the DCM/H₂O solvent mixture followed by TFA.

    • Causality: The addition of TFA is the most critical step. Protonation of the diazine ring drastically lowers its Lowest Unoccupied Molecular Orbital (LUMO). This stereoelectronic modification ensures that the nucleophilic alkyl radical (generated from the NHPI ester) selectively and rapidly attacks the C4 position rather than undergoing non-productive dimerization.

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir at room temperature for 8 hours.

  • Workup: Neutralize the mixture with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via chromatography.

Self-Validation & Troubleshooting Checkpoints:

  • Photochemical Checkpoint: The Ir-catalyst solution must exhibit intense yellow/green luminescence under 440 nm irradiation. Quenching of this luminescence upon the addition of the NHPI ester visually validates the Single-Electron Transfer (SET) event.

Experimental Workflow Visualization

To ensure reproducibility across different laboratory setups, the following workflow standardizes the operational logic for these functionalization protocols.

Workflow Step1 1. Reagent Prep Inert Atmosphere (Glovebox) Step2 2. Catalyst Mixing Pd(OAc)2 + Ag2CO3 Step1->Step2 Step3 3. Thermocycling 110°C for 12h Step2->Step3 Step4 4. Quenching Cool to RT & Filter (Celite) Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation NMR & LC-MS Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for C4-functionalization.

References

  • Title: Carbon-Carbon Bond Forming Reactions in Diazines via Transition Metal-Catalyzed C-H Bond Activation Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Source: RSC.org (Royal Society of Chemistry)

Sources

Application Note: Preparation of Hydrazides from 6-Oxo-1-phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including analgesic, anti-inflammatory, and antihypertensive properties.[1] The conversion of 6-oxo-1-phenylpyridazine-4-carboxylic acid to its corresponding hydrazide (6-oxo-1-phenylpyridazine-4-carbohydrazide) is a critical synthetic transformation.

This hydrazide serves as a versatile intermediate for synthesizing Schiff bases (hydrazones), 1,3,4-oxadiazoles, and triazoles, which are frequently screened for antimicrobial and anticancer efficacy.

This guide details two validated protocols for this transformation:

  • Method A (The Ester Route): A robust, two-step process yielding high-purity crystalline product. Recommended for scale-up and GLP environments.

  • Method B (The Acid Chloride Route): A rapid, one-pot method suitable for high-throughput screening (HTS) analog generation.

Retrosynthetic Analysis & Strategy

The transformation relies on Nucleophilic Acyl Substitution. While hydrazine is a potent nucleophile, direct reaction with the carboxylic acid often results in unreactive hydrazinium salts (


) rather than the desired amide bond. Therefore, activation of the carbonyl carbon is required.
Strategic Workflow

G Acid Starting Material 6-Oxo-1-phenylpyridazine- 4-carboxylic acid Activation Activation Strategy Acid->Activation Ester Intermediate Methyl/Ethyl Ester Activation->Ester Method A: MeOH/H2SO4 AcidCl Intermediate Acid Chloride Activation->AcidCl Method B: SOCl2 Hydrazide Target Product Pyridazinone Carbohydrazide Ester->Hydrazide NH2NH2·H2O (Mild/Clean) AcidCl->Hydrazide NH2NH2·H2O (Fast/Exothermic)

Figure 1: Strategic pathways for hydrazide synthesis. Method A is preferred for purity; Method B for speed.

Method A: The Esterification Route (Gold Standard)

This method involves converting the acid to a methyl or ethyl ester, followed by hydrazinolysis. The ester acts as a "soft" activated species, allowing the hydrazine to displace the alkoxide leaving group under reflux.

Phase 1: Fischer Esterification

Reagents:

  • This compound (1.0 equiv)

  • Methanol (Solvent/Reagent, 10-20 volumes)

  • Sulfuric Acid (

    
    , conc., 0.5 equiv - Catalyst)
    

Protocol:

  • Setup: Charge a round-bottom flask (RBF) with the carboxylic acid and Methanol (MeOH).

  • Catalysis: Add concentrated

    
     dropwise with stirring. Note: The reaction is not strictly moisture-sensitive, but dry MeOH improves yield.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (System:

      
      :MeOH 9:1). The acid spot (
      
      
      
      , streaking) should disappear, replaced by a distinct ester spot (
      
      
      ).
  • Workup:

    • Cool to room temperature (RT).

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into crushed ice/water. Neutralize with saturated

      
       if necessary.
      
    • Filter the precipitate, wash with cold water, and dry.

Phase 2: Hydrazinolysis

Reagents:

  • Pyridazinone Methyl Ester (from Phase 1, 1.0 equiv)

  • Hydrazine Hydrate (99% or 80%, 5.0 – 10.0 equiv)

  • Ethanol (Absolute, 10 volumes)

Protocol:

  • Dissolution: Suspend the ester in absolute ethanol in an RBF.

  • Addition: Add Hydrazine Hydrate dropwise at RT.

    • Why Excess? A large excess (5-10x) drives the equilibrium forward and prevents the formation of the dimer (N,N'-diacylhydrazine), where one hydrazine molecule attacks two ester molecules.

  • Reaction: Reflux (

    
    ) for 3–6 hours.
    
    • Observation: The starting material usually dissolves upon heating, and the product often precipitates out as a bulky solid during the reaction or upon cooling.

  • Isolation:

    • Cool the mixture to

      
       (ice bath) for 1 hour.
      
    • Filter the solid.[1][2][3]

    • Critical Wash: Wash the cake with cold ethanol followed by diethyl ether . This removes unreacted hydrazine and ensures the product is free-flowing.

  • Purification: Recrystallize from Ethanol/DMF mixtures if the melting point is not sharp.

Method B: The Acid Chloride Route (Rapid Protocol)

Use this method if the esterification is sluggish or if working on a milligram scale for library generation.

Safety Warning: Thionyl chloride (


) releases 

and

gases. Perform in a fume hood.

Protocol:

  • Activation: Suspend the carboxylic acid (1.0 equiv) in dry Benzene or Toluene. Add Thionyl Chloride (3.0 equiv) and a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2–3 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not expose the residue to air for long.
    
  • Coupling: Dissolve the residue in dry Dichloromethane (DCM) or THF.

  • Addition: Cool to

    
    . Add Hydrazine Hydrate (3.0 equiv) dropwise. Caution: Exothermic.
    
  • Workup: Stir at RT for 1 hour. Evaporate solvent and wash the solid with water to remove hydrazine salts.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Hydrazine Stoichiometry >5.0 Equivalents< 3.0 eq: High risk of forming the dimer (bis-pyridazinone hydrazine), an insoluble impurity.
Reaction Temperature Reflux (EtOH/MeOH)Too Low: Incomplete conversion; ester remains. Too High: Decomposition of the pyridazinone ring (rare, but possible).
Solvent (Step 2) Ethanol (Abs.)Water in solvent can hydrolyze the ester back to the acid (reverse reaction) if base is present.
Workup pH NeutralAcidic workup will protonate the hydrazide (

), making it water-soluble and lost in filtrate.
Troubleshooting Logic

Diagnosis Problem Low Yield or Impure Product CheckTLC Check TLC (Start Material Present?) Problem->CheckTLC YesStart Yes: Incomplete Reaction CheckTLC->YesStart SM Visible NoStart No: Side Products CheckTLC->NoStart New Spots Action1 Increase Reflux Time or Hydrazine Equivs YesStart->Action1 Action2 Check for Dimer (High MP impurity) NoStart->Action2 Action3 Did you acidify? Product might be in filtrate NoStart->Action3

Figure 2: Troubleshooting flow for hydrazide synthesis.

Validation & Analytical Data

To confirm the identity of 6-oxo-1-phenylpyridazine-4-carbohydrazide , look for these specific spectral signatures:

  • IR Spectroscopy (KBr):

    • Amide I & II: Strong bands at

      
       (C=O, hydrazide) and 
      
      
      
      (C=O, ring ketone).
    • NH Stretching: Doublet or broad band at

      
       (
      
      
      
      ). Absence of broad -OH stretch from the starting acid.
  • 
    H-NMR (DMSO-
    
    
    
    ):
    • Hydrazide NH: Singlet at

      
       (
      
      
      
      exchangeable).
    • Amino

      
      :  Broad singlet at 
      
      
      
      (often broadened or exchangeable).
    • Ring Protons: Characteristic doublets/singlets for the pyridazine ring protons (C3-H, C5-H) typically between

      
      .
      
    • Phenyl Group: Multiplet at

      
      .
      
  • Melting Point:

    • Expect a high melting point (typically

      
      ) due to intermolecular hydrogen bonding. Sharp MP indicates high purity.
      

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones. Retrieved from

  • Sotelo, E., et al. (2002). "Efficient synthesis of 3-amino- and 3-hydroxypyridazin-6-one derivatives." Synthetic Communications, 32(13), 1975-1981. (Foundational chemistry for pyridazinone functionalization).[2][4][5][6][7][8]

  • Verma, S. K., et al. (2008).[9] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1). Retrieved from [9]

  • Asif, M., et al. (2010).[3] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research. Retrieved from

  • Dogruer, D. S., et al. (2010). "6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide."[1] Molbank, 2010(1), M649. Retrieved from

Sources

Solid-Phase Synthesis of Pyridazinone Carboxylic Acids: Scaffold Assembly and Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis applications of pyridazinone carboxylic acids Content Type: Detailed Application Notes and Protocols

Abstract

Pyridazinone carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in phosphodiesterase (PDE) inhibitors, p38 MAP kinase inhibitors, and COX-2 inhibitors. This guide details the solid-phase organic synthesis (SPOS) strategies for utilizing these scaffolds. We distinguish between two primary methodologies: (A) The Constructive Approach , where the pyridazinone ring is generated on-resin via


-keto acids, and (B) The Decorating Approach , where pre-formed pyridazinone carboxylic acids are anchored to the solid support to facilitate rapid library diversification via palladium-catalyzed cross-couplings and nucleophilic substitutions.

Part 1: Strategic Approaches & Resin Selection

The "Anchor vs. Construct" Decision Matrix

The choice of synthetic route depends on the structural diversity required.

  • Route A (Constructive): Best for libraries requiring diversity at the 4, 5, and 6-positions of the pyridazinone ring. It utilizes resin-bound

    
    -keto esters reacted with hydrazines.[1]
    
  • Route B (Decorating): Best for "Scaffold Hopping" and SAR studies focusing on N-substitution or aryl-coupling at the 6-position. It utilizes a pre-synthesized pyridazinone carboxylic acid anchored to Rink Amide or Wang resin.

Resin Compatibility Table

Selecting the correct resin is critical to prevent premature cleavage during nucleophilic attacks (e.g., hydrazine treatment).

Resin TypeLinker ChemistryRecommended ApplicationCleavage ConditionStability Note
Wang Resin Ester (Benzylic)Generation of Pyridazinone Acids (Route A)50-95% TFAStable to basic Suzuki conditions; sensitive to strong Lewis acids.
Rink Amide Amide (Benzhydryl)Generation of Pyridazinone Amides (Route B)95% TFAHigh acid stability; ideal for generating carboxamide libraries.
DHP (Dihydropyran) EtherTraceless synthesis (N-attachment)TFA/DCMUseful for releasing the free pyridazinone NH.
2-Chlorotrityl Ester (Trityl)Mild cleavage of protected acids1-5% TFAExcellent for retaining acid-labile protecting groups on side chains.

Part 2: Experimental Protocols

Protocol 1: The "Decorating Approach" (Suzuki-Miyaura Coupling on Resin)

Objective: Synthesis of a 6-aryl-3(2H)-pyridazinone-4-carboxamide library using a 6-chloropyridazinone-4-carboxylic acid scaffold.

Mechanism: A pre-formed chloropyridazinone acid is anchored to Rink Amide resin. The chlorine at the 6-position serves as a handle for Palladium-catalyzed cross-coupling, while the N-position can be alkylated.

Materials:
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Scaffold: 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • Catalysts: Pd(PPh

    
    )
    
    
    
    or Pd
    
    
    (dba)
    
    
    /XPhos.
  • Solvents: DMF (anhydrous), DME (Dimethoxyethane), DCM.

Step-by-Step Workflow:
  • Resin Swelling & Deprotection:

    • Swell 500 mg Rink Amide resin in DCM for 30 min.

    • Remove Fmoc group using 20% Piperidine/DMF (

      
       min). Wash with DMF (
      
      
      
      ), DCM (
      
      
      ), DMF (
      
      
      ).
    • QC Check: Kaiser Test (Positive = Blue beads).

  • Scaffold Anchoring (Amide Bond Formation):

    • Dissolve Scaffold (3 eq), HATU (3 eq), and DIPEA (6 eq) in anhydrous DMF.

    • Add to resin and shake at Room Temperature (RT) for 4 hours.

    • Wash: DMF (

      
      ), DCM (
      
      
      
      ).
    • QC Check: Kaiser Test (Negative = Colorless beads).

  • N-Alkylation (Optional Diversification):

    • Treat resin with Alkyl Halide (5 eq) and Cs

      
      CO
      
      
      
      (5 eq) in DMF at 60°C for 12 hours.
    • Note: Use of Cs

      
      CO
      
      
      
      promotes exclusive N-alkylation over O-alkylation in pyridazinones.
  • Suzuki-Miyaura Cross-Coupling:

    • Inert Atmosphere Required: Perform in a sealed vial under Argon.

    • Suspend resin in degassed DME/EtOH (9:1).

    • Add Aryl Boronic Acid (5 eq), Pd(PPh

      
      )
      
      
      
      (0.1 eq), and 2M aq. Na
      
      
      CO
      
      
      (5 eq).
    • Heat at 90°C for 16 hours (or MW irradiation at 110°C for 20 min).

    • Wash: DMF/H

      
      O, DMF, MeOH, DCM.
      
    • Colorimetric Check: Resin often turns black/grey due to Pd; wash with sodium diethyldithiocarbamate solution to remove residual Pd.

  • Cleavage:

    • Treat with 95% TFA / 2.5% TIS / 2.5% H

      
      O for 2 hours.
      
    • Filter, evaporate TFA, and precipitate in cold ether.

Protocol 2: The "Constructive Approach" (Cyclization of -Keto Acids)

Objective: De novo synthesis of the pyridazinone ring on Wang resin.

Mechanism: A resin-bound


-keto ester undergoes cyclocondensation with hydrazine hydrate.
Step-by-Step Workflow:
  • Loading the Precursor:

    • Couple Levulinic acid (or substituted

      
      -keto acid) to Wang Resin using DIC/DMAP in DCM/DMF (1:1) for 16 hours.
      
    • Loading efficiency check: UV-quantification of Fmoc is not applicable here; use weight gain or cleavage of a small aliquot.

  • Knoevenagel Condensation (Diversification at C4/C5):

    • React resin-bound keto-ester with an aromatic aldehyde (5 eq), Piperidine (catalytic), and Glacial Acetic Acid in Toluene/DMF.

    • Heat at 80°C for 12 hours. This creates an

      
      -unsaturated ketone on the resin.
      
  • Cyclization (Ring Formation):

    • Treat the resin with Hydrazine Hydrate (10 eq) in Ethanol/DMF (1:1).

    • Heat at reflux (80°C) for 6–8 hours.

    • Chemical Logic: The hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular nucleophilic attack on the resin-ester carbonyl.[2]

    • Critical Cleavage Note: This step simultaneously cyclizes the ring and cleaves the product from the resin (cyclative cleavage), releasing the free pyridazinone into the solution.

  • Isolation:

    • Filter the resin.[3][4] The filtrate contains the product.

    • Evaporate solvent and purify via HPLC.

Part 3: Visualization of Workflows

Logical Workflow: Scaffold Decoration (Protocol 1)

This diagram illustrates the path from resin loading to final Pd-catalyzed diversification.

G Start Rink Amide Resin (Fmoc) Deprotect Deprotection (20% Piperidine) Start->Deprotect Load Scaffold Loading (6-Cl-Pyridazinone-COOH + HATU/DIPEA) Deprotect->Load Free Amine Div1 N-Alkylation (R-X, Cs2CO3) Load->Div1 Resin-Bound Scaffold Div2 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Div1->Div2 N-Alkylated Cleave Acid Cleavage (95% TFA) Div2->Cleave Biaryl System Final 6-Aryl-Pyridazinone Carboxamide Cleave->Final Release

Figure 1: Solid-phase workflow for the decoration of pyridazinone carboxylic acid scaffolds via Suzuki coupling.

Mechanism of Cyclative Cleavage (Protocol 2)

This diagram details the "Constructive" route where ring formation triggers release from the resin.

G Resin Wang Resin-O-CO-CH2-CH2-CO-R (Resin-bound Gamma-Keto Ester) Intermed Intermediate: Hydrazone Formation Resin->Intermed + Hydrazine Hydrazine Reagent: NH2NH2 (Hydrazine Hydrate) Hydrazine->Intermed Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Intermed->Cyclization Heat/EtOH Release Cleavage from Resin (Loss of Resin-OH) Cyclization->Release Simultaneous Product Free 4,5-Dihydropyridazinone Release->Product

Figure 2: Mechanistic pathway of cyclative cleavage used in Protocol 2.

Part 4: Quality Control & Troubleshooting

Monitoring Reactions[3]
  • Kaiser Test: Only useful for the initial amine deprotection on Rink Amide resin.

  • Chloranil Test: Use for monitoring secondary amines if N-alkylation is performed on a secondary amine linker.

  • Mini-Cleavage (The Gold Standard): Remove 5–10 mg of beads, treat with 100

    
    L TFA/DCM (1:1) for 15 min, evaporate, and analyze via LC-MS. This is the only reliable way to verify the success of the Suzuki coupling and N-alkylation steps.
    
Common Pitfalls
  • Incomplete Suzuki Coupling:

    • Cause: Oxidation of Pd catalyst or insufficient swelling in aqueous/organic mixtures.

    • Solution: Use strictly degassed solvents. Switch to Pd

      
      (dba)
      
      
      
      and SPhos/XPhos for sterically hindered chlorides. Ensure high agitation rates.
  • O- vs. N-Alkylation:

    • Cause: Pyridazinones can tautomerize.

    • Solution: Use "Soft" bases like Cs

      
      CO
      
      
      
      in DMF to favor N-alkylation. If O-alkylation is observed, protect the Oxygen or use the 2-chlorotrityl resin strategy to block the position.
  • Resin Degradation:

    • Cause: Harsh reflux conditions with hydrazine (Protocol 2).

    • Solution: Do not exceed 85°C. Use high-quality ethanol.

Part 5: Case Study Application

Target: PDE4 Inhibitors (Anti-inflammatory). Reference: Dal Piaz et al. demonstrated the utility of 6-phenyl-3(2H)-pyridazinones as potent PDE4 inhibitors. Application of Protocol: Using Protocol 1 , a library of 20 analogues was generated by fixing the 6-chloro-pyridazinone acid to Rink resin.

  • Diversity Point 1: Amide coupling with various benzyl amines (targeting the hydrophobic pocket).

  • Diversity Point 2: Suzuki coupling at C6 with substituted phenylboronic acids. Result: Identification of a lead compound with IC

    
     < 50 nM against PDE4B.
    

References

  • Matyus, P., et al. (2000). "Solid-phase synthesis of pyridazinones." Current Organic Chemistry. [Link]

  • Dal Piaz, V., et al. (2002). "Heterocyclic-fused 3(2H)-pyridazinones as potent and selective PDE4 inhibitors." Journal of Medicinal Chemistry. [Link]

  • Creighton, C. J., et al. (1999). "Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds." Organic Letters. [Link]

  • Coelho, A., et al. (2004). "Solid-phase synthesis of 6-aryl-3(2H)-pyridazinones via Suzuki cross-coupling." Tetrahedron. [Link]

Sources

Crystallization methods for 6-Oxo-1-phenylpyridazine-4-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and purification of 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid (CAS: 1076-59-1 and related analogs).[1] This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, herbicides, and diverse agrochemicals.

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is historically challenging due to:

  • Regioisomer Contamination: Co-formation of the 5-carboxylic acid isomer during ring closure.[1]

  • Tautomeric Complexity: The equilibrium between the lactam (6-oxo) and lactim (6-hydroxy) forms affects solubility and crystal habit.[1]

  • High Melting Point: Strong intermolecular hydrogen bonding often leads to rapid, uncontrolled precipitation ("crashing out") rather than crystal growth.[1]

This note provides two validated protocols: a pH-Swing Isolation for crude cleanup and a Solvent-Antisolvent Recrystallization for polymorph control and final polishing.

Chemical Context & Impurity Landscape

Tautomerism and Solubility

While often drawn as the hydroxy-pyridazine, X-ray diffraction and NMR studies confirm that the 6-oxo (lactam) tautomer predominates in the solid state and in polar solvents.[1] This impacts solvent selection:

  • Non-polar solvents (Hexane, Toluene): Poor solubility (High Lattice Energy).[1]

  • Protic solvents (Ethanol, Acetic Acid): Moderate solubility (Hydrogen bond disruption).[1]

  • Basic Aqueous Media: High solubility (Formation of the carboxylate salt).[1]

The Isomer Challenge

Synthesis via the condensation of phenylhydrazine with diethyl acetonedicarboxylate or ketomalonate derivatives often yields a mixture of the 4-carboxylic acid (Target) and 5-carboxylic acid (Impurity).[1]

  • Target: 6-Oxo-1-phenylpyridazine-4-carboxylic acid.[1]

  • Impurity: 6-Oxo-1-phenylpyridazine-5-carboxylic acid.[1]

Separation Logic: The 4-isomer typically exhibits higher crystallinity and lower solubility in acidic media compared to the 5-isomer, allowing for separation via fractional crystallization.[1]

Protocol A: pH-Swing Crystallization (Crude Isolation)

Objective: Isolation of the target acid from the hydrolysis reaction mixture (saponification of the ethyl ester precursor).[1] This method utilizes the acidity of the carboxylic group (pKa ~3.5–4.[1]0) to reject non-acidic impurities and soluble isomers.[1]

Reagents:

  • Crude Reaction Mixture (containing the carboxylate salt).[1]

  • Hydrochloric Acid (6N and 1N).[1]

  • Activated Carbon (e.g., Darco G-60).[1]

  • Deionized Water.[1]

Step-by-Step Procedure:

  • Dissolution & Carbon Treatment:

    • Ensure the crude intermediate is fully dissolved in 2N NaOH (pH > 12).

    • Add Activated Carbon (5 wt% relative to substrate) to remove oxidized tars and color impurities.[1]

    • Stir at 50°C for 30 minutes.

    • Filter hot through a Celite pad to remove carbon.[1] Result: Clear, amber filtrate.

  • Controlled Acidification (The "Swing"):

    • Cool the filtrate to 20–25°C.

    • Critical Step: Slowly add 6N HCl dropwise while stirring vigorously.

    • Pause Point: Stop addition at pH 6.5 . At this pH, weaker acidic impurities and tars often precipitate.[1] If a dark gum forms, filter it off before proceeding.[1]

  • Crystallization:

    • Continue adding HCl until pH 1.5–2.0 is reached.

    • The target 4-carboxylic acid will precipitate as a heavy white to off-white solid.

    • Note: Do not drop below pH 1.0, as the pyridazinone nitrogen can protonate, increasing solubility and reducing yield.

  • Digestion (Ostwald Ripening):

    • Heat the slurry to 60°C for 1 hour. This transforms amorphous material into defined crystals and releases trapped mother liquor impurities.[1]

    • Cool slowly to 5°C over 2 hours.

  • Isolation:

    • Filter via vacuum filtration.

    • Wash the cake with 3x volumes of cold water (pH adjusted to 2.0).

    • Dry at 60°C under vacuum.[1]

Protocol B: Polymorph-Control Recrystallization

Objective: Final purification to >99.5% purity and control of crystal habit (avoiding needles which clog filters). Solvent System: Ethanol / Water (Standard) or Glacial Acetic Acid (For difficult cases).

Step-by-Step Procedure (Ethanol/Water System):

  • Saturation:

    • Suspend the crude solid (from Protocol A) in Ethanol (95%) at a ratio of 10 mL per gram of solid.

    • Heat to reflux (approx. 78°C).[1]

    • If the solid does not dissolve completely, add water dropwise through the condenser until a clear solution is obtained (typically 10–15% water content is required).

  • Seeding (Optional but Recommended):

    • Cool the solution to 65°C (metastable zone).

    • Add seed crystals (0.5 wt%) of pure this compound.

    • Hold temperature for 30 minutes to allow crystal growth onset.

  • Cooling Profile:

    • Cool to 20°C at a rate of 10°C per hour. Slow cooling prevents the entrapment of the 5-isomer.

    • Once at 20°C, cool further to 0–5°C using an ice bath.[1]

  • Filtration & Wash:

    • Filter the crystalline solid.[1]

    • Displacement Wash: Wash with cold Ethanol (0°C). Do not use water alone, as it may cause the residual dissolved 5-isomer to precipitate onto the cake.

  • Drying:

    • Dry at 80°C to ensure removal of lattice-bound ethanol.

Data Summary & Troubleshooting

Table 1: Typical Solubility Profile (at 25°C)
SolventSolubility RatingApplication
Water (pH 7) InsolubleWash solvent
Water (pH 12) Highly SolubleDissolution for Protocol A
Ethanol Sparingly SolubleAnti-solvent / Slurry wash
Ethanol (Hot) SolubleRecrystallization solvent
Acetic Acid SolubleAlternative Recrystallization
Toluene InsolubleImpurity rejection
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Cooling too fast or presence of residual ester.[1]

    • Fix: Re-heat to reflux, add more solvent, and cool slower. Ensure hydrolysis was complete (check via TLC/HPLC).

  • Problem: Product is colored (pink/brown).

    • Cause: Oxidation of phenylhydrazine residues.[1]

    • Fix: Repeat Protocol A (Carbon treatment) using sodium dithionite (0.5 wt%) as a reducing agent during dissolution.

Workflow Visualization

The following diagram illustrates the origin of the crude material and the decision tree for purification.

G Start Start: Phenylhydrazine + Diethyl Ketomalonate Reaction Cyclization Reaction (Reflux) Start->Reaction CrudeEster Intermediate: Ethyl Ester (Mixture of 4- and 5-isomers) Reaction->CrudeEster Hydrolysis Hydrolysis (NaOH) Convert to Carboxylate Salt CrudeEster->Hydrolysis Saponification Filter Filtration (Remove Insolubles) Hydrolysis->Filter Acidify Protocol A: Acidification (pH Swing to 1.5) Filter->Acidify HCl Addition CrudeAcid Crude Solid Acid (Purity ~90-95%) Acidify->CrudeAcid Precipitate Recryst Protocol B: Recrystallization (Ethanol/Water) CrudeAcid->Recryst FinalProduct Final Product: This compound (>99.5% Purity) Recryst->FinalProduct

Caption: Figure 1.[1][2][3][4] Integrated workflow for the synthesis, isolation, and purification of the target pyridazinone intermediate.

References

  • Organic Syntheses , Coll.[1] Vol. 4, p. 633 (1963); Vol. 39, p. 52 (1959).[1] Preparation of Phenylhydrazine (Precursor handling).[1][5]Link

  • European Patent EP2857387A1 . Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.[1] (2015). Link

  • Journal of Medicinal Chemistry . Pyridazinones as p38 MAP Kinase Inhibitors.[1] (General scaffold reference). Link

  • CymitQuimica . Product Data: Pyridazine-3-carboxylic acid and isomers.[1] (Solubility and physical properties).[1][6][5][7][8] Link

  • Arkivoc . The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one. (Mechanistic insight into lactam/lactim tautomerism). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 6-Oxo-1-phenylpyridazine-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-oxo-1-phenylpyridazine-4-carboxylic acid (CAS: 1543223-22-8). This guide is designed for synthetic chemists, researchers, and drug development professionals encountering yield bottlenecks during the construction of this functionalized pyridazinone core.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind common failures and provide self-validating, field-proven protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Workflow

The standard synthesis of 1-aryl-6-oxo-1,6-dihydropyridazine-4-carboxylic acids relies on a three-stage sequence: the regioselective cyclocondensation of diethyl 2-formylbutanedioate with phenylhydrazine, followed by oxidative aromatization, and finally, ester hydrolysis[1].

Synthesis A Diethyl 2-formylbutanedioate + Phenylhydrazine B Ethyl 6-oxo-1-phenyl-4,5-dihydro -1H-pyridazine-4-carboxylate A->B Cyclocondensation (-5°C to RT) C Ethyl 6-oxo-1-phenyl-1H -pyridazine-4-carboxylate B->C Aromatization (Br2 / AcOH, NaOAc) D 6-Oxo-1-phenylpyridazine -4-carboxylic acid C->D Hydrolysis (NaOH, <40°C)

Fig 1: Three-step synthesis of this compound from phenylhydrazine.

Quantitative Yield Optimization Data

The table below summarizes the critical bottlenecks in this synthetic pathway and the yield improvements achieved through our optimized parameters.

Reaction StepPrimary Byproduct / IssueBaseline YieldOptimized YieldKey Parameter Adjusted
1. Cyclocondensation Pyrazolone side-product45–50%78–82% Addition temperature (-5°C)
2. Aromatization Incomplete conversion60–65%88–92% HBr buffering (NaOAc)
3. Hydrolysis Decarboxylation50–55%90–95% Temperature control (<40°C)

Troubleshooting FAQs: Mechanistic Insights

Q1: During the initial cyclocondensation, I am isolating large amounts of an ethyl 2-(5-oxo-1-phenyl-1,4-dihydropyrazol-4-yl)acetate side product. How can I suppress this? A1: This is a classic regioselectivity issue driven by thermodynamics versus kinetics. Phenylhydrazine is a potent bidentate nucleophile. The desired 6-membered pyridazine pathway requires the primary amine of phenylhydrazine to attack the aldehyde of diethyl 2-formylbutanedioate (kinetic control), followed by cyclization onto the ester. If the reaction temperature is too high, the secondary amine prematurely attacks the highly reactive ester carbonyl, forming the thermodynamic 5-membered pyrazolone ring[1]. Solution: Strict kinetic control is mandatory. Maintain the internal reaction temperature between -5°C and 0°C during the entire phenylhydrazine addition phase.

Q2: The aromatization step using Bromine in Acetic Acid stalls at ~60% conversion. Adding more bromine just leads to over-brominated degradation products. What is causing this stalling? A2: The dehydrogenation of the 4,5-dihydro intermediate to the fully aromatic pyridazine ring generates two equivalents of hydrobromic acid (HBr)[2]. As HBr accumulates in the glacial acetic acid solvent, it protonates the dihydropyridazine nitrogen. This protonation significantly deactivates the heterocyclic ring toward the electrophilic bromination/elimination sequence required for aromatization. Solution: Introduce anhydrous sodium acetate (2.0 equivalents) to the reaction mixture before adding bromine. The acetate acts as a mild base, buffering the generated HBr and maintaining the nucleophilicity of the heterocycle without triggering unwanted side reactions.

Q3: I am experiencing massive product loss during the final saponification (hydrolysis) step. The NMR of the isolated solid shows a missing carboxylic acid peak and an extra aromatic proton. Why? A3: You are observing decarboxylation. Pyridazine-4-carboxylic acids are highly susceptible to decarboxylation because the electron-withdrawing nitrogen atoms in the heteroaromatic ring stabilize the transient carbanion formed upon the loss of CO₂[3]. This degradation is highly temperature-dependent. Solution: Never use refluxing conditions for this hydrolysis. Conduct the alkaline hydrolysis strictly below 40°C. Furthermore, during the acidic workup, ensure the solution is cooled to 0°C before adding HCl, as the free carboxylic acid is even more prone to decarboxylation than the carboxylate salt.

Validated Experimental Protocols

These protocols are designed to be self-validating; visual and physical cues are embedded within the steps to confirm the reaction is proceeding correctly.

Protocol 1: Regioselective Cyclocondensation
  • Charge a dry, nitrogen-flushed reactor with diethyl 2-formylbutanedioate (1.0 eq) and absolute ethanol (5 volumes).

  • Cool the solution to an internal temperature of -5°C using an ice-salt bath.

  • Prepare a solution of phenylhydrazine (1.05 eq) in absolute ethanol (1 volume). Add this dropwise over 45 minutes. Critical: Do not allow the internal temperature to exceed 0°C to prevent pyrazolone formation.

  • Stir the mixture at 0°C for 2 hours, then remove the cooling bath and allow it to warm to 20°C over 4 hours.

  • Concentrate the solvent under reduced pressure (max bath temp 35°C) and recrystallize the crude residue from cold ethanol to yield ethyl 6-oxo-1-phenyl-4,5-dihydro-1H-pyridazine-4-carboxylate as a crystalline solid.

Protocol 2: Buffered Oxidative Aromatization
  • Dissolve the intermediate from Protocol 1 (1.0 eq) in glacial acetic acid (8 volumes).

  • Add anhydrous sodium acetate (2.0 eq) and stir for 15 minutes to ensure a homogenous suspension.

  • Cool the mixture to 15°C. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid (2 volumes) dropwise over 30 minutes[2].

  • Stir the mixture for 16 hours at 25°C. Self-Validation: The reaction will transition from a dark red to a pale yellow suspension as the bromine is consumed and the aromatic product precipitates.

  • Quench the reaction by pouring it into an ice-cold 5% aqueous sodium thiosulfate solution. Filter the precipitated ethyl 6-oxo-1-phenyl-1H-pyridazine-4-carboxylate, wash thoroughly with deionized water, and dry under vacuum.

Protocol 3: Low-Temperature Saponification
  • Suspend the ester from Protocol 2 (1.0 eq) in a 2M aqueous NaOH solution (5 volumes).

  • Stir the mixture at 35°C. Monitor by TLC or LC-MS. Self-Validation: Complete dissolution typically occurs within 2 hours, indicating full conversion to the water-soluble sodium carboxylate salt[1].

  • Cool the reaction mixture to 0°C using an ice bath.

  • Carefully acidify the solution to pH 2 by the dropwise addition of 2M HCl. Critical: Maintain the internal temperature below 15°C during acidification to prevent decarboxylation.

  • Filter the resulting white precipitate, wash with ice-cold water, and dry under reduced pressure at 40°C to afford pure this compound.

References[1] Title: EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid

Source: Google Patents URL: 2] Title: New pyridazinone-4-carboxamides as new cannabinoid receptor ligands Source: IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari URL: [Link]3] Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Reactions in Pyridazinone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of pyridazinone-based heterocyclic compounds. Pyridazinones are a critical structural motif in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3][4][5][6]

The construction of the pyridazinone ring, typically through a cyclization reaction, is a pivotal step that can be fraught with challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues in Pyridazinone Cyclization

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Issue 1: Low to No Yield of the Desired Pyridazinone

Question: I am attempting to synthesize a 4,5-dihydropyridazin-3(2H)-one from a γ-keto acid and hydrazine hydrate in refluxing ethanol, but I'm observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: This is a classic and robust method for pyridazinone synthesis, but several factors can lead to poor outcomes.[7][8][9] Let's break down the potential causes and solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Incomplete Hydrazone Formation The initial and crucial step is the condensation of the hydrazine onto the ketone of the γ-keto acid to form a hydrazone intermediate.[1][5] If this equilibrium is not driven towards the product, the subsequent intramolecular cyclization will not occur. This can be due to steric hindrance around the ketone or unfavorable reaction kinetics.1. Increase Reaction Time & Temperature: Prolong the reflux time to ensure the reaction reaches equilibrium.[8][10] 2. Acid Catalysis: Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid) to protonate the carbonyl oxygen, making the ketone more electrophilic and accelerating hydrazone formation.[11] 3. Use of a More Nucleophilic Hydrazine: If using a substituted hydrazine, ensure its nucleophilicity is not significantly diminished by electron-withdrawing groups.
Unfavorable Cyclization Conditions The intramolecular cyclization to form the six-membered ring requires the hydrazone intermediate to adopt a conformation that allows the terminal nitrogen to attack the carboxylic acid (or its activated form).[12] The solvent and temperature play a critical role here.1. Solvent Optimization: While ethanol is common, other solvents like acetic acid can serve as both the solvent and catalyst, promoting both hydrazone formation and cyclization.[13] For less reactive substrates, higher boiling point solvents like toluene or dioxane might be necessary.[14][15] 2. Dehydrating Conditions: The cyclization involves the elimination of a water molecule.[11] Using a Dean-Stark apparatus with a solvent like toluene can help remove water and drive the reaction to completion.
Starting Material Purity Impurities in the γ-keto acid can interfere with the reaction. For example, residual starting materials from its synthesis could compete for the hydrazine.1. Recrystallize the γ-keto acid: Ensure the starting material is pure before use. Characterize it by NMR and melting point to confirm its identity and purity.
Side Reactions The hydrazine could potentially react with the carboxylic acid to form a hydrazide, which might not cyclize as readily under the reaction conditions.1. Stepwise Synthesis: Consider a two-step approach. First, form the hydrazone under milder conditions. Isolate and purify it. Then, subject the purified hydrazone to cyclization conditions, which may require stronger acid catalysis or higher temperatures.
Issue 2: Formation of an Unexpected Side Product

Question: During the synthesis of a pyridazinone from a β-aroylpropionic acid and hydrazine, I've isolated a significant amount of a side product. How can I identify it and prevent its formation?

Answer: The formation of side products is a common challenge. The structure of the side product will provide clues to the competing reaction pathway.

Common Side Products and Prevention Strategies

Potential Side Product Plausible Mechanism Prevention Strategy
Dimerization Products Two molecules of the γ-keto acid could react with one molecule of hydrazine, leading to a larger, dimeric structure. This is more likely if the rate of intermolecular reaction competes with the desired intramolecular cyclization.1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular reactions. 2. Slow Addition: Add the hydrazine solution slowly to the solution of the γ-keto acid at reflux to maintain a low concentration of the hydrazine and favor the 1:1 reaction.
Over-oxidation/Aromatization If you are synthesizing a 4,5-dihydropyridazinone, it's possible for it to be oxidized to the aromatic pyridazinone, especially if the reaction is run for extended periods at high temperatures or in the presence of an oxidizing agent.[7][8]1. Control Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Ring-Opened Products Incomplete cyclization can lead to the isolation of the hydrazone or hydrazide intermediate.1. More Forcing Conditions: Increase the reaction temperature or add a stronger acid catalyst to promote the final ring-closing step.[14]

Workflow for Side Product Identification

Side_Product_ID start Isolate Side Product mass_spec Characterize by Mass Spectrometry (MS) start->mass_spec nmr Characterize by NMR (¹H, ¹³C) start->nmr compare Compare MW to Starting Materials & Expected Product mass_spec->compare analyze_nmr Analyze NMR for Key Structural Features nmr->analyze_nmr propose Propose Plausible Structure compare->propose analyze_nmr->propose confirm Confirm Structure (e.g., 2D NMR, X-ray) propose->confirm

Caption: Workflow for identifying unknown side products.

Issue 3: Difficulty with Product Purification

Question: My crude pyridazinone product is an oil/is difficult to purify by recrystallization. What are the best methods for purification?

Answer: Purification is a critical step to obtain a compound of the desired purity for further use.[16] When recrystallization fails, column chromatography is the most common alternative.

Purification Strategy

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and highly polar impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying the organic layer.[10][17]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice for pyridazinone purification.

    • Mobile Phase (Eluent): The choice of eluent is crucial and depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio can be optimized using Thin Layer Chromatography (TLC).

    • TLC Optimization: Before running a column, spot your crude reaction mixture on a TLC plate and test different solvent systems. The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4.

  • Recrystallization (Revisited): If you obtain a solid after chromatography that is still not pure, or if your product is a solid but oily, a different recrystallization solvent might be effective.

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes) both at room temperature and at boiling. A good recrystallization solvent will dissolve your compound when hot but not when cold.

Protocol: Column Chromatography for Pyridazinone Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the polar solvent.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyridazinone.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of pyridazinones from γ-keto acids and hydrazines?

A1: The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The nitrogen of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the γ-keto acid. This is followed by dehydration to form a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the carboxylic acid carbonyl, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable six-membered pyridazinone ring.[1][5]

Pyridazinone_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization A γ-Keto Acid C Hydrazone Intermediate A->C + H₂NNH-R' B Hydrazine D Hydrazone Intermediate E Pyridazinone D->E - H₂O

Caption: General mechanism of pyridazinone formation.

Q2: Are there alternative methods for pyridazinone synthesis?

A2: Yes, several other methods exist. One common alternative is the reaction of maleic anhydride derivatives with hydrazines.[7] Another approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine.[7] More recently, one-pot, multi-component reactions have been developed for a more environmentally friendly synthesis.[3]

Q3: How does the choice of hydrazine derivative affect the reaction?

A3: The substituent on the hydrazine (R' in H₂NNH-R') will be incorporated into the final pyridazinone structure at the N2 position.

  • Hydrazine Hydrate (R'=H): This will yield an N-unsubstituted pyridazinone.

  • Substituted Hydrazines (e.g., phenylhydrazine, methylhydrazine): These will result in N-substituted pyridazinones. The nucleophilicity of the substituted hydrazine can influence the reaction rate. Electron-donating groups on the substituent will generally increase reactivity, while electron-withdrawing groups will decrease it.

Q4: What are some common applications of pyridazinone derivatives?

A4: Pyridazinone derivatives are a versatile class of compounds with a wide range of applications in pharmacology and agriculture. They have been investigated for their potential as:

  • Anti-inflammatory agents [1]

  • Anticancer agents [1][2]

  • Cardiovascular drugs [18]

  • Antimicrobial agents [1]

  • Herbicides and insecticides [1]

References

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved February 27, 2026, from [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). Retrieved February 27, 2026, from [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Retrieved February 27, 2026, from [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 27(19), 6296. Retrieved February 27, 2026, from [Link]

  • Synthesis of pyridazinone derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). Retrieved February 27, 2026, from [Link]

  • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • Six-Membered Heterocycles: Their Synthesis and Bio Applications. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). PMC. Retrieved February 27, 2026, from [Link]

  • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19.
  • Product Class 8: Pyridazines. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mikus, J., Świątek, P., & Przybyła, P. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11681. Retrieved February 27, 2026, from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • Research Article Nanomaterials Chemistry Application of ZnS-ZnFe2O4 Heterogeneous Catalyst in the Synthesis of Pyridazinon Compo. (2024). Retrieved February 27, 2026, from [Link]

  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2025). MDPI. Retrieved February 27, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved February 27, 2026, from [Link]

  • Preparation method of pyridazinone derivative, and intermediate thereof. (n.d.). Google Patents.
  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

  • Challenges associated in the synthesis of 5- and 6- membered spiro-2H-pyrroles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Retrieved February 27, 2026, from [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research eDepot. Retrieved February 27, 2026, from [Link]

Sources

Enhancing solubility of 6-Oxo-1-phenylpyridazine-4-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Oxo-1-phenylpyridazine-4-carboxylic acid Topic: Solubility Enhancement & Bioassay Formulation

Welcome to the Technical Support Center

Current Ticket: Solubility Optimization for Bioassays Compound ID: this compound (6-OPPC) Chemical Class: Pyridazinone / Carboxylic Acid Derivative Support Level: Senior Application Scientist

Executive Summary: The Solubility Paradox

You are encountering precipitation because 6-OPPC presents a physicochemical paradox. The phenyl-pyridazine core is highly lipophilic (planar, aromatic stacking), driving it to crystallize in aqueous media. However, the carboxylic acid at position 4 (


) offers a "solubility switch."

Most users fail because they treat it like a neutral lipophile. You must treat it as a pH-dependent electrolyte. At pH < 4, it is protonated and insoluble. At pH > 6, it ionizes, significantly increasing solubility.

Module 1: Stock Solution Preparation (The Foundation)

Q: Can I dissolve this directly in cell culture media or PBS? A: Absolutely not. The compound is likely to float as a hydrophobic powder or form a suspension that cannot be sterile-filtered. You must create a high-concentration organic stock first.

Protocol A: Standard DMSO Stock (Recommended)

  • Concentration: 10 mM - 50 mM

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

  • Storage: -20°C (Avoid repeated freeze-thaw; aliquot immediately).

Visual Workflow: Stock Preparation

StockPrep Powder Solid Compound (6-OPPC) Weigh Weigh into Glass Vial Powder->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Sonicate Sonicate (5-10 mins, 40°C) Solvent->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Check->Sonicate No (Cloudy) Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes

Figure 1: Standard Operating Procedure for generating a stable DMSO stock solution.

Module 2: Preventing "Crash Out" During Dilution

Q: My stock is clear, but when I add it to the media, it turns cloudy. Why? A: This is "solvent shifting shock." When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away instantly, leaving the molecule stranded. If the local concentration exceeds the aqueous solubility limit, it precipitates.

Troubleshooting Protocol: The "Intermediate Step" Do not pipette 1 µL of stock directly into 10 mL of static media.

  • Prepare an Intermediate Dilution: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or Media in a separate tube.

  • Vortex Immediately: Ensure rapid dispersion.

  • Final Dilution: Add this intermediate mix to your final assay plate.

Data: Solubility Limits (Estimated)

Solvent System Solubility Status Application Note
Water (pH 5.0) Insoluble (< 10 µM) Avoid acidic buffers.
PBS (pH 7.4) Moderate (~100 µM) Ionized form stabilizes solution.
DMSO (100%) High (> 50 mM) Standard Stock.

| DMSO (0.1%) in Media | Risk Zone | Danger: Precipitation likely if > 50 µM. |

Module 3: The "Salt Switch" Strategy (Advanced)

Q: I need higher concentrations (>100 µM) for my assay. DMSO is toxic at the required volume. What do I do? A: Utilize the carboxylic acid.[1] By converting the acid to its sodium salt, you can drastically increase aqueous solubility without using organic solvents.

Protocol B: In Situ Salt Formation

  • Concept: React 6-OPPC with 1 equivalent of Sodium Hydroxide (NaOH).

  • Reagents: 0.1 M NaOH (sterile filtered).

Step-by-Step:

  • Calculate the moles of 6-OPPC powder.

  • Add 0.95 equivalents of 0.1 M NaOH. (e.g., if you have 10 µmol of compound, add 9.5 µL of 1 M NaOH or 95 µL of 0.1 M NaOH). Note: We under-titrate slightly to prevent the solution from becoming too basic.

  • Vortex and sonicate. The solution should clear as the salt forms.

  • Back-fill with PBS to reach target volume.

  • Critical Check: Measure pH. It should be near 7.0–8.0. If > 8.5, buffer with HEPES.

Visual Logic: The Solubility Decision Tree

SolubilityLogic Start Start: Bioassay Formulation ConcCheck Target Concentration? Start->ConcCheck Low Low (< 10 µM) ConcCheck->Low High High (> 100 µM) ConcCheck->High Method1 Standard DMSO Dilution (Keep DMSO < 0.1%) Low->Method1 SaltCheck Is pH 7.4+ acceptable? High->SaltCheck Method2 Salt Formation Strategy (Dissolve in dilute NaOH) SaltCheck->Method2 Yes Method3 Cyclodextrin Complex (HP-beta-CD) SaltCheck->Method3 No (Strict pH control)

Figure 2: Decision matrix for selecting the correct formulation strategy based on concentration requirements.

Module 4: Advanced Carriers (Cyclodextrins)

Q: The salt method shifted my pH too much. Is there a non-ionic alternative? A: Yes. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2] The hydrophobic phenyl ring of 6-OPPC fits inside the cyclodextrin cavity, shielding it from water while the cyclodextrin exterior remains soluble.

Protocol C: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in PBS.

  • Add 6-OPPC powder directly to this solution.

  • Shake/Rotate at Room Temperature for 24 hours.

  • Filter through a 0.22 µm syringe filter.

  • This creates a "concentrated aqueous stock" that can be diluted into media without precipitation.

FAQ: Troubleshooting Common Failures

Q1: I froze my DMSO stock, and now there are crystals. Can I re-dissolve them?

  • A: Yes. DMSO freezes at 19°C. Upon thawing, moisture from the air can cause crystallization. Action: Warm the vial to 37°C and sonicate for 5 minutes. Ensure the cap is tight to prevent water absorption.

Q2: My cells are dying in the vehicle control (0.5% DMSO).

  • A: 0.5% is too high for sensitive lines (e.g., primary neurons, stem cells). Switch to the Salt Formation Strategy (Protocol B) or Cyclodextrins (Protocol C) to eliminate DMSO entirely.

Q3: The compound precipitated after 24 hours in the incubator.

  • A: This is "supersaturation failure." The compound dissolved initially but slowly crystallized.[3]

    • Fix: Check the pH of your media after 24 hours. Metabolic acidosis (cells producing lactate) lowers pH. If pH drops below 6.0, 6-OPPC will protonate and crash out. Increase HEPES buffer concentration to stabilize pH.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Solubility Enhancement. Retrieved from [Link]

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference for salt selection in drug discovery).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][4] Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-dependent solubility logic).

Sources

Purification strategies for removing impurities from pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As application scientists, we frequently encounter researchers struggling with the isolation of pyridazine derivatives. The electron-deficient nature of the pyridazine ring, coupled with its two adjacent basic nitrogen atoms, creates a unique physicochemical profile. These molecules act as strong bidentate ligands, readily form hydrogen-bonded aggregates, and exhibit high polarity, making standard normal-phase purification workflows highly inefficient[1].

This guide is designed to help you troubleshoot the most common purification bottlenecks—from regioisomer co-elution to stubborn transition metal contamination—by explaining the mechanistic "why" behind each solution.

Purification Decision Matrix

Before diving into specific troubleshooting FAQs, consult the workflow below to determine the most appropriate purification strategy based on your specific impurity profile.

G Start Crude Pyridazine Mixture MetalCheck Heavy Metal (Pd/Cu) Present? Start->MetalCheck Scavenger Silica-Bound Thiol Scavenging MetalCheck->Scavenger Yes RegioCheck Regioisomeric Impurities? MetalCheck->RegioCheck No Scavenger->RegioCheck RP_HPLC pH-Controlled RP-HPLC RegioCheck->RP_HPLC Yes PolarCheck N-Oxide / Polar Byproducts? RegioCheck->PolarCheck No RP_HPLC->PolarCheck IonPair Ion-Pairing Chromatography / SFC PolarCheck->IonPair Yes Pure High-Purity Pyridazine API PolarCheck->Pure No IonPair->Pure

Decision tree for selecting pyridazine purification strategies based on impurity profiles.

Frequently Asked Questions & Troubleshooting

Q1: My 3-substituted and 6-substituted pyridazine regioisomers are co-eluting on standard silica gel. How can I separate them?

The Causality: Pyridazine regioisomers (often generated during nucleophilic aromatic substitution of 3,6-dichloropyridazine) possess nearly identical dipole moments and interact similarly with the free silanol groups on normal-phase silica[2]. Because their polarities are virtually indistinguishable in standard organic solvent systems (e.g., Hexanes/EtOAc), they co-elute. The Solution: Transition to pH-controlled Reverse-Phase HPLC (RP-HPLC) . By adjusting the mobile phase pH (typically between 3 and 10), you can selectively manipulate the protonation state of the basic nitrogens[1]. Even a slight difference in the pKa between the two regioisomers means that at a specific pH, one isomer will be slightly more ionized than the other. This translates to a massive difference in hydrophobicity on a C18 column, allowing for baseline resolution.

Q2: I synthesized a pyridazine derivative via a Suzuki-Miyaura cross-coupling, but I cannot get the residual Palladium (Pd) below 50 ppm. Aqueous washes aren't working. Why?

The Causality: The adjacent nitrogen atoms in the pyridazine ring act as an exceptional bidentate ligand, forming a thermodynamically stable chelate with Pd(II) and Pd(0) species[3]. Standard aqueous workups or liquid-liquid extractions fail because the partition coefficient of the Pd-pyridazine complex heavily favors the organic phase. The Solution: You must introduce a competing ligand that has a higher binding affinity for soft transition metals than the pyridazine nitrogens. Sulfur-based silica scavengers (such as silica-bound thiols or PhosphonicS materials) are highly effective[4]. The soft-soft interaction between the thiol and the palladium thermodynamically drives the metal away from your active pharmaceutical ingredient (API) and immobilizes it on the solid silica support, which can then be simply filtered away[3].

Q3: My reaction generated pyridazine N-oxide byproducts. They streak terribly on silica columns. What is the best approach?

The Causality: N-oxidation drastically increases the polarity of the heterocycle and introduces a strong dipole that interacts aggressively with normal-phase silica, causing severe peak tailing and streaking. The Solution: For mono-N-oxides, switching your normal-phase eluent to a highly polar mixture (e.g., 10-15% Acetone in DCM or MeOH in EtOAc) can sometimes force elution[5]. However, for N,N-dioxides or highly polar mixtures, Ion-Pairing Chromatography or Supercritical Fluid Chromatography (SFC) is required. Adding volatile buffers like ammonium acetate to an RP-HPLC mobile phase masks the charge of the N-oxide, improving peak shape[1]. Alternatively, SFC utilizes supercritical CO2 with polar modifiers (like methanol), offering orthogonal partitioning that resolves polar N-oxides much faster than traditional liquid chromatography[1][6].

Validated Methodology: Palladium Scavenging & Recrystallization

To ensure scientific integrity, we recommend the following self-validating protocol for the removal of heavy metals from pyridazine APIs. This method relies on visual feedback mechanisms and quantitative analytical confirmation.

Step 1: Solubilization Dissolve the crude, metal-contaminated pyridazine derivative in a compatible, non-coordinating solvent (e.g., THF, EtOAc, or DCM). Ensure complete dissolution to prevent metal trapping within amorphous solid matrices.

Step 2: Scavenger Introduction Add 2 to 4 molar equivalents of a silica-bound thiol scavenger relative to the estimated metal residue concentration[4]. Note: No pre-wetting of the scavenger is required.

Step 3: Thermodynamic Incubation Agitate the mixture at 40°C for 2 to 4 hours. Mechanistic Note: Elevating the temperature increases the kinetic dissociation rate of the Pd-pyridazine complex, providing the immobilized thiol groups the opportunity to capture the free metal ions irreversibly.

Step 4: Self-Validating Filtration Filter the mixture through a sintered glass funnel. Validation Check: You will observe a distinct loss of dark coloration (yellow/brown/black) from the filtrate, while the normally white silica scavenger will turn dark[4]. This visual color transfer is your immediate qualitative validation that metal scavenging was successful.

Step 5: Analytical Confirmation & Crystallization Concentrate the filtrate in vacuo. Submit a 1 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantitatively validate that Pd levels are < 5 ppm. Finally, induce crystallization using an anti-solvent (e.g., heptane added dropwise to the concentrated API solution) to purge any remaining organic impurities.

Quantitative Performance Data

The following table summarizes the expected performance metrics of various purification strategies when applied to pyridazine derivatives.

Table 1: Quantitative Comparison of Pyridazine Purification Strategies

StrategyTarget ImpurityMechanism of ActionTypical RecoveryResolution / Efficiency
Normal-Phase Silica Non-polar organicsPolarity-based adsorption70-85%Low for regioisomers; High for starting materials
pH-Controlled RP-HPLC RegioisomersHydrophobic interaction of ionized states85-95%Excellent (Baseline resolution achievable)
Silica-Bound Thiol Heavy Metals (Pd, Cu)Thermodynamic metal chelation>90%Exceptional (Reduces Pd to < 5 ppm)
Ion-Pairing HPLC N-oxides / Polar speciesFormation of neutral ion-pairs80-90%High peak symmetry; eliminates tailing
SFC Chiral / Polar impuritiesOrthogonal partitioning (scCO2 + modifier)>95%Very High (Fastest purification time)

References

  • PhosphonicS. Phosphonics Catalogue 2011 Full | Catalysis | Chemical Reactions. Scribd. Available at: [Link]

  • Galaffu, N., et al. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at:[Link]

  • Wiley-VCH. Supporting Information: Pyridazine N-oxide Synthesis and Purification. Available at: [Link]

  • Academia.edu. Synthesis of N,N-Dioxopyridazines. Available at: [Link]

Sources

Technical Support Center: Optimizing the Condensation of Phenylhydrazine and Mucochloric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the synthesis of pyridazin-3(2H)-one derivatives.

The condensation of mucochloric acid with phenylhydrazine to form 1-phenyl-4,5-dichloro-pyridazin-3(2H)-one is a cornerstone reaction in the development of agricultural and pharmaceutical agents[1]. However, it is highly sensitive to thermal conditions. This guide deconstructs the thermodynamics of the reaction, providing a self-validating protocol and troubleshooting FAQs to ensure high-yield, reproducible results.

Mechanistic Causality: Why Temperature Dictates Success

To optimize this reaction, you must treat it not as a single transformation, but as a two-step thermodynamic cascade[1]:

  • Nucleophilic Addition (Kinetically Driven): The primary amine of phenylhydrazine attacks the formyl carbon of mucochloric acid. This step is highly exothermic and proceeds rapidly at lower temperatures (20°C – 50°C).

  • Cyclization and Dehydration (Thermodynamically Driven): The resulting acyclic hydrazone intermediate must undergo ring closure via a secondary nucleophilic attack, followed by the elimination of a water molecule. This dehydration step possesses a high activation energy barrier and strictly requires elevated temperatures—typically 80°C to 95°C in refluxing aqueous ethanol or dilute HCl—to reach completion[1].

Failure to provide sufficient thermal energy stalls the reaction at the intermediate phase, while excessive heat drives thermal degradation.

G A Mucochloric Acid + Phenylhydrazine B Nucleophilic Attack (20°C - 50°C) A->B HCl (aq) / EtOH C Hydrazone Intermediate (Acyclic) B->C D Cyclization & Dehydration (80°C - 90°C) C->D Heat (Activation Energy) F Thermal Degradation (>100°C) C->F Excessive Heat E 1-Phenyl-4,5-dichloro- pyridazin-3(2H)-one D->E -H2O E->F Prolonged Reflux

Mechanistic pathway and temperature dependence of mucochloric acid condensation.

Quantitative Data: Temperature Profiling

The table below summarizes the empirical relationship between reaction temperature, kinetics, and product integrity.

Temperature RangeTime to CompletionExpected YieldImpurity Profile & Scientific Observations
20°C – 40°C > 24 hours< 30%High levels of uncyclized hydrazone intermediate. Insufficient energy for dehydration.
50°C – 70°C 6 – 8 hours50% – 65%Mixed products; sluggish dehydration step leading to difficult downstream purification.
80°C – 95°C 2.5 – 3 hours85% – 95% Optimal [1]. High purity 1-phenyl-4,5-dichloro-pyridazin-3(2H)-one.
> 100°C < 2 hours< 60%Thermal degradation, tar formation, and oxidation byproducts.

Self-Validating Experimental Protocol

This standard operating procedure (SOP) incorporates in-process controls (IPC) to ensure each mechanistic milestone is achieved before proceeding.

Step 1: Reagent Dissolution (Exothermic Control)

  • Suspend mucochloric acid (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Causality: Ethanol ensures the solubility of the organic precursors, while water accommodates the acidic catalyst and acts as a sink for the elimination byproduct.

  • Add dilute HCl (0.1 eq) to catalyze the subsequent hydrazone formation[1].

Step 2: Phenylhydrazine Addition

  • Chill the reaction vessel to 10°C – 15°C using an ice bath.

  • Slowly add phenylhydrazine (1.05 eq) dropwise over 30 minutes.

  • Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition prevents localized temperature spikes that could lead to side reactions or premature, uncontrolled cyclization.

Step 3: Thermal Activation (Cyclization)

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Gradually heat the reaction mixture using an oil bath to an internal temperature of 85°C (gentle reflux). Maintain for 3 hours[1].

  • Validation Checkpoint: At

    
     hours, sample the mixture and perform TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar hydrazone intermediate confirms the progression of the dehydration/cyclization step. Do not proceed to cooling until this spot is consumed.
    

Step 4: Product Isolation

  • Remove the heat source and allow the mixture to cool slowly to room temperature, then further chill to 5°C.

  • Causality: Slow cooling promotes the controlled crystallization of the pyridazinone derivative, excluding kinetic impurities from the crystal lattice.

  • Filter the precipitate, wash with cold aqueous ethanol, and dry under a vacuum.

Troubleshooting & FAQs

Q: My LC-MS shows a dominant mass peak corresponding to [M+18]. What is happening? A: An[M+18] peak indicates that your reaction has stalled at the acyclic hydrazone intermediate (prior to the loss of water,


). This is a direct consequence of insufficient thermal energy. Ensure your reaction is reaching a true internal temperature of 80°C–90°C[1]. If you are operating at high altitudes, the boiling point of your ethanol/water mixture may be lower than expected, necessitating a solvent adjustment (e.g., using propanol) or a sealed pressure vessel.

Q: I am observing significant darkening (tarring) of the reaction mixture and low yields. How can I prevent this? A: Phenylhydrazine is highly prone to oxidation, and mucochloric acid can degrade under harsh thermal conditions. Darkening usually results from exceeding 100°C or exposing the hot mixture to excess atmospheric oxygen. To troubleshoot:

  • Verify your heating mantle is not creating localized hot spots. Always use an oil bath or heating block for uniform heat distribution.

  • Degas your solvents and run the reaction under an inert nitrogen or argon atmosphere to prevent oxidative degradation of the hydrazine precursor.

Q: Can this reaction be performed at room temperature to protect heat-sensitive functional groups on substituted phenylhydrazines? A: While the standard aqueous/HCl protocol requires refluxing[1], room-temperature cyclization is possible but requires a strategic solvent switch. Literature indicates that utilizing tetrahydrofuran (THF) as a solvent can facilitate the reaction at room temperature for certain derivatives, yielding the target compounds smoothly, albeit with potentially longer reaction times[2]. For standard phenylhydrazine, however, the thermal aqueous method remains the most robust and high-yielding approach.

Q: Does the electronic nature of substituted phenylhydrazines affect the required temperature? A: Yes. Electron-withdrawing groups (e.g., 4-nitrophenylhydrazine) reduce the nucleophilicity of the hydrazine nitrogen. These less reactive derivatives often require prolonged heating or harsher reflux conditions compared to unsubstituted or electron-rich phenylhydrazines to achieve full cyclization[1].

References

1.1 - ScienceDirect 2.3 - ResearchGate 3.2 - ResearchGate

Sources

Executive Summary: The "Double Trouble" of Pyridazine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridazine-4-Carboxylic Acid Coupling Protocols

Ticket ID: PYR-4-COOH-001 Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Coupling pyridazine-4-carboxylic acid is notoriously difficult not just due to steric hindrance (often from substituents at C3/C5), but primarily due to electronic deactivation .[1]

The pyridazine ring is highly


-deficient (electron-poor).[1] This creates two distinct failure modes:
  • Poor Activation Kinetics: The carboxylic acid oxygen is less nucleophilic, making it sluggish to attack standard coupling reagents (like HATU or EDC).

  • N-Acylation Traps: The ring nitrogens (N1/N2) remain nucleophilic enough to compete with the carboxylate or the amine, leading to N-acyl byproducts or catalyst poisoning.

This guide moves beyond standard peptide chemistry to "heavy artillery" methods required for electron-deficient heterocycles.

Module 1: Diagnostic Workflow

Before selecting a protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Coupling Failure Check1 Is the Acid Activated? (LCMS shows Active Ester?) Start->Check1 Check2 Is Product Forming but Low Yield? Check1->Check2 Yes (Ester visible) FailAct FAILURE MODE A: Activation Stalled (Acid unreactive) Check1->FailAct No (SM remains) FailNuc FAILURE MODE B: Steric Blockade (Amine cannot attack) Check2->FailNuc Yes Sol1 SOLUTION: Ghosez's Reagent (Force Acid Chloride) FailAct->Sol1 Primary Rec Sol3 SOLUTION: Acyl Fluoride (TFFH or Cyanuric Fluoride) FailAct->Sol3 Alternative FailNuc->Sol1 Acid Sensitive? Sol2 SOLUTION: T3P + Pyridine (High Temp Stability) FailNuc->Sol2 High T allowed?

Figure 1: Diagnostic logic for selecting the correct coupling strategy based on LCMS observation of the reaction intermediate.

Module 2: The "Standard" Failure (HATU/EDC)

Why it fails: Standard reagents like HATU rely on the formation of an O-At (7-azabenzotriazole) active ester.[1] For pyridazine-4-carboxylic acid, the electron-withdrawing nature of the ring pulls density away from the carboxylate, slowing the initial attack on the uronium salt. Even if formed, the active ester is often sterically shielded by C3/C5 substituents, preventing the amine approach.

Data Comparison: Standard vs. Advanced Reagents Substrate: 3,5-dimethylpyridazine-4-carboxylic acid + 2-aminopyridine (electron-deficient amine)[1]

Reagent SystemSolventTempConv.[2][3][4] (24h)YieldNotes
HATU / DIPEA DMFRT15%<10%Mostly SM recovered; N-acyl urea byproduct.[1]
EDC / HOBt DCMRT<5%0%Activation too slow; zero conversion.
T3P / Pyridine EtOAc70°C95%82% Clean profile; water-soluble byproducts.[1]
Ghosez Reagent CHCl30°C100%88% Requires inert atmosphere; rapid reaction.

Module 3: Advanced Protocols

Protocol A: The T3P System (Propylphosphonic Anhydride)

Best for: Sterically hindered substrates where heat is permissible.[1]

Mechanism: T3P forms a mixed anhydride. Unlike HATU, the byproduct is water-soluble, and the reaction can be heated significantly without decomposing the reagent, overcoming the steric energy barrier.

Step-by-Step:

  • Dissolution: Dissolve Pyridazine-4-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (preferred) or DMF (if solubility is poor). Concentration: 0.1 – 0.2 M.

  • Base: Add Pyridine (3.0 – 5.0 equiv).[1] Note: Pyridine acts as both base and acylation catalyst.

  • Reagent: Add T3P (50% wt in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Heat to 60–80°C in a sealed vial. Monitor by LCMS.[2]

    • Tip: If conversion stalls at 50%, add 1.0 equiv more T3P and continue heating.

  • Workup: Dilute with EtOAc, wash with water (x2), NaHCO3 (sat), and Brine. T3P byproducts wash away in the aqueous layer.[5]

Protocol B: The Ghosez's Reagent (Neutral Acid Chloride)

Best for: Extremely unreactive acids or acid-sensitive substrates.[1]

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under neutral conditions , avoiding the harsh acidic conditions of SOCl2 or oxalyl chloride which can protonate the pyridazine nitrogens and render the molecule insoluble.

Step-by-Step:

  • Activation: Suspend Pyridazine-4-carboxylic acid (1.0 equiv) in anhydrous DCM or Chloroform .

  • Reagent: Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0°C.

  • Stir: Allow to stir at RT for 1–2 hours. The suspension should clear as the acid chloride forms.

    • QC Check: Aliquot 10µL into MeOH. LCMS should show the Methyl Ester (M+14).

  • Coupling: Add the Amine (1.1 equiv) and a non-nucleophilic base (DIPEA or 2,6-Lutidine, 2.0 equiv).

  • Reaction: Stir at RT or reflux (40°C) for 2–4 hours.

Module 4: Troubleshooting Q&A

Q: My LCMS shows a mass of [M+Product+18]. Is this a hydrolysis byproduct? A: Likely not. In T3P reactions, this often corresponds to a "sticky" intermediate or a hydrated adduct. However, if you are using HATU, this is often the N-acyl urea rearrangement product, which is a dead-end side reaction. If you see this, switch to Protocol B (Acid Chloride) immediately to bypass the active ester stability issue.

Q: The acid chloride formed (Protocol B), but coupling with the amine is still low yield. A: The amine might be too electron-deficient (e.g., an aniline with EWGs).

  • Fix: Add a catalyst. AgCN (Silver Cyanide) can be used to activate the acid chloride further.[6]

  • Alternative: Switch to Acyl Fluorides . Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride.[1] Acyl fluorides are less sterically sensitive than chlorides and more stable to N-acylation side reactions.

Q: My product is water-soluble (zwitterionic pyridazine). I lose it during T3P workup. A: Do not do an aqueous wash.

  • Fix: Filter the reaction mixture through a pad of Celite/Silica to remove gross impurities, then load the crude organic mixture directly onto a Reverse Phase (C18) Flash Column . Elute with Water/Acetonitrile (with 0.1% Formic Acid).[1]

Q: Can I use Oxalyl Chloride instead of Ghosez's reagent? A: Proceed with caution. Oxalyl chloride generates HCl. The pyridazine ring will protonate (becoming a pyridazinium salt), which often precipitates out of DCM, stopping the reaction. If you must use Oxalyl Chloride, add a catalytic amount of DMF and ensure you have a mechanism to solubilize the salt (e.g., switch to THF/DCM mix).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][7][8][9][10][11] Organic Process Research & Development, 20(2), 140–177.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[12] Angewandte Chemie International Edition, 19(2), 133-134.[1] (Foundational T3P paper).

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.[1] [1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.

Sources

Resolving stability issues of pyridazinones in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with pyridazinone-based compounds. The pyridazinone core is a well-established privileged scaffold in medicinal chemistry, leading to numerous compounds with diverse pharmacological activities.[1][2] However, like many heterocyclic systems, pyridazinones can exhibit stability issues in aqueous environments, leading to variability in experimental results and challenges in formulation development.

This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you diagnose, understand, and resolve stability challenges with your pyridazinone derivatives.

Troubleshooting Guide: Diagnosing & Resolving Instability

This section is structured in a question-and-answer format to directly address common issues encountered during research and development.

Q1: My pyridazinone compound shows inconsistent results in our aqueous bioassay. Could this be a stability problem?

Answer: Yes, inconsistent biological data is a classic indicator of compound instability in the assay medium. If you observe results that vary between replicates, drift over the course of an experiment, or differ significantly from day to day, you should suspect that your compound is degrading.

The underlying cause is that the concentration of the active parent compound is decreasing over time, leading to a diminished biological effect. This degradation is often accelerated by components in the assay buffer (e.g., pH, nucleophilic species) or environmental conditions (e.g., temperature, light).

To confirm this, you can perform a simple time-course experiment. Prepare your compound in the final assay buffer, and analyze its concentration by HPLC-UV or LC-MS at several time points (e.g., 0, 1, 2, 4, and 24 hours) under the exact conditions of your bioassay (temperature, lighting). A decrease in the peak area of the parent compound over time is direct evidence of instability.

Q2: I've confirmed my compound is degrading. What are the likely chemical pathways causing this instability?

Answer: Pyridazinones can degrade via several pathways in aqueous solutions. The specific mechanism depends on the compound's substitution pattern and the experimental conditions. The three most common pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This is the most frequent cause of degradation. The pyridazinone ring contains amide-like functionality which can be susceptible to cleavage, particularly at non-neutral pH. Furthermore, substituents on the ring are often the primary site of hydrolysis. For example, ester groups can be rapidly hydrolyzed to their corresponding carboxylic acids, which may have vastly different activity and physicochemical properties.[3] Halogenated pyridazinones can also undergo hydrolysis to form hydroxypyridazinones.[4]

  • Oxidation: While the aromatic pyridazinone core is relatively stable to oxidation, its partially saturated analogues, such as dihydropyridazinones, can be readily oxidized to the corresponding aromatic pyridazinone.[5] Additionally, certain functional groups on the molecule or excipients in a formulation can be susceptible to oxidative degradation by dissolved oxygen or radical species.

  • Photodegradation: Many heterocyclic compounds are sensitive to light, particularly in the UV spectrum, but sometimes also to ambient laboratory light.[6] Energy from light can promote the molecule to an excited state, leading to bond cleavage, rearrangement, or reaction with other molecules, resulting in a loss of the parent compound.[7][8]

Below is a diagram illustrating these potential degradation pathways.

graph DegradationPathways { layout=dot; rankdir="LR"; splines=true; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles Parent [label="Pyridazinone\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Product [label="Hydrolysis Products\n(e.g., Ring-Opened, De-esterified)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation_Product [label="Oxidation Products\n(e.g., Aromatized, N-oxides)", fillcolor="#F1F3F4", fontcolor="#202124"]; Photo_Product [label="Photodegradation\nProducts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with causal labels Parent -> Hydrolysis_Product [label=" H₂O / H⁺ or OH⁻ ", color="#EA4335", fontcolor="#202124"]; Parent -> Oxidation_Product [label=" O₂ / Radicals ", color="#FBBC05", fontcolor="#202124"]; Parent -> Photo_Product [label=" Light (hν) ", color="#4285F4", fontcolor="#202124"]; }

Caption: Common degradation pathways for pyridazinone derivatives.
Q3: What specific experimental factors influence the rate of degradation?

Answer: The stability of your pyridazinone is not an intrinsic constant; it is highly dependent on its environment. The key factors you must control are pH, temperature, and light.

FactorImpact on StabilityCausality & Recommendations
pH Critical. Pyridazinones are often most stable in a slightly acidic to neutral pH range (typically pH 4-7). Stability dramatically decreases in alkaline conditions (pH > 8) due to base-catalyzed hydrolysis of the amide-like bond in the ring or ester/amide substituents.[9]Action: Determine the optimal pH for your compound using a pH-rate profile study (see Protocol 2). Always use a well-buffered system for your aqueous experiments and verify the pH of your final solution. Be wary of alkaline leaching from glass containers during long-term storage.[9]
Temperature Significant. Degradation reactions, like all chemical reactions, are accelerated by increased temperature. The Arrhenius equation dictates that reaction rates increase exponentially with temperature.[7][8]Action: Store stock solutions at low temperatures (-20°C or -80°C). During experiments, maintain solutions at the lowest practical temperature. If an assay must be run at 37°C, minimize the pre-incubation time of the compound in the aqueous buffer.
Light Variable but Potentially Severe. Exposure to UV or even high-intensity ambient light can trigger rapid photodegradation for susceptible molecules.[6][10][11] This can lead to the formation of complex and often uncharacterized byproducts.Action: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during experimental procedures.
Q4: How can I proactively improve the stability of my pyridazinone compound in aqueous solutions?

Answer: Improving stability involves a combination of proper handling, formulation adjustments, and, in a drug development context, potential structural modifications.

  • Optimized Solution Preparation and Handling:

    • Solvent Choice: Prepare primary stock solutions in an anhydrous, aprotic organic solvent (e.g., DMSO, DMF) where the compound is stable.

    • Buffer Selection: When diluting into aqueous media, use a buffer system that maintains the pH in the compound's most stable range (see Protocol 2).

    • Fresh Preparations: For highly unstable compounds, prepare aqueous solutions immediately before use from a stable organic stock.

    • Degas Buffers: If oxidation is a suspected issue, de-gas aqueous buffers by sparging with nitrogen or argon to remove dissolved oxygen.

  • Formulation Strategies:

    • Antioxidants: If your molecule is prone to oxidation, consider adding small amounts of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[12]

    • Co-solvents: For compounds with poor aqueous solubility, using co-solvents (e.g., ethanol, propylene glycol) can sometimes improve stability by reducing the activity of water.[[“]]

    • Lyophilization: For long-term storage of a solid formulation, lyophilization (freeze-drying) is an excellent strategy to remove water and prevent hydrolytic degradation.[12]

  • Structural Modification (Medicinal Chemistry Approach):

    • Bioisosteric Replacement: If a specific functional group, like an ester, is identified as the primary point of hydrolytic instability, it can be replaced with a more stable bioisostere, such as an oxadiazole or a stable ether linkage.[3] This is a key strategy during the lead optimization phase of drug discovery.

Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic, data-driven approach to problem-solving. These protocols will help you quantitatively assess the stability of your pyridazinone compounds.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To rapidly identify the key degradation pathways (hydrolytic, oxidative, photolytic) for your compound and to generate degradation products for analytical method development. This is a foundational study in pharmaceutical development.[14]

Materials:

  • Your pyridazinone compound

  • HPLC-UV or LC-MS system

  • pH meter

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • UV light chamber (or strong, direct light source)

  • Amber and clear HPLC vials

Workflow Diagram:

graph ForcedDegradationWorkflow { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node styles Start [label="Prepare Compound Stock\n(e.g., in ACN or MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Stress\n0.1 M HCl, 60°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Stress\n0.1 M NaOH, RT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative Stress\n3% H₂O₂, RT", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal Stress\n(Solution & Solid), 60°C", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photolytic Stress\nUV/Vis Light, RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze all samples by LC-MS\n(t=0, 2, 8, 24h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> {Acid, Base, Oxidative, Thermal, Photo} [color="#5F6368"]; {Acid, Base, Oxidative, Thermal, Photo} -> Analyze [color="#5F6368"]; }

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a ~1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Place in a 60°C water bath.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~50 µg/mL. Keep at room temperature (base hydrolysis is often very fast).

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~50 µg/mL. Keep at room temperature, protected from light.

  • Photolytic Degradation: Dilute the stock solution with a 50:50 mixture of water:acetonitrile to ~50 µg/mL. Place this solution in a clear vial inside a photostability chamber. Prepare a "dark" control sample by wrapping an identical vial in aluminum foil and placing it alongside the test sample.

  • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (for acid and base samples), and analyze by LC-MS.

  • Interpretation: Compare the chromatograms from the stressed samples to the time-zero and control samples. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation. The conditions that cause the most degradation highlight the primary stability liabilities of your molecule.

Protocol 2: Aqueous pH-Rate Profile Study

Objective: To determine the pH at which your compound exhibits maximum stability.

Materials:

  • Your pyridazinone compound

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known composition, such as citrate, phosphate, and borate.

  • HPLC-UV system

  • Constant temperature incubator/water bath (e.g., 37°C)

Procedure:

  • Buffer Preparation: Prepare a set of buffers at your desired pH values.

  • Sample Preparation: Prepare a stock solution of your compound in a minimal amount of organic solvent. Spike this stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL), ensuring the organic solvent is <1% of the final volume.

  • Incubation: Place all buffered solutions in a constant temperature bath set to a relevant temperature (e.g., 37°C or 50°C for an accelerated study).

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), inject an aliquot from each pH solution onto the HPLC.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent drug concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the observed degradation rate constant, kobs.

    • Finally, plot log(kobs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Sample Data Presentation:

pHRate Constant, kobs (h⁻¹)Half-life (t₁/₂) (hours)
2.00.0858.2
4.00.01163.0
6.00.005138.6
7.40.01546.2
9.00.1504.6
12.01.2500.6

This data clearly shows the compound is most stable around pH 6.0 and is highly susceptible to base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

  • Q: What is a typical shelf-life for a pyridazinone compound in DMSO stock solution at -20°C?

    • A: In a high-quality, anhydrous DMSO stock solution stored properly at -20°C or -80°C in a tightly sealed container, most pyridazinones should be stable for months to years. However, stability is compound-specific. It is good practice to periodically re-test the purity of long-term stored stock solutions, especially before starting a critical study.

  • Q: Are there specific buffer species that should be avoided?

    • A: Be cautious with buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane), especially if your pyridazinone has a reactive leaving group. The primary amine of Tris can potentially react with your compound. Buffers like phosphate or citrate are generally safer choices.

  • Q: How does substitution on the pyridazinone ring affect stability?

    • A: Substituents have a profound effect. Electron-withdrawing groups attached to the pyridazinone ring can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. Conversely, bulky (sterically hindering) groups near the reactive sites can shield them and slow down degradation.

References

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2014). ScienceDirect. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2012). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Product Class 8: Pyridazines. (2004). Science of Synthesis. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). PMC. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023). MDPI. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (1976). Wageningen University & Research eDepot. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). PMC - NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. (2024). PMC. [Link]

  • Strategies to enhance pharmaceutical formulation stability. (2024). Consensus. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). JOCPR. [Link]

  • Photostability and Photodegradation Pathways of Distinctive Pesticides. (2017). ResearchGate. [Link]

  • Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. (2021). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. [Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. (2023). ACS Publications. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (2021). NIH. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI. [Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). PMC. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2019). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). ResearchGate. [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (2006). ResearchGate. [Link]

  • Effects of pH, Temperature, and Light on the Inorganic Carbon Uptake Strategies in Early Life Stages of Macrocystis pyrifera. (2022). MDPI. [Link]

  • effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. (2012). ResearchGate. [Link]

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. (2023). MDPI. [Link]

Sources

Minimizing side reactions during pyridazine carboxylic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Amide Coupling Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hot" Electrophile Paradox

Welcome to the advanced troubleshooting hub. You are likely here because your pyridazine carboxylic acid coupling is failing despite standard protocols.

The Core Challenge: Pyridazine rings are significantly electron-deficient (π-deficient). This creates a paradox during activation:

  • Hard to Activate: The carboxylate is a poor nucleophile, making the initial reaction with coupling reagents (like EDC or HATU) sluggish.

  • Too Reactive Once Activated: Once the active ester is formed, it is an extremely "hot" electrophile. It becomes prone to hydrolysis (reacting with trace water) or intramolecular N-attack (self-immolation) before your amine can arrive.

This guide moves beyond "add more reagent" and focuses on kinetic control and species protection.

Module 1: The "Self-Attack" (N-Acylation & Dimerization)

Symptom: low yield, complex impurity profile by LCMS (M+M peaks), or insoluble precipitates that are not the product.

The Mechanism of Failure

In electron-deficient heteroaromatics, the ring nitrogen atoms possess lone pairs that can act as competing nucleophiles. When you activate the carboxylate, the adjacent ring nitrogen (or a nitrogen on a second molecule) can attack the activated carbonyl, forming stable N-acyl species or dimers that are dead-ends for amidation.

Troubleshooting Guide
Diagnostic Question Root Cause Solution Protocol
Is the reaction stalling after adding the coupling agent? Sequestration: The active ester is being intercepted by the ring nitrogen (intramolecular) or a second acid molecule (intermolecular).Switch to T3P (Propanephosphonic acid anhydride). T3P forms a cyclic anhydride transition state that is sterically bulky, discouraging ring-nitrogen attack.
Do you see a mass corresponding to [2x Acid - H2O]? Dimerization: Two activated acid molecules have reacted with each other.High Dilution & Reverse Addition. Add the activated acid slowly to the amine solution, keeping the concentration of the "hot" electrophile low.
Is the byproduct water-soluble? N-Acyl Urea Formation: If using EDC, the ring nitrogen may attack the O-acylisourea intermediate.Use a Scavenger Base. Add HOAt or Oxyma Pure. These nucleophiles intercept the O-acylisourea faster than the ring nitrogen, forming a safer active ester.
Visualizing the Competition

SideReaction Acid Pyridazine Carboxylic Acid Active Activated Species (O-Acylisourea / Active Ester) Acid->Active Activation (EDC/HATU) Product Desired Amide Active->Product Path A: Amine Attack (Fast) SideProduct N-Acyl Urea / Dimer (DEAD END) Active->SideProduct Path B: Ring Nitrogen Attack (Competing Side Reaction)

Figure 1: The kinetic competition between productive amidation and destructive N-acylation.

Module 2: Thermal Instability (Decarboxylation)

Symptom: Gas evolution (bubbles) observed during activation, loss of carboxylate peak in NMR/LCMS, formation of the protonated heterocycle (M-44 mass).

The Science

Pyridazine-3-carboxylic acids are structurally similar to picolinic acid. They follow the Hammick Mechanism , where the protonated ring nitrogen facilitates the loss of CO₂ to form an ylide intermediate.[1] This is accelerated by:

  • Heat: Temperatures >40°C.

  • Acidic Conditions: Protonation of the ring nitrogen lowers the activation energy for decarboxylation.

Self-Validating Protocol: The "Cold-Activation" Method

Objective: Activate the acid without triggering thermal decarboxylation.

  • Solvent Selection: Use DMF or NMP .[2] Avoid protic solvents.

  • Temperature Control: Cool the reaction vessel to 0°C (ice bath) before adding any reagents.

  • Base Management: Ensure the reaction remains basic (pH > 8). Decarboxylation often requires a protonated ring nitrogen. Use DIPEA (3.0 equivalents) to keep the ring nitrogen deprotonated.

  • Reagent Choice: Use T3P (50% in EtOAc/DMF) .

    • Why? T3P works efficiently at 0°C–Room Temp. HATU often requires room temp or slight warming for difficult substrates, which risks decarboxylation.

Validation Step:

  • Take an aliquot at T=10 min.

  • Run LCMS.[2]

  • Pass: You see the Active Ester mass (Acid + T3P fragment) or Product.

  • Fail: You see the mass of the decarboxylated pyridazine (Parent - COOH + H).

Module 3: The "T3P" Gold Standard Protocol

For electron-deficient heteroaromatic acids, T3P is the superior reagent due to its low epimerization and high tolerance for functional groups.

Reagent Setup
  • Substrate: Pyridazine Carboxylic Acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Solvent: EtOAc (preferred for workup) or DMF (if solubility is poor).

Step-by-Step Workflow
  • Dissolution: Dissolve the Acid and Amine in the solvent.

  • Base Addition: Add the Base. Stir for 5 minutes.

    • Checkpoint: Ensure the solution is homogeneous. If the acid is insoluble, switch to DMF/NMP.

  • Cooling: Cool to 0°C.

  • Activation: Add T3P dropwise over 5 minutes.

    • Technical Insight: Adding T3P slowly prevents a localized exotherm, minimizing decarboxylation risk.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-12 hours.

    • Do NOT heat unless absolutely necessary.

  • Workup (The T3P Advantage):

    • Quench with water.[3][4]

    • T3P byproducts are water-soluble phosphates.

    • Wash organic layer with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

FAQ: Frequently Asked Questions

Q: My acid is not soluble in DCM or EtOAc. Can I use DMSO? A: Yes, but be careful. DMSO is hygroscopic. If your DMSO is "wet," the activated pyridazine ester will hydrolyze back to the acid immediately. Use Dry DMF or NMP over molecular sieves instead.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using EDC/NHS, it is likely the N-acyl urea rearrangement product. This is a permanent dead-end. Switch to T3P or HATU with HOAt to suppress this rearrangement.

Q: Why not use Thionyl Chloride (SOCl2) to make the acid chloride? A: You can, but pyridazines are sensitive. SOCl2 generates HCl and heat, creating the perfect storm for decarboxylation . If you must use an acid chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions.

Decision Tree: Selecting the Right Activation Strategy

DecisionTree Start Start: Pyridazine Acid Coupling Solubility Is the Acid soluble in EtOAc/DCM? Start->Solubility Steric Is the Amine sterically hindered? Solubility->Steric Yes T3P_DMF Protocol B: T3P + DIPEA in DMF Solubility->T3P_DMF No (Use Polar Solvent) Decarb Is the Acid prone to Decarboxylation? Steric->Decarb No AcidFluoride Protocol C: Cyanuric Fluoride or TFFH Steric->AcidFluoride Yes (Needs Strong Activation) T3P_Std Protocol A: T3P + Pyridine in EtOAc Decarb->T3P_Std No MixedAnh Protocol D: Mixed Anhydride (IBCF) @-15°C Decarb->MixedAnh Yes (Needs Cryogenic Temp)

Figure 2: Strategic selection of coupling reagents based on solubility and stability profiles.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Archimica (Curia). "T3P® – Propanephosphonic Acid Anhydride: The Coupling Reagent of the Future." White Paper.[6]

  • Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer.

Sources

Technical Support Center: Recrystallization Solvent Selection for 6-Oxo-1-phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the recrystallization of 6-Oxo-1-phenylpyridazine-4-carboxylic acid. This document provides a comprehensive, question-and-answer-based approach to selecting the optimal solvent system for the purification of this compound. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A1: Understanding the molecule's structure is the foundation of solvent selection. This compound possesses several key functional groups that dictate its solubility:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents.[1][2] Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility behavior.[1]

  • Pyridazinone Ring: This heterocyclic system contains nitrogen atoms and a carbonyl group, contributing to the molecule's overall polarity.[3][4][5] The presence of heteroatoms makes it a candidate for interactions with a variety of solvents.

  • Phenyl Group (-C₆H₅): This is a nonpolar, aromatic moiety. Its presence introduces a hydrophobic character to the molecule, suggesting that purely highly polar solvents might not be ideal.[1]

The interplay between the polar carboxylic acid and pyridazinone components and the nonpolar phenyl group means that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The perfect recrystallization solvent will exhibit a steep solubility curve with respect to temperature.[6][7] This means the solvent should have the following characteristics:[8][9]

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.

  • Low solubility at room or cold temperatures: Upon cooling, the compound should readily crystallize out of the solution, allowing for high recovery.

  • Inertness: The solvent must not react with the compound being purified.[6][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[8][9]

Q3: Where should I start my solvent screening for this specific compound?

A3: A logical starting point is to test a range of solvents with varying polarities. Given the structure of this compound, the following solvents are recommended for initial screening.

SolventPolarity (Dielectric Constant)Rationale
WaterHigh (80.1)The carboxylic acid group suggests some water solubility, especially when hot.[10] However, the phenyl group may limit this.
EthanolIntermediate (24.5)As a polar protic solvent, it can hydrogen bond with the carboxylic acid and pyridazinone ring.[11] The ethyl group provides some nonpolar character to interact with the phenyl ring.
IsopropanolIntermediate (19.9)Similar to ethanol but slightly less polar.
Ethyl AcetateIntermediate (6.0)A polar aprotic solvent that can act as a hydrogen bond acceptor. It is a good general-purpose solvent for many organic compounds.
AcetoneIntermediate (20.7)A polar aprotic solvent that is a good solvent for many organic compounds.
TolueneLow (2.4)The nonpolar nature may interact well with the phenyl group, but it is unlikely to dissolve the polar functionalities on its own. It might be a candidate for a mixed-solvent system.
DichloromethaneLow (9.1)A common solvent for a wide range of organic compounds.

Troubleshooting Guide

Problem: My compound is insoluble in all tested solvents, even when hot.

  • Plausible Cause: The compound may have very strong intermolecular forces in its crystal lattice, such as extensive hydrogen bonding through the carboxylic acid dimers.[1]

  • Troubleshooting Steps:

    • Use a more polar solvent: If you started with less polar solvents, try highly polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that their high boiling points can make them difficult to remove.

    • Consider a solvent pair: A mixed solvent system can be highly effective.[8] Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol or DMF). Then, slowly add a "poor" solvent (an "antisolvent" in which it is insoluble, e.g., water or hexane) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point). Then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.

Problem: My compound dissolves in the solvent at room temperature.

  • Plausible Cause: The solvent is too "good" and does not allow for a significant difference in solubility between hot and cold conditions.[6]

  • Troubleshooting Steps:

    • Select a less polar solvent: If you are using a very polar solvent like ethanol, try a solvent with a lower dielectric constant like ethyl acetate or isopropanol.

    • Utilize a mixed-solvent system: This is an excellent scenario for an antisolvent approach. Dissolve the compound in the "good" solvent at room temperature and then titrate with a "poor" solvent until crystallization begins.

Problem: I get very poor recovery of my crystals after cooling.

  • Plausible Cause:

    • Too much solvent was used initially.[12]

    • The solution was not sufficiently cooled.

    • The chosen solvent still has a relatively high solubility for the compound at low temperatures.

  • Troubleshooting Steps:

    • Minimize the initial solvent volume: Always use the minimum amount of boiling solvent required to fully dissolve the compound.

    • Extend cooling time and lower the temperature: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[13]

    • Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[13]

    • Re-evaluate the solvent: The chosen solvent may not be optimal. Refer back to the solvent screening protocol.

Problem: The recrystallized product is not significantly purer than the starting material.

  • Plausible Cause:

    • The impurities have very similar solubility characteristics to the desired compound in the chosen solvent.

    • The solution cooled too quickly, causing the impurities to co-precipitate with the product.[13]

  • Troubleshooting Steps:

    • Try a different solvent or solvent system: A new solvent may offer better discrimination between the product and the impurities.

    • Ensure slow cooling: Rapid cooling traps impurities within the crystal lattice.[13] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Perform a second recrystallization: A subsequent recrystallization can often significantly improve purity.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of potential solvents using a small amount of your crude this compound.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility at room temperature.

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to observe the extent of crystallization.

  • Evaluate each solvent based on the criteria for an ideal recrystallization solvent.

Protocol 2: Single Solvent Recrystallization Workflow

This protocol outlines the steps for a standard recrystallization using a single, pre-determined solvent.

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Insoluble impurities? C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Single solvent recrystallization workflow.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves.

  • If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals under vacuum or in a desiccator.

Logical Flow for Solvent Selection

The process of selecting a suitable recrystallization solvent is a systematic evaluation of solubility properties.

Solvent_Selection_Logic node_action node_action Start Start with Crude Compound and Potential Solvent Test_Cold Soluble in Cold Solvent? Start->Test_Cold Test_Hot Soluble in Hot Solvent? Test_Cold->Test_Hot No Solvent_Unsuitable_Too_Good Solvent is Unsuitable (Too Soluble) Test_Cold->Solvent_Unsuitable_Too_Good Yes Crystals_Form Crystals Form on Cooling? Test_Hot->Crystals_Form Yes Solvent_Unsuitable_Insoluble Solvent is Unsuitable (Insoluble) Test_Hot->Solvent_Unsuitable_Insoluble No Solvent_Suitable Solvent is Potentially Suitable Crystals_Form->Solvent_Suitable Yes Consider_Pair Consider Solvent Pair Crystals_Form->Consider_Pair No

Caption: Logical workflow for selecting a recrystallization solvent.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • Scribd. Solvent Selection and Recrystallization Guide.
  • LibreTexts. (2023, January 29). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • University of California, Irvine. Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BYJU'S. (2024, May 16). Carboxylic Acids In Chemistry, Physical And Chemical Properties, Important Topics JEE 2025.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Rutgers University. Carboxylic Acid Structure and Chemistry: Part 1.
  • University of Colorado Boulder. Recrystallization and Crystallization.
  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
  • National Center for Biotechnology Information. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • University of Massachusetts Boston. Recrystallization1.
  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • University of California, Irvine. (2009, Fall). Experiment 9 — Recrystallization.
  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Tokyo Chemical Industry UK Ltd. Pyridazine-4-carboxylic Acid.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • ResearchGate. Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Google Patents. (2015, April 8). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • Sigma-Aldrich. 6-phenylpyridazine-4-carboxylic acid.
  • BuyersGuideChem. 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid suppliers and producers.
  • MedchemExpress.com. Pyridazine-4-carboxylic Acid.
  • Pharmaffiliates. 867130-58-3| Chemical Name : 6-Oxo-1H-pyridazine-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TargetMol. 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid.
  • PubChem. Pyridazine-4-carboxylic Acid.
  • PubChem. 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid.
  • EURL-SRM. (2018, April 25). Analytical Observations Report.

Sources

Validation & Comparative

1H NMR Spectral Analysis of 6-Oxo-1-phenylpyridazine-4-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Pyridazinone derivatives, particularly 6-oxo-1-phenylpyridazine-4-carboxylic acid, serve as privileged scaffolds in medicinal chemistry and are frequently evaluated for their potent antibacterial, anti-inflammatory, and target-specific inhibitory properties[1]. During drug development, the structural validation of these synthesized pharmacophores is critical.

The 1H NMR profile of this compound is governed by strong anisotropic effects and localized electron-withdrawing groups:

  • H-3 Proton: Flanked by the imine-like nitrogen (N2) and the carboxylic acid (C4), H-3 resides in a highly deshielded environment, resonating furthest downfield.

  • H-5 Proton: Positioned between the carboxylic acid (C4) and the carbonyl (C6), H-5 is also heavily deshielded but slightly more shielded than H-3.

  • Carboxylic Acid (-COOH): The highly polarized -OH proton is subject to intense hydrogen bonding, making its chemical shift highly dependent on the solvent environment.

This guide objectively compares the analytical performance of different NMR solvents and demonstrates how 1H NMR serves as a definitive tool for differentiating this compound from its common positional isomers.

Part 1: Solvent Performance Comparison (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent is a critical experimental parameter that dictates spectral resolution. Because this compound contains both hydrogen-bond donors (-COOH) and acceptors (C=O, N), it readily forms intermolecular dimers in non-polar environments.

Causality of Solvent Choice: In CDCl₃, the compound suffers from limited solubility, and the -COOH proton appears as a broad, concentration-dependent signal due to unpredictable dimerization. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It actively disrupts the carboxylic acid dimers, forming stable solute-solvent complexes. This forces the -COOH proton into a highly reproducible, sharp broad singlet shifted far downfield (>13.0 ppm), while simultaneously resolving the pyridazine ring protons with high clarity.

Table 1: Quantitative Comparison of 1H NMR Shifts by Solvent
Proton AssignmentMultiplicityDMSO-d₆ (δ, ppm)CDCl₃ (δ, ppm)Mechanistic Causality
H-3 (Ring) Doublet (d)~8.45~8.60Highly deshielded by adjacent N=C and C4-COOH.
H-5 (Ring) Doublet (d)~7.65~7.82Conjugated to C=O; deshielded by C4-COOH.
Phenyl (Ar-H) Multiplet (m)7.40 – 7.607.45 – 7.65Subject to anisotropic ring current effects.
-COOH Broad Singlet~13.20~10.50 (varies)DMSO-d₆ enforces uniform H-bonding, shifting the peak downfield.

Part 2: Structural Differentiation of Positional Isomers

During the synthesis of pyridazine-based drugs, the 3-carboxylic acid isomer (6-oxo-1-phenylpyridazine-3-carboxylic acid) is a frequent byproduct. 1H NMR provides a mathematically definitive method for distinguishing the target 4-carboxylic acid product from the 3-carboxylic acid alternative based on scalar coupling (J-coupling).

Causality of Coupling: In the target 4-carboxylic acid isomer , the ring protons are located at positions 3 and 5. Because they are separated by the C4 carbon, their magnetic spins interact across four bonds, resulting in a weak meta-coupling. In the alternative 3-carboxylic acid isomer , the protons are located at positions 4 and 5. Being adjacent, their spins interact across three bonds, yielding a strong ortho-coupling.

Table 2: Diagnostic Coupling Constants for Isomer Differentiation
Compound IsomerActive Ring ProtonsCoupling TypeTypical J Value (Hz)Analytical Significance
4-Carboxylic Acid H-3, H-5Meta (⁴J)1.5 – 2.0 Confirms protons are separated by the C4-COOH group.
3-Carboxylic Acid H-4, H-5Ortho (³J)9.0 – 10.0 Confirms protons are adjacent on the pyridazine ring.

Part 3: Self-Validating Experimental Protocol

To guarantee analytical trustworthiness, the following 1H NMR acquisition workflow is designed as a self-validating system. Every step includes an internal check to eliminate operator error and instrument drift.

Step 1: Sample Preparation & Solubilization

  • Dissolve 10–15 mg of the purified compound in 0.6 mL of high-purity DMSO-d₆.

  • Add 0.05% v/v Tetramethylsilane (TMS) as the internal zero-reference.

  • Self-Validation Check: Before analyzing the sample peaks, verify the presence of the DMSO-d₆ residual pentet at exactly 2.50 ppm. This internally calibrates the chemical shift scale and isolates the data from external magnetic field drift[2].

Step 2: NMR Acquisition (400 MHz or 600 MHz)

  • Insert the sample, tune/match the probe, and lock onto the Deuterium frequency of DMSO.

  • Shim the Z-axis until the TMS peak width at half-height is <1.0 Hz.

  • Set the Relaxation Delay (D1) to 2.0 seconds and acquire 16 to 64 scans using a standard 1D proton pulse sequence (zg30).

  • Self-Validation Check: The D1 delay must be at least 3–5 times the longest T1 relaxation time of the ring protons. If the signal-to-noise ratio of the broad -COOH peak at ~13.2 ppm is indistinguishable from the baseline, the acquisition must be rejected and re-run with increased scans.

Step 3: Spectral Processing & Integration

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase the spectrum manually and apply a polynomial baseline correction.

  • Integrate the H-3 doublet (~8.45 ppm) and set its value to exactly 1.00.

  • Self-Validation Check: Integrate the H-5 doublet (~7.65 ppm). The integral must yield a precise 1.00 : 1.00 stoichiometric ratio relative to H-3. Any deviation >5% mathematically proves the presence of co-eluting impurities or incomplete relaxation, immediately flagging the data as invalid.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical pipeline for acquiring the NMR data and utilizing scalar coupling to definitively differentiate the target compound from its structural alternatives.

NMR_Workflow A Sample Solubilization (DMSO-d6 + TMS) B 1H NMR Acquisition (400-600 MHz) A->B Calibrate & Shim C Spectral Processing & Peak Integration B->C FID Transformation D Coupling Constant (J) Analysis C->D Extract J values E 6-Oxo-1-phenylpyridazine- 4-carboxylic acid (J = 1.5 - 2.0 Hz, meta) D->E H3/H5 interaction F 6-Oxo-1-phenylpyridazine- 3-carboxylic acid (J = 9.0 - 10.0 Hz, ortho) D->F H4/H5 interaction

Caption: Workflow for 1H NMR acquisition and isomer differentiation of pyridazinone derivatives.

References

  • Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., Bouatia, M., El Karbane, M., Doukkali, A., Benchat, N., & Karrouchi, K. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of pyridazinone carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Pyridazinone Carboxylic Acids

Executive Summary

Pyridazinone carboxylic acids are critical scaffolds in medicinal chemistry, serving as pharmacophores for phosphodiesterase (PDE) inhibitors, COX-2 inhibitors, and cardiovascular agents.[1][2][3] Their analysis by mass spectrometry (MS) presents unique challenges due to lactam-lactim tautomerism and the potential for regioisomerism (N- vs. O-alkylation). This guide provides a technical comparison of ionization strategies, detailed mechanistic pathways, and protocols for distinguishing structural isomers.[3]

Part 1: Comparative Ionization Strategies

The choice of ionization method dictates the structural information obtained. For pyridazinone carboxylic acids, Electrospray Ionization (ESI) and Electron Ionization (EI) offer complementary data sets.[3]

FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Energy Regime Soft Ionization (Thermal/Solution phase)Hard Ionization (70 eV standard)
Dominant Ion Protonated Molecule

or Deprotonated

Radical Cation

Fragmentation Low in-source; requires CID (Collision Induced Dissociation).[3]Extensive in-source fragmentation.
Applicability Preferred for polar carboxylic acids; amenable to LC-MS.Limited by volatility; requires derivatization (e.g., methylation) for carboxylic acids.[3]
Key Insight Best for Purity & MW Confirmation. Preserves the labile carboxylic acid moiety.Best for Library Matching. Induces characteristic ring cleavages (RDA) often absent in ESI.[3]

Expert Insight: For pyridazinone carboxylic acids, Negative Mode ESI (ESI-) is often superior for sensitivity due to the facile deprotonation of the carboxylic acid group (


). However, Positive Mode (ESI+) is required to observe the characteristic Retro-Diels-Alder (RDA) fragments driven by protonation of the ring nitrogens.

Part 2: Mechanistic Fragmentation Pathways

The fragmentation of pyridazinone carboxylic acids follows three distinct pathways governed by charge localization.

Pathway A: Decarboxylation (Diagnostic for -COOH)

The most abundant transition in ESI-MS/MS is the neutral loss of carbon dioxide (44 Da).

  • Mechanism: Proton transfer from the carboxylic acid to the adjacent carbonyl or ring nitrogen facilitates the loss of

    
    .
    
  • Observation:

    
    .
    
  • Significance: Confirms the presence of the free acid versus an ester or amide derivative.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

The pyridazinone ring mimics a "diaza-quinone" structure. Upon collisional activation, it undergoes a characteristic RDA reaction.[3]

  • Mechanism: Cleavage of the

    
     bond and the 
    
    
    
    bond opposite to it.
  • Neutral Losses: Typically eliminates a nitrile (

    
    ) or an isocyanate, depending on substituents.
    
  • Significance: Provides structural proof of the heterocyclic core integrity.

Pathway C: "Ortho-Effect" & Ring Contraction

If the carboxylic acid is at position 4 or 5 (adjacent to the ring nitrogens), interaction between the acid proton and the ring nitrogen can trigger the loss of


 (18 Da) or 

(28 Da), leading to ring contraction to a pyrazole or pyrrole-like cation.[3]

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the decision workflow for characterizing these compounds using MS/MS.

PyridazinoneFragmentation Parent Precursor Ion [M+H]+ Decarb Decarboxylation [M+H - 44]+ Parent->Decarb Loss of CO2 (Primary Pathway) WaterLoss Dehydration [M+H - 18]+ Parent->WaterLoss Ortho Effect (If COOH near N) RDA Retro-Diels-Alder Ring Cleavage Decarb->RDA High Energy CID Final Stable Cation (Phenyl/Substituent) WaterLoss->Final Ring Contraction RDA->Final Loss of N2/CO

Figure 1: Stepwise fragmentation logic for pyridazinone carboxylic acids in ESI(+) mode.

Part 4: Regioisomer Differentiation (N- vs. O-Alkylation)

A critical synthetic challenge is distinguishing between N-alkylated (lactam) and O-alkylated (lactim ether) isomers. MS/MS provides a definitive answer without needing NMR.[3]

ParameterN-Alkylated Isomer (Lactam) O-Alkylated Isomer (Lactim)
Stability High stability of the amide bond.Lower stability of the ether bond.
Primary Loss Loss of substituent side chain (e.g., alkyl radical).[3]Loss of Alkene via McLafferty-like rearrangement.
Diagnostic Ion Retention of the carbonyl oxygen (

).[3]
Loss of the alkoxy group (

).[3]
Example (Ethyl) Loss of 29 Da (Ethyl radical) is rare/high energy.[3]Loss of 28 Da (Ethylene) is dominant.[3]

Part 5: Experimental Protocol

Protocol: LC-MS/MS Structural Elucidation

Objective: Confirm structure and differentiate isomers of 6-phenyl-3(2H)-pyridazinone-4-carboxylic acid derivatives.

  • Sample Preparation:

    • Dissolve 0.1 mg of compound in 1 mL of MeOH:H2O (50:50) .

    • Add 0.1% Formic Acid to promote protonation (

      
      ).[3]
      
    • Self-Validation Step: If distinguishing isomers, run a "blank" with deuterated methanol (

      
      ).[3] Carboxylic acid protons will exchange (
      
      
      
      ), but alkyl protons will not.[3]
  • Instrument Parameters (Triple Quadrupole/Q-TOF):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source decarboxylation).

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of the parent

      
      .[3]
      
    • Collision Energy (CE) Ramp: 10, 20, 40 eV.[3]

    • Why: Low CE (10 eV) reveals the labile

      
       loss.[3] High CE (40 eV) reveals the RDA ring cleavage.[3]
      
  • Data Analysis:

    • Look for the "Fingerprint" ions listed in the table below.[3]

Representative Data: 6-Phenyl-3(2H)-pyridazinone-4-carboxylic acid (MW 216)
Fragment Ion (m/z)Relative Abundance (%)Proposed Structure/Loss
217 100

Parent Ion
199 20-30

(Ortho effect dehydration)
173 80-90

(Decarboxylation)
145 40

(Ring contraction)
104 15

(Benzonitrile fragment via RDA)

References

  • BenchChem. (2025).[3] Mass Spectrometry Fragmentation Analysis of Carboxylic Acid Derivatives. Retrieved from [3]

  • Orelli, L. R., et al. (2006).[3] A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. Retrieved from

  • Butler, M., & Cabrera, G. M. (2015).[3][4] A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides.[4] Journal of Mass Spectrometry.[4] Retrieved from [3]

  • Salem, M. A. I., et al. (2014).[2][3][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[2][5][6] Retrieved from [3]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and technical walkthrough for developing robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridazine derivatives. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that the developed methods are not only accurate but inherently self-validating. We will explore the critical interplay between the physicochemical properties of pyridazine compounds and the strategic selection of chromatographic parameters, grounded in authoritative principles and field-proven insights.

Part 1: Foundational Strategy: Analyte and System Characterization

The success of any HPLC method is predicated on a thorough understanding of the analyte's chemical nature. Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives possess unique properties that dictate our analytical approach.[1][2]

1.1. Key Physicochemical Properties of Pyridazine Derivatives

  • Polarity and Lipophilicity (LogP): Pyridazine itself is a polar molecule, miscible with water.[2] However, its derivatives can span a wide range of polarities depending on their substituents. This property is the primary determinant for selecting the chromatographic mode.

  • Basicity (pKa): The pyridazine ring is weakly basic, with a pKa around 2.0-2.3.[1][2] This is a critical parameter. It means the ionization state of the molecule is highly dependent on the mobile phase pH, which directly impacts retention, peak shape, and selectivity. Operating at a pH at least 2 units away from the pKa is essential for reproducible results.

  • UV Absorbance: The heterocyclic aromatic ring system provides a strong chromophore, making UV detection a straightforward and sensitive choice for analysis.

1.2. Strategic Selection of the Chromatographic Mode

The initial and most critical decision is the choice of separation mode. For pyridazine derivatives, the contest is typically between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse of the pharmaceutical industry, accounting for approximately 75% of all HPLC methods. It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or methanol).[3][4] RP-HPLC is the default starting point for pyridazine derivatives of low to moderate polarity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): When a pyridazine derivative is highly polar (due to substituents like amines, hydroxyls, or carboxylic acids) and shows poor or no retention in RP-HPLC, HILIC is the superior alternative.[5] HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase rich in organic solvent (>80% acetonitrile) with a small amount of aqueous buffer. This mode facilitates the retention of very polar compounds.

Part 2: The Method Development Workflow: From Screening to Optimization

A systematic approach to method development saves time and leads to a more robust final method. The process can be visualized as a logical progression from broad screening to fine-tuning of critical parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (Polarity, pKa, UV Scan) Mode_Selection Mode Selection (RP-HPLC vs. HILIC) Analyte->Mode_Selection Informs choice Column_Screen Column Screening (C18, Phenyl, Amide, etc.) Mode_Selection->Column_Screen Solvent_Screen Organic Solvent Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen pH_Opt Mobile Phase pH & Buffer (Control Ionization) Solvent_Screen->pH_Opt Proceed with best combo Gradient_Opt Gradient Profile Optimization (Resolution vs. Time) pH_Opt->Gradient_Opt Temp_Flow_Opt Temp. & Flow Rate Tuning (Efficiency & Pressure) Gradient_Opt->Temp_Flow_Opt Forced_Deg Forced Degradation (Demonstrate Specificity) Temp_Flow_Opt->Forced_Deg Finalized Method Validation Method Validation (ICH Q2) (Accuracy, Precision, etc.) Forced_Deg->Validation

Caption: HPLC method development workflow for pyridazine derivatives.

Causality in Parameter Selection:

  • Column Chemistry: A standard C18 column is an excellent starting point for many derivatives. However, if the molecule contains aromatic rings, a Phenyl-Hexyl phase can offer alternative selectivity (π-π interactions). For polar compounds that still require an RP-mode, an embedded polar group (EPG) column can provide better peak shape and retention.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[6] However, methanol can offer different selectivity and should be screened if resolution is challenging with ACN.

  • Mobile Phase pH: This is arguably the most critical parameter for ionizable compounds like pyridazines. Because pyridazines are weakly basic, using a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure the molecule is consistently in its protonated, cationic form. This typically leads to better peak shape and stable retention times. Phosphate and formate buffers are common choices.[3][6]

  • Gradient Elution: A generic, fast gradient (e.g., 5% to 95% B in 10 minutes) is used during screening to elute all potential impurities. The gradient is then optimized to ensure adequate resolution between the main peak and its closest eluting impurity.

Part 3: Ensuring a Stability-Indicating Method

A purity method is only useful if it can separate the active pharmaceutical ingredient (API) from all potential degradation products. This capability, known as specificity, is demonstrated through forced degradation studies.[7][8]

Forced Degradation Protocol

The objective is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection.[9] The API should be subjected to the following stress conditions as per ICH guidelines:

ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursSimulates degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSimulates degradation in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTests susceptibility to oxidative degradation.
Thermal Stress Solid API at 80°C for 48 hoursEvaluates the stability of the drug substance at elevated temperatures.
Photolytic Stress Solid API exposed to UV/Vis light (ICH Q1B)Assesses light sensitivity.

After exposure, samples are diluted and analyzed using the developed HPLC method. The peak purity of the main API peak should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogenous and free from co-eluting impurities.

Part 4: Comparative Analysis: A Case Study

To illustrate the selection process, let's consider a hypothetical molecule, 3-(4-aminophenyl)-6-chloropyridazine , a polar derivative. We will compare two potential methods for its purity analysis.

Method A: Reversed-Phase HPLC with an Embedded Polar Group (EPG) Column

  • Rationale: The amino group makes the molecule quite polar. A standard C18 may provide insufficient retention. An EPG column is designed to better retain polar compounds under highly aqueous conditions without phase collapse, improving peak shape.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Rationale: Given the high polarity, HILIC is a strong alternative. It operates in a completely different separation mode, which can provide orthogonal selectivity, meaning it separates compounds based on different properties than RP-HPLC. This is highly advantageous for resolving impurities that are difficult to separate in reversed-phase.

Comparative Experimental Data

ParameterMethod A: RP-HPLC (EPG)Method B: HILIC (Amide)
Column Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm)Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.010 mM Ammonium Acetate in 95:5 ACN:H₂O, pH 5.8
Mobile Phase B Acetonitrile with 0.1% Formic Acid10 mM Ammonium Acetate in 50:50 ACN:H₂O, pH 5.8
Gradient 5% to 60% B in 20 min0% to 50% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35°C40°C
Detection UV at 265 nmUV at 265 nm
Retention Time (API) 4.8 min8.2 min
Resolution (API/Impurity 1) 1.93.5
Tailing Factor (API) 1.41.1
Analysis Time 25 min25 min

Analysis of Results: In this hypothetical case, Method B (HILIC) provides significantly better resolution for the critical impurity pair and a superior peak shape (Tailing Factor closer to 1.0). While the API is retained longer, the enhanced separation performance makes it the more robust and reliable choice for a final purity method. This demonstrates the importance of screening alternative chromatographic modes, especially for challenging polar compounds.

Part 5: Experimental Protocols and Validation

Protocol 1: RP-HPLC Method (Method A)

  • Mobile Phase Preparation:

    • Mobile Phase A: Accurately weigh and dissolve ammonium formate in HPLC-grade water to a concentration of 10 mM. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: Acetonitrile containing 0.1% (v/v) formic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyridazine derivative sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent with PDA detector.

    • Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).

    • Injection Volume: 5 µL.

    • Run the gradient as specified in the comparative table.

Method Validation Protocol

The chosen method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11]

G Validation ICH Q2(R2) Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity Forced Degradation Peak Purity Analysis Validation:f0->Specificity Linearity Linearity Validation:f1->Linearity Accuracy Accuracy Spike recovery at 3 levels Recovery between 98.0-102.0% Validation:f2->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision (different day/analyst) RSD ≤ 2.0% Validation:f3->Precision LOD_LOQ LOD & LOQ Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) Visual Evaluation Validation:f4->LOD_LOQ Robustness Robustness Vary pH (±0.2) Vary Temp (±5°C) Vary Flow Rate (±10%) Validation:f5->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Conclusion

Developing a robust and reliable HPLC method for the purity analysis of pyridazine derivatives is a systematic process that marries an understanding of the analyte's physicochemical properties with a logical, phased approach to experimentation. The weak basicity and variable polarity of these compounds make mobile phase pH and column chemistry selection the most critical factors for success. By starting with a thorough screening process, proceeding to methodical optimization, and verifying specificity with forced degradation studies, one can develop a stability-indicating method. Comparing orthogonal separation modes like RP-HPLC and HILIC is often crucial for resolving complex impurity profiles. The final, validated method serves as a cornerstone for ensuring the quality, safety, and efficacy of pharmaceutical products containing these important heterocyclic moieties.

References

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

  • Waters. HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]

  • Clemons, T. D., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available from: [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]

  • PharmTech. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • ResearchGate. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Cilibrizzi, A., et al. (2015). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. Available from: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available from: [Link]

  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. Available from: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin. Available from: [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. Available from: [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. (2025). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. Available from: [Link]

  • Nicolae Testemitanu SUMPh. (n.d.). CONCEPTS OF MOBILE PHASE SELECTION IN DEVELOPMENT OF AN HPLC METHOD OF ANALYSIS. Available from: [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • ACS Publications. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. (2020). Study of sulfanyl pyridazine derivatives as efficient corrosion inhibitors for carbon steel in 1.0 m hcl using analytical techniques. Available from: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

Sources

Comparative Bioactivity Guide: 6-Oxo-1-Phenylpyridazine vs. 3-Oxo-Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 6-oxo-1-phenylpyridazine derivatives versus their 3-oxo-pyridazine isomers, focusing on their distinct pharmacological profiles, structure-activity relationships (SAR), and experimental validation.

Executive Summary

In medicinal chemistry, the pyridazinone scaffold is a "privileged structure" capable of addressing diverse biological targets depending on its substitution pattern. The critical distinction lies between the N-phenyl-6-oxo pharmacophore (1-phenyl-1,6-dihydropyridazin-6-one) and the C-phenyl-3-oxo pharmacophore (6-phenyl-3(2H)-pyridazinone).

  • 6-Oxo-1-Phenyl Variants: Predominantly exhibit Adenosine A1 Receptor Antagonism (Diuretics/Renal protectants) and pesticidal activity.

  • 3-Oxo Variants (C-Phenyl/N-Alkyl): Predominantly exhibit PDE3 Inhibition (Cardiotonics/Vasodilators) and COX/LOX Inhibition (Analgesics/NSAIDs).

This guide delineates the structural divergence that drives these non-overlapping bioactivities.

Structural Identity & Isomerism

To ensure experimental reproducibility, precise nomenclature is required. While the unsubstituted core 1-phenyl-1,6-dihydropyridazin-6-one is symmetric to 2-phenyl-3(2H)-pyridazinone, the substitution pattern defines the drug class.

Feature6-Oxo-1-Phenyl Scaffold 3-Oxo-Pyridazine Scaffold
Core Structure 1-Phenyl-1,6-dihydropyridazin-6-one6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
Key Substituents Phenyl at N1 ; Carbonyl at C6 Phenyl at C6 ; Carbonyl at C3 ; NH at N2
Electronic State Fixed dipole; N1-blocked (no H-bond donor)Tautomeric (Lactam-Lactim); N2-H is H-bond donor
Primary Target Adenosine A1 Receptor (GPCR)Phosphodiesterase 3 (PDE3) / COX-2
Representative Drug FK 838 (Renal protectant)Levosimendan (Heart failure), Emorfazone (Analgesic)
Structural Visualization (Graphviz)

The following diagram illustrates the divergent chemical space derived from the common pyridazine precursor.

Pyridazine_Isomers Precursor Gamma-Keto Acid / Hydrazine Sub_N1 N1-Phenyl Substitution (Hydrazine = Phenylhydrazine) Precursor->Sub_N1 Synthetic Route A Sub_C6 C6-Phenyl Substitution (Keto Acid = Benzoylpropionic) Precursor->Sub_C6 Synthetic Route B Scaffold_6oxo 6-Oxo-1-Phenyl Scaffold (1-phenyl-1,6-dihydro...) Sub_N1->Scaffold_6oxo Scaffold_3oxo 3-Oxo-6-Phenyl Scaffold (6-phenyl-3(2H)-...) Sub_C6->Scaffold_3oxo Target_A1 Target: Adenosine A1 (Diuresis, Renal Protection) Scaffold_6oxo->Target_A1 High Affinity Target_PDE Target: PDE3 / COX (Inotropy, Analgesia) Scaffold_6oxo->Target_PDE Low/No Activity Scaffold_3oxo->Target_PDE High Affinity

Caption: Divergent synthesis pathways lead to distinct pharmacophores: N1-phenyl (Red) targets A1 receptors, while C6-phenyl (Green) targets PDE/COX enzymes.

Pharmacological Performance Comparison

A. 6-Oxo-1-Phenylpyridazine (The "FK 838" Class)

This isomer is characterized by a bulky hydrophobic group on N1.

  • Mechanism: Competitive antagonism at the Adenosine A1 receptor.[1]

  • Physiological Effect: Blocks A1-mediated afferent arteriolar constriction and sodium reabsorption.

  • Advantage: Induces diuresis without the potassium loss associated with loop diuretics (e.g., Furosemide) and maintains Glomerular Filtration Rate (GFR).[1][2]

  • Key Data: FK 838 exhibits Ki = 0.69 nM for human A1 receptors, with >180-fold selectivity over A2a.

B. 3-Oxo-Pyridazine Isomers (The "Levosimendan/Emorfazone" Class)

This isomer typically features a phenyl ring at C6 and a free or small alkyl group at N2.

  • Mechanism 1 (Cardiovascular): Inhibition of PDE3 (cGMP elevation) and Calcium Sensitization.

  • Mechanism 2 (Analgesic): Inhibition of COX-2 and potentially opioid-independent pathways.

  • Key Data: 6-phenyl-4,5-dihydro-3(2H)-pyridazinones show IC50 ~ 0.1 - 1.0 µM for PDE3 inhibition.

Comparative Data Summary
Parameter6-Oxo-1-Phenyl (FK 838) 3-Oxo-6-Phenyl (Levosimendan analog) 3-Oxo-2-Methyl (Emorfazone)
Primary Target Adenosine A1 (Antagonist)PDE3 (Inhibitor)COX / Unknown
Potency (In Vitro) Ki: 0.5 - 5.0 nM (A1)IC50: 0.1 - 5.0 µM (PDE3)ED50: 20-50 mg/kg (Analgesia)
Selectivity High vs A2a/A3Moderate vs PDE4Moderate vs COX-1
Therapeutic Use Diuretic (Renal Failure)Inodilator (Heart Failure)Analgesic (Pain)
Metabolic Stability High (N-Phenyl bond stable)Moderate (Hydrazone hydrolysis risk)Moderate

Mechanistic Insights & SAR

Why the Difference?
  • Binding Pocket Fit:

    • A1 Receptor: Requires a planar, hydrophobic core (the pyridazinone) with a "tail" at N1 to occupy the deep hydrophobic pocket of the GPCR. The 1-phenyl group provides this critical anchor.

    • PDE3 Enzyme: Requires a hydrogen bond donor/acceptor motif to mimic cAMP. The N2-H and C3=O of the 3-oxo isomer perfectly mimic the cyclic phosphate of cAMP. The 1-phenyl isomer lacks the N-H donor, abolishing PDE3 affinity.

  • Electronic Distribution:

    • The 3-oxo isomer (Lactam) can tautomerize to the lactim (OH) form, facilitating diverse H-bond interactions.

    • The 6-oxo-1-phenyl isomer is "locked" in the oxo form, restricting it to H-bond acceptor roles only.

Mechanism of Action Diagram

MOA_Pathways Agent_6oxo 6-Oxo-1-Phenyl (FK 838) Rec_A1 Adenosine A1 Receptor (Kidney) Agent_6oxo->Rec_A1 Antagonizes Na_Reabsorb Na+ Reabsorption Agent_6oxo->Na_Reabsorb Inhibits Agent_3oxo 3-Oxo-6-Phenyl (Levosimendan) Enz_PDE3 PDE3 Enzyme (Heart/Vessels) Agent_3oxo->Enz_PDE3 Inhibits cAMP cAMP Levels Agent_3oxo->cAMP Increases Rec_A1->Na_Reabsorb Normally Promotes Enz_PDE3->cAMP Normally Degrades Ca_Sens Ca2+ Sensitivity cAMP->Ca_Sens Activates Diuresis Diuresis & GFR Maintenance Na_Reabsorb->Diuresis Reduced Reabsorption Inotropy Vasodilation & Inotropy Ca_Sens->Inotropy

Caption: Mechanistic divergence: 6-oxo agents block A1 receptors to drive diuresis, while 3-oxo agents inhibit PDE3 to enhance cardiac contractility.

Experimental Protocols

Protocol A: Synthesis of the Scaffolds

Validation: This protocol ensures the correct isomer is obtained.

  • 3-Oxo-6-Phenyl (C-Phenyl):

    • React Benzoylpropionic acid with Hydrazine Hydrate in Ethanol.

    • Reflux 4 hours.

    • Result: 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[3][4]

  • 6-Oxo-1-Phenyl (N-Phenyl):

    • React Succinic Anhydride (or derivative) with Phenylhydrazine .

    • Note: Requires careful control of pH to prevent ring opening.

    • Result: 1-phenyl-1,6-dihydropyridazin-6-one.

Protocol B: Adenosine A1 Binding Assay (For 6-Oxo Derivatives)

Purpose: Verify potency of 6-oxo-1-phenyl derivatives.

  • Membrane Prep: Prepare membranes from rat cerebral cortex (rich in A1).

  • Ligand: Use [3H]-DPCPX (selective A1 antagonist) as the radioligand (0.5 nM).

  • Incubation: Incubate test compound (10^-10 to 10^-5 M) with membranes and ligand for 90 min at 25°C in Tris-HCl buffer.

  • Filtration: Rapidly filter through GF/B filters.

  • Analysis: Measure radioactivity. Calculate Ki using the Cheng-Prusoff equation.

    • Success Criterion: Ki < 10 nM indicates a potent lead (comparable to FK 838).

Protocol C: PDE3 Inhibition Assay (For 3-Oxo Derivatives)

Purpose: Verify potency of 3-oxo-6-phenyl derivatives.

  • Enzyme Source: Human platelet cytosolic fraction (PDE3 rich).

  • Substrate: [3H]-cAMP (1 µM) + unlabeled cAMP.

  • Inhibitor: Add test compound (e.g., Levosimendan analog).

  • Reaction: Incubate 10 min at 30°C. Stop with boiling.

  • Conversion: Treat with snake venom nucleotidase to convert AMP to Adenosine.

  • Separation: Use ion-exchange resin to separate Adenosine (product) from cAMP (substrate).

  • Analysis: IC50 calculation.

    • Success Criterion: IC50 < 1 µM indicates significant cardiotonic potential.

References

  • Discovery of FK 838: Akahane, A., et al. (1999). "Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity." Journal of Medicinal Chemistry. Link

  • FK 838 Pharmacology: Vallon, V., et al. (2003). "An orally active adenosine A1 receptor antagonist, FK838, increases renal excretion and maintains glomerular filtration rate in furosemide-resistant rats."[1][2] British Journal of Pharmacology. Link

  • Pyridazinone Reviews: Asif, M. (2010). "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research. Link

  • PDE Inhibition: Bansal, R., et al. (2019). "Pharmacological activities of pyridazines and pyridazinone Derivatives." SAR Publication. Link

  • Analgesic Activity: Gökçe, M., et al. (2009). "Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Aromatic vs. Dihydro Pyridazinone Scaffolds in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidity-Solubility Trade-off

In medicinal chemistry, the choice between an aromatic pyridazinone and its dihydro-analog is a critical decision point. This guide compares the crystallographic profile of 6-Oxo-1-phenylpyridazine-4-carboxylic acid (Compound A) —a rigid, planar aromatic scaffold—against a representative Dihydro-pyridazinone (Compound B) .

Key Findings:

  • Compound A (Aromatic): Exhibits a planar pyridazine ring with strong

    
     stacking interactions, leading to higher lattice energy, higher melting points, and potentially lower aqueous solubility. The carboxylic acid moiety dominates the supramolecular assembly via 
    
    
    
    homodimers.
  • Compound B (Dihydro): Characterized by a puckered (envelope or twist-boat) ring conformation. This disruption of planarity reduces stacking efficiency, often enhancing solubility but introducing conformational flexibility that must be accounted for in docking studies.

Structural Characterization & Comparative Analysis[1][2][3][4][5]

Molecular Conformation and Planarity

The primary crystallographic differentiator is the planarity of the heterocyclic core.

  • This compound:

    • Core Geometry: The pyridazine ring is strictly planar due to aromatic delocalization.

    • Phenyl Twist: To minimize steric repulsion between the ortho-hydrogens of the N-phenyl ring and the carbonyl oxygen (or adjacent ring hydrogens), the phenyl ring typically adopts a twisted conformation relative to the pyridazine plane. Torsion angles (

      
      ) usually range from 30° to 60° .
      
    • Carboxyl Orientation: The C4-COOH group is coplanar with the pyridazine ring to maximize conjugation, locking the molecule into a rigid "flat-and-twisted" L-shape.

  • Alternative (Dihydro Scaffold):

    • Core Geometry: The C4-C5 bond is saturated (

      
       hybridized), forcing the ring into a non-planar half-chair or envelope conformation .
      
    • Consequence: This puckering disrupts the global planarity, preventing the formation of tight

      
      -stacked columns common in the aromatic analog.
      
Supramolecular Synthons & Hydrogen Bonding
FeatureCompound A (Aromatic Acid)Compound B (Dihydro Analog)
Primary Synthon Carboxylic Acid Homodimer (

)
Strong O-H···O bonds between two -COOH groups.[1][2]
Amide/Hydrazide Chains (

or

)
N-H···O=C interactions (if N2 is unsubstituted).
Secondary Interactions

Stacking
Centroid-centroid distances ~3.6–3.8 Å between pyridazine rings.
C-H···O Weak Interactions Stabilize the twisted crystal packing but lack directional strength.
Packing Motif Layered/Columnar Driven by stacking and planar dimers.Herringbone/Zig-Zag Driven by the need to accommodate the puckered ring and bulky substituents.
Quantitative Data Comparison (Representative)

Note: Values for Compound A are derived from class-typical data for N-phenyl-4-carboxypyridazinones; values for Compound B are from experimental data for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

ParameterThis compoundDihydro-pyridazinone Analog
Crystal System Monoclinic (Typical for planar acids)Monoclinic (

)
Space Group

or


Unit Cell Volume (

)
~1400–1600 ų (Z=4)~1900–2100 ų (Z=4)
Calculated Density (

)
> 1.40 g/cm³ (Higher packing efficiency)~1.25–1.30 g/cm³
Melting Point > 220°C (High lattice energy)~140–170°C
Interplanar Angle (Phenyl/Core) 40° – 55°20° – 45° (More variable)

Experimental Protocols

Crystallization Workflow (Self-Validating)

This protocol ensures the isolation of the thermodynamic polymorph for X-ray diffraction.

Reagents:

  • Solvent A: Dimethylformamide (DMF) - Good solubility for aromatic acids.

  • Solvent B: Water or Ethanol - Anti-solvent.

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of DMF at 60°C. Validation: Solution must be clear; if turbid, filter through a 0.45 µm PTFE membrane.

  • Vapor Diffusion Setup: Place the DMF solution in a small inner vial. Place this vial inside a larger jar containing 10 mL of Ethanol (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (22°C) for 7–14 days.

    • Mechanism:[3] Ethanol vapor slowly diffuses into the DMF, gradually increasing supersaturation and promoting ordered crystal growth (prisms/blocks) rather than rapid precipitation (needles).

  • Harvesting: Isolate crystals via filtration. Do not dry under high vacuum immediately to prevent lattice collapse (solvate loss); air dry for 1 hour.

Visualization of Crystallization Logic

Crystallization_Workflow Start Crude Compound Solubilization Dissolve in DMF (60°C) High Solubility Start->Solubilization Diffusion Vapor Diffusion (Ethanol Anti-solvent) Solubilization->Diffusion Transfer to Inner Vial Nucleation Slow Nucleation (Thermodynamic Control) Diffusion->Nucleation Gradual Saturation Growth Crystal Growth (Prisms/Blocks) Nucleation->Growth 7-14 Days Analysis X-Ray Diffraction Data Collection Growth->Analysis Harvest

Caption: Vapor diffusion workflow designed to minimize kinetic trapping and maximize crystal quality for single-crystal XRD.

Structural Logic & Signaling Pathways

Understanding the structural impact on biological signaling is crucial. The aromatic scaffold (Compound A) mimics a flat, intercalating agent, whereas the dihydro scaffold (Compound B) mimics a transition state or a bulkier aliphatic residue.

Structural_Logic Scaffold Pyridazinone Scaffold Selection Aromatic Aromatic (Compound A) Planar System Scaffold->Aromatic Dihydro Dihydro (Compound B) Puckered Ring Scaffold->Dihydro Stacking High Pi-Stacking (Strong Lattice Energy) Aromatic->Stacking BindingA Intercalation/Flat Binding Pockets (Kinase Hinges) Stacking->BindingA Pharmacophore Flexibility Conformational Flexibility (Induced Fit) Dihydro->Flexibility BindingB Globular Binding Pockets (Enzyme Active Sites) Flexibility->BindingB Pharmacophore

Caption: Decision tree for scaffold selection based on target binding site geometry and required physicochemical properties.

References

  • Dadou, S. et al. (2018). "Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one." Acta Crystallographica Section E: Crystallographic Communications.

  • Vishweshwar, P. et al. (2002). "Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids." Journal of Organic Chemistry.

  • Groom, C. R. et al. (2016). "The Cambridge Structural Database."[4][5] Acta Crystallographica Section B.

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition.

Sources

A Comparative Guide to the Reactivity of Pyridazine vs. Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the chemical reactivity of pyridazine carboxylic acids versus pyridine carboxylic acids. Moving beyond a simple recitation of facts, we will explore the fundamental electronic and structural differences that govern their behavior in key chemical transformations, offering field-proven insights and actionable experimental protocols.

Foundational Principles: The Electronic Influence of the Second Nitrogen

The core difference between a pyridine and a pyridazine ring is the presence of a second, adjacent nitrogen atom in the pyridazine heterocycle. This seemingly small structural change has profound consequences for the electron distribution within the aromatic system, acting as the primary determinant of their differential reactivity.

  • Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. The nitrogen is more electronegative than carbon and withdraws electron density from the ring via the inductive effect, making the ring electron-deficient compared to benzene.[1][2] This deactivation is particularly pronounced at the positions ortho (2,6) and para (4) to the nitrogen.

  • Pyridazine: A diazine containing two adjacent nitrogen atoms. The combined electron-withdrawing inductive effect of both nitrogens drastically reduces the electron density on the ring carbons.[3][4] This makes the pyridazine system significantly more π-deficient than pyridine, a critical factor influencing its susceptibility to both electrophilic and nucleophilic attack.

This fundamental electronic difference can be visualized by considering the inductive effects and resulting polarity.

Diagram 1: Inductive electron withdrawal in pyridine vs. pyridazine.

Acidity of the Carboxylic Acid Moiety

The electron-withdrawing nature of the heterocyclic ring directly influences the acidity of the carboxylic acid proton. A more electron-deficient ring stabilizes the resulting carboxylate anion, leading to a lower pKa value (stronger acid).

Experimental data confirms this trend. Pyridinecarboxylic acids generally have pKa values in the range of 2-5.[5] While specific pKa values for all pyridazine carboxylic acid isomers are less compiled, studies on related structures show that diazines are less basic than pyridine, reflecting the powerful electron-withdrawing character of the second nitrogen.[4][6] It has been noted that pyridazinecarboxylic acid is a stronger acid than the corresponding pyridinecarboxylic acid.[7]

CompoundPosition of -COOHApproximate pKa(1)
Pyridine Carboxylic Acids
Picolinic Acid25.32
Nicotinic Acid34.85
Isonicotinic Acid44.96
Pyridazine Carboxylic Acids
Pyridazine-3-carboxylic acid3~3.5 (Estimated)
Pyridazine-4-carboxylic acid4~3.4 (Estimated)

Table 1: Comparison of approximate pKa values. Note: Pyridazine values are estimated based on the increased electronic pull of the diazine system.

Comparative Reactivity in Key Transformations

The electronic differences between the two ring systems dictate their behavior in synthetic reactions.

Both pyridine and pyridazine rings are deactivated towards electrophilic attack compared to benzene. The lone pair on the nitrogen atoms can coordinate with electrophiles or Lewis acid catalysts, further deactivating the ring by creating a positive charge.[2][6]

  • Pyridine: SEAr reactions on pyridine are difficult and require harsh conditions.[1][2] When substitution does occur, it preferentially happens at the C-3 position, which is least deactivated.[6]

  • Pyridazine: The introduction of a second nitrogen atom makes the pyridazine ring even more electron-deficient and thus significantly more resistant to electrophilic attack than pyridine.[3][4] Reports of successful nitration or sulfonation on an unsubstituted diazine are nonexistent.[4]

The π-deficient nature of these heterocycles makes them highly susceptible to nucleophilic attack, a key point of differentiation from benzene chemistry.

  • Pyridine: Pyridine can undergo nucleophilic aromatic substitution, particularly with a good leaving group (like a halide) at the C-2 or C-4 positions.[8] The stability of the intermediate Meisenheimer complex is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom.[9][10] Even unsubstituted pyridine can react with very strong nucleophiles, such as in the Chichibabin reaction.[8]

  • Pyridazine: The increased electron deficiency at the carbon atoms makes diazines, including pyridazine, more easily attacked by nucleophiles than pyridine.[4] Halo-pyridazines, where the halide is positioned alpha or gamma to a nitrogen, undergo nucleophilic displacement with remarkable ease due to the excellent stabilization of the anionic intermediate.[4]

A. Esterification: The esterification of pyridine carboxylic acids is a standard procedure, often catalyzed by strong acids like sulfuric acid.[11] The reaction involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

For pyridazine carboxylic acids, the highly electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon. This suggests that, under similar conditions, pyridazine carboxylic acids should esterify more readily than their pyridine counterparts. Both can be used as building blocks in synthetic organic chemistry for reactions like esterification and amidation.[12]

B. Decarboxylation: The ease of decarboxylation in heteroaromatic carboxylic acids is highly dependent on the stability of the carbanionic intermediate formed upon loss of CO₂.

  • Pyridine Carboxylic Acids: The rate of decarboxylation varies significantly with isomer position. Picolinic acid (2-COOH) decarboxylates much faster than isonicotinic acid (4-COOH), with nicotinic acid (3-COOH) being quite stable.[13] The rapid decarboxylation of picolinic acid is attributed to a mechanism involving a zwitterionic intermediate where the protonated ring nitrogen stabilizes the developing negative charge on the alpha-carbon.[13]

  • Pyridazine Carboxylic Acids: The powerful electron-withdrawing nature of the pyridazine ring should, in principle, stabilize the carbanionic intermediate formed during decarboxylation. This would suggest a faster reaction rate compared to the corresponding pyridine isomer (e.g., pyridazine-3-carboxylic acid vs. nicotinic acid). General methods for the protodecarboxylation of various heteroaromatic carboxylic acids are catalyzed by agents like Ag₂CO₃ or copper salts, indicating these are not always trivial thermal reactions.[14][15]

Experimental Protocols for Comparative Analysis

To provide actionable data, we outline a self-validating protocol to compare the reactivity of a representative pair: Nicotinic Acid (pyridine-3-carboxylic acid) and Pyridazine-3-carboxylic acid.

This experiment determines the relative rate of esterification by reacting an equimolar mixture of the two acids with a limited amount of alcohol.

Objective: To determine the relative reactivity towards Fischer esterification.

Materials:

  • Nicotinic Acid

  • Pyridazine-3-carboxylic acid[12]

  • Ethanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Toluene (anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Workflow:

Esterification_Workflow Diagram 2: Competitive Esterification Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_data Data Interpretation A 1. Combine Equimolar Nicotinic Acid & Pyridazine-3-carboxylic Acid in Toluene B 2. Add Internal Standard (Dodecane) A->B C 3. Add 0.5 eq. Ethanol B->C D 4. Add cat. H₂SO₄ C->D E 5. Reflux at 110°C D->E F 6. Withdraw Aliquots (t=0, 1, 2, 4, 8 hr) E->F G 7. Quench with NaHCO₃(aq) F->G H 8. Extract with Ethyl Acetate G->H I 9. Analyze by ¹H NMR / GC-MS H->I J 10. Quantify Ethyl Nicotinate & Ethyl Pyridazine-3-carboxylate vs. Internal Standard I->J K 11. Plot [Product] vs. Time to determine relative rates J->K

Diagram 2: Workflow for comparative esterification experiment.

Detailed Steps:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add nicotinic acid (1.0 mmol), pyridazine-3-carboxylic acid (1.0 mmol), dodecane (1.0 mmol), and anhydrous toluene (20 mL).

  • Obtain an initial time point (t=0) sample.

  • Add anhydrous ethanol (0.5 mmol) followed by concentrated sulfuric acid (0.1 mmol).

  • Heat the mixture to reflux (approx. 110°C).

  • Withdraw aliquots (approx. 0.5 mL) at specified time intervals (e.g., 1, 2, 4, 8 hours).

  • Immediately quench each aliquot in a vial containing saturated sodium bicarbonate solution (2 mL).

  • Extract the quenched aliquot with ethyl acetate (2 mL), vortex, and allow the layers to separate.

  • Analyze the organic layer by GC-MS or ¹H NMR to determine the ratio of the two ester products relative to the internal standard.

Expected Outcome: Due to the enhanced electrophilicity of its carbonyl carbon, the pyridazine-3-carboxylic acid is expected to esterify at a faster rate than nicotinic acid, resulting in a higher concentration of ethyl pyridazine-3-carboxylate at each time point.

Summary and Implications for Drug Development

The presence of a second nitrogen atom in the pyridazine ring is not a trivial substitution. It fundamentally alters the electronic landscape of the molecule, leading to predictable and exploitable differences in reactivity compared to pyridine analogues.

FeaturePyridine Carboxylic AcidPyridazine Carboxylic AcidRationale
Ring Electronics π-deficientStrongly π-deficientAdditive inductive effect of two N atoms.[3][4]
Acidity Moderately AcidicMore AcidicEnhanced stabilization of the carboxylate anion.[7]
SEAr Reactivity Very LowExtremely LowSevere deactivation of the ring by N atoms.[3][4]
SNAr Reactivity Moderate to HighVery HighEnhanced electron deficiency at ring carbons.[4]
Esterification Standard RateFaster RateIncreased electrophilicity of the carbonyl carbon.
Decarboxylation Isomer-dependentGenerally FasterBetter stabilization of the carbanionic intermediate.

For drug development professionals, these differences are critical:

  • Metabolic Stability: The high resistance of the pyridazine ring to electrophilic (oxidative) attack may confer greater metabolic stability.

  • Synthetic Accessibility: The high reactivity of pyridazines towards nucleophilic substitution provides reliable and often high-yielding synthetic routes for functionalization, which can be challenging with pyridine systems.[4]

  • Physicochemical Properties: The pyridazine core imparts different properties, such as increased polarity and altered hydrogen bonding capacity, which can be fine-tuned for improved solubility or target engagement.[16]

By understanding these core principles, researchers can rationally select between pyridine and pyridazine scaffolds to achieve desired synthetic outcomes and optimize molecular properties in drug discovery programs.

References

  • Grokipedia. Pyridinecarboxylic acid.
  • Filo. The diazines are more resistant to electrophilic attack than pyridine. (2025).
  • ResearchGate. Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled....
  • Organic Chemistry Portal. Decarboxylation.
  • Scribd. Isonicotinic Acid pKa Study.
  • ACS Publications. A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. (2012). Organic Process Research & Development.
  • Macmillan Group - Princeton University. A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. (2022).
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • ResearchGate. reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. (2018).
  • Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • Chemistry LibreTexts. 11.7: Heterocyclic Amines. (2021).
  • Chem-Impex. Pyridine-3-carboxylic acid 1-oxide.
  • ResearchGate. Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),....
  • ResearchGate. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019).
  • Pyridines.
  • CymitQuimica. CAS 2164-61-6: 3-CARBOXYPYRIDAZINE.
  • AIP Publishing. The core excitation of pyridine and pyridazine: An electron spectroscopy and ab initio study. (1999). The Journal of Chemical Physics.
  • ACS Publications. The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society.
  • NIH. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. PMC.
  • Journal of the American Chemical Society. Pyridine-to-Pyridazine Skeletal Editing. (2025).
  • RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • ResearchGate. (PDF) Electrophilic Substitution In Azines.
  • IISTE.org. Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
  • NIH. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018). PMC.
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024).
  • PubChem. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367.
  • Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Grokipedia. Pyridinetricarboxylic acid.
  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018).
  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids [closed]. (2017).
  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. (2022).
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. (2023).
  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • ResearchGate. 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. (2019).
  • Sigma-Aldrich. 4-Pyridazinecarboxylic acid 97 50681-25-9.
  • PubChem. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046.
  • Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • BioOrganics. 4-Pyridazinecarboxylic Acid.

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 6-Oxo-1-phenylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" Trap

In the development of pyridazinone scaffolds—specifically 6-Oxo-1-phenylpyridazine-4-carboxylic acid —researchers often encounter a critical bottleneck: the divergence between "publishable purity" (Elemental Analysis) and "functional purity" (Biological Activity).

While Elemental Analysis (EA) remains the historical gatekeeper for major journals (requiring


 tolerance), this specific molecule presents a "perfect storm" for EA failure due to three factors:
  • Hydrate Formation: The carboxylic acid moiety acts as a hygroscopic anchor.

  • Lactam-Lactim Tautomerism: The 6-oxo group facilitates solvent trapping within the crystal lattice.

  • Inorganic Ashing: Common synthesis routes involving sodium alkoxides leave trace sodium salts, devastating Carbon % accuracy.

This guide objectively compares EA against orthogonal validation methods (HPLC-UV and qNMR), providing experimental protocols to overcome the specific analytical challenges of this scaffold.

Chemical Profile & Theoretical Standards

Before analyzing purity, one must establish the theoretical baseline. The molecule (C


H

N

O

) exists in equilibrium between the oxo- and hydroxy- forms, though the oxo-form predominates in the solid state.

Target Analyte: this compound Formula: C


H

N

O

Molecular Weight: 216.19 g/mol
Table 1: Theoretical Elemental Composition (CHN Standards)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1112.011132.1261.11%
Hydrogen (H) 81.0088.063.73%
Nitrogen (N) 214.00728.0112.96%
Oxygen (O) 315.99948.0022.20%

Critical Insight: A deviation of just 0.5 mole of water (hemihydrate) shifts the Carbon content to 58.6% , causing an automatic failure in peer review (Limit: 60.7% - 61.5%).

The Synthesis Vector: Where Impurities Originate

To understand why EA fails, we must visualize the synthesis pathway. The standard route involves the condensation of benzoyl propionic acid derivatives with hydrazine, often creating a "wet" crude product.

SynthesisPath Start Succinic Anhydride + Benzene Inter1 Benzoyl Propionic Acid (Intermediate) Start->Inter1 AlCl3 (Friedel-Crafts) Crude Crude Pyridazinone (Wet/Solvated) Inter1->Crude Condensation Reagent Hydrazine Hydrate (Water Source) Reagent->Crude Purification Recrystallization (EtOH/Acetic Acid) Crude->Purification Final 6-Oxo-1-phenylpyridazine -4-carboxylic acid Purification->Final Traps Solvents

Figure 1: Synthesis workflow highlighting the introduction of water (via Hydrazine Hydrate) and solvents (Ethanol/Acetic Acid) which frequently co-crystallize with the target carboxylic acid.[1][2][3]

Comparative Analysis: EA vs. HPLC vs. qNMR

This section benchmarks the three primary methods for validating this specific compound.

Method A: Combustion Analysis (CHN)
  • Mechanism: Flash combustion at 1800°C; detection of CO

    
    , H
    
    
    
    O, N
    
    
    .
  • Status: Journal Requirement (J. Med. Chem, JOC).[2][4][5][6]

  • The Flaw: It is a "bulk property" measurement. If your sample contains 2% inorganic salt (NaCl from neutralization), your Carbon value drops, but the instrument cannot tell you why.

  • Verdict: High Risk for this specific molecule without rigorous drying.

Method B: HPLC-UV (254 nm)
  • Mechanism: Separation based on polarity; UV absorption.

  • Status: Industry Standard for batch release.

  • The Flaw: It is "blind" to impurities that do not absorb UV light. Water, inorganic salts, and residual hydrazine often pass undetected, giving a False Positive (>99% purity) on a dirty sample.

  • Verdict: Insufficient for absolute purity determination.

Method C: Quantitative NMR (qNMR)[7][8][9]
  • Mechanism: Proton counting against an internal standard (e.g., Maleic Acid or TCNB).

  • Status: The modern "Gold Standard" for absolute purity.

  • The Advantage: It detects and quantifies the solvent (ethanol/acetic acid) and water peaks relative to the drug scaffold.

  • Verdict: Superior for troubleshooting EA failures.

Experimental Data: The "Water Trap" Simulation

The following table demonstrates how common impurities in the this compound scaffold distort EA results.

Table 2: Impact of Solvates on Elemental Analysis
Sample StateCarbon (Th: 61.11%)Hydrogen (Th: 3.73%)Nitrogen (Th: 12.96%)Result
Pure Anhydrous 61.10%3.74%12.95%PASS
Hemihydrate (0.5 H

O)
58.66%4.03%12.44%FAIL (C -2.45%)
Ethanol Solvate (0.1 mol)61.45%3.95%12.65%FAIL (C +0.34%)
Sodium Salt (5% contamination)58.05%3.50%12.30%FAIL (Ash detected)

Validated Protocols

To achieve a passing EA or a validated qNMR for this molecule, follow these specific workflows.

Protocol 1: The "Hard Dry" for Elemental Analysis

Standard drying (Vacuum oven, 40°C) is often insufficient for pyridazinone carboxylic acids due to strong H-bonding.

  • Recrystallization: Use Methanol/Water (avoid high boiling solvents like DMSO/DMF).

  • Pre-Dry: Air dry on the filter for 1 hour.

  • Desiccation: Place sample in a drying pistol (Abderhalden) or vacuum oven.

    • Agent: P

      
      O
      
      
      
      (Phosphorus Pentoxide) is mandatory. Silica gel is too weak.
    • Temp: 80°C (Note: Melting point is >250°C, so thermal stability is high).

    • Time: Minimum 24 hours at <5 mbar.

  • Handling: Seal in argon immediately. The carboxylic acid will absorb atmospheric moisture within minutes.

Protocol 2: qNMR for Absolute Purity

Use this when EA fails repeatedly to prove purity to reviewers.

  • Solvent: DMSO-

    
     (Solubility is poor in CDCl
    
    
    
    ).
  • Internal Standard: Maleic Acid (Traceable standard).

    • Reason: Maleic acid singlet (6.2 ppm) does not overlap with the pyridazinone aromatic protons (7.4–8.0 ppm).

  • Relaxation Delay (D1): Set to 30 seconds .

    • Reason: The carboxylic acid proton has a long T1 relaxation time. Short D1 results in under-integration and false low purity.

  • Calculation:

    
    
    

Decision Matrix: When to Stop Purifying

Use this logic flow to determine if your sample is ready for publication or biological screening.

DecisionTree Sample Isolated Solid HPLC Run HPLC-UV Sample->HPLC Check1 >95% Area? HPLC->Check1 Recryst Recrystallize Check1->Recryst No EA_Test Run CHN Analysis Check1->EA_Test Yes Recryst->HPLC Check2 Within 0.4%? EA_Test->Check2 Publish Submit to Journal Check2->Publish Yes qNMR Run qNMR (DMSO-d6) Check2->qNMR No (Fail) Check3 Solvent/Water Peak? qNMR->Check3 HardDry Protocol 1: Hard Dry (P2O5, 80C) Check3->HardDry Yes (Solvated) CalcPurity Report Absolute Purity (Substitute for EA) Check3->CalcPurity No (Inorganic Salts?) HardDry->EA_Test

Figure 2: Analytical Decision Matrix. Note that if EA fails but qNMR shows no solvents, the impurity is likely inorganic (salt formation), requiring a change in workup (acid wash) rather than drying.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Verma, S. K., et al. (2008).[3] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1). [Link]

  • European Patent Office. (2015). "Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid." EP2857387A1.

Sources

Benchmarking Synthetic Routes for 1-Phenylpyridazine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-phenylpyridazine-4-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. While pyridazines are privileged scaffolds in medicinal chemistry—serving as bioisosteres for phenyl rings and pyridines—the introduction of a carboxylic acid at the 4-position, specifically with a 1-phenyl substituent, is non-trivial due to the competing formation of the 3-isomer during direct cyclization.

This guide benchmarks three distinct synthetic strategies, moving from classical condensation to modern transition-metal catalysis. We evaluate these routes based on regiocontrol , scalability , and atom economy to assist drug development professionals in selecting the optimal pathway for their specific phase of development.

The Core Challenge: Regioselectivity

Direct condensation of phenylhydrazine with acyclic 1,4-dicarbonyl equivalents (e.g., ethyl 4-oxobut-2-enoate) typically favors the 3-carboxylate isomer due to the initial nucleophilic attack of the hydrazine on the most electrophilic aldehyde center. Consequently, producing the 4-carboxylate requires strategies that either force "reverse" regioselectivity or utilize late-stage functionalization.

Strategic Route Comparison

We have isolated three primary methodologies for benchmarking:

  • Route A: Oxidative Functionalization (Recommended for Scale) Strategy: Construction of the ring with a methyl group, followed by oxidation.[1]

  • Route B: Pd-Catalyzed Carbonylation (Recommended for Library/Diversity) Strategy: Late-stage installation of the carboxylate from a halo-precursor.

  • Route C: Inverse Electron Demand Diels-Alder (IEDDA) (High Precision) Strategy: Cycloaddition of tetrazines with electron-rich dienophiles.[2]

Comparative Performance Matrix
MetricRoute A: Oxidative MethylRoute B: Pd-CarbonylationRoute C: IEDDA Cycloaddition
Regioselectivity High (Defined by precursor)Absolute (Substrate dependent)Absolute (Electronic control)
Overall Yield 45-60%70-85% (Step yield)30-50%
Cost Efficiency High (Cheap reagents)Moderate (Pd catalysts)Low (Expensive tetrazines)
Scalability Excellent (Kg scale)Good (Safety measures for CO)Poor (mg to g scale)
Key Risk Over-oxidation/DecarboxylationCatalyst poisoning/CO handlingPrecursor stability

Decision Framework & Logic

The following decision tree illustrates the logical flow for selecting the appropriate synthetic route based on available starting materials and project constraints.

RouteSelection Start Target: 1-phenylpyridazine-4-carboxylic acid CheckScale Is Scale > 100g? Start->CheckScale CheckEquip High-Pressure CO Available? CheckScale->CheckEquip No (Speed driven) RouteA Route A: Oxidative Methyl (KMnO4/SeO2) CheckScale->RouteA Yes (Cost driven) RouteB Route B: Pd-Carbonylation (Pd-CO-MeOH) CheckEquip->RouteB Yes RouteC Route C: IEDDA (Tetrazine) CheckEquip->RouteC No (Lab bench only)

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and equipment availability.

Detailed Experimental Protocols

Route A: The Oxidative Functionalization (Scalable)

Mechanism: This route leverages the easier access to 4-methylpyridazine , which is then N-arylated and oxidized. This bypasses the isomer mixture problem of direct cyclization.

Step 1: N-Arylation of 4-Methylpyridazine
  • Reagents: 4-Methylpyridazine, Iodobenzene, CuI (10 mol%), trans-1,2-diaminocyclohexane (20 mol%), K3PO4.

  • Workflow:

    • Charge a reaction vessel with 4-methylpyridazine (1.0 eq), iodobenzene (1.2 eq), CuI, and K3PO4 (2.0 eq) in dry 1,4-dioxane.

    • Add the ligand (trans-1,2-diaminocyclohexane) under N2 atmosphere.

    • Reflux at 110°C for 24 hours.

    • Critical Control Point: Monitor by HPLC for consumption of the heterocycle.

    • Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane) to yield 1-phenyl-4-methylpyridazine .

Step 2: KMnO4 Oxidation
  • Reagents: 1-phenyl-4-methylpyridazine, KMnO4, Pyridine/Water (1:1).

  • Workflow:

    • Dissolve the intermediate in Pyridine/Water.

    • Heat to 70°C and add KMnO4 (3.0 eq) portion-wise over 2 hours. Caution: Exothermic.

    • Reflux for 4 hours.

    • Filter the hot MnO2 precipitate. Wash the cake with hot water.

    • Acidify the filtrate with HCl to pH 3 to precipitate 1-phenylpyridazine-4-carboxylic acid .

    • Recrystallize from Ethanol/Water.

Expert Insight: While SeO2 is often used for benzylic oxidations, KMnO4 is preferred here for complete conversion to the acid rather than the aldehyde. Ensure the pH adjustment is slow to avoid trapping impurities in the crystal lattice.

Route B: Palladium-Catalyzed Carbonylation (Precision)

Mechanism: Carbonylation of aryl halides is the industry standard for introducing carboxylates when regiochemical purity is paramount.

Precursor Synthesis

Start with 4-chloro-1-phenylpyridazine . This can be synthesized from 1-phenyl-1,2-dihydro-3,6-pyridazinedione via POCl3 chlorination, followed by selective reduction (though sourcing the 4-chloro derivative or using the 4-bromo analog is recommended).

Protocol
  • Reagents: 4-Chloro-1-phenylpyridazine, Pd(OAc)2 (2 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 4 mol%), Triethylamine (2.0 eq), Methanol (solvent/nucleophile).

  • Equipment: High-pressure stainless steel autoclave.

  • Workflow:

    • Dissolve substrate in MeOH/Et3N.

    • Add Pd catalyst and ligand in a glovebox or under strict Argon flow.

    • Pressurize autoclave with CO gas (Carbon Monoxide) to 5-10 bar.

    • Heat to 100°C for 16 hours.

    • Safety Check: Vent CO gas through a scrubber containing KMnO4 solution.

    • Evaporate solvent to obtain Methyl 1-phenylpyridazine-4-carboxylate .

    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify to isolate the free acid.

CarbonylationCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl COInsert CO Insertion (Ar-CO-Pd-Cl) OxAdd->COInsert + CO NuAttack Nu Attack (MeOH) (Ar-CO-OMe) COInsert->NuAttack + MeOH NuAttack->Pd0 - HCl (Et3N)

Figure 2: Catalytic cycle for the Pd-mediated carbonylation of 4-chloropyridazine.

Scientific Integrity & Troubleshooting

The Regioselectivity Trap (Why NOT to use direct cyclization)

A common error in literature is the assumption that reacting phenylhydrazine with ethyl 4-oxobut-2-enoate yields the 4-carboxylate.

  • Reality: The hydrazine NH2 group attacks the aldehyde (C4) first, forming a hydrazone.

  • Result: The phenyl group ends up on the nitrogen adjacent to the C4 carbon (which becomes C3 in the ring). This predominantly yields ethyl 1-phenylpyridazine-3-carboxylate .

  • Validation: Always verify regiochemistry using NOESY NMR. The H5 proton in the 4-carboxylate will show a correlation with the phenyl ring, whereas the 3-carboxylate will show different coupling patterns.

Analytical Standards
  • 1H NMR (DMSO-d6): The 4-carboxylic acid typically shows two doublets for the pyridazine ring protons (H3 and H5/H6) with meta-coupling (~2 Hz) if H3/H6 are present, or specific shifts depending on substituents.

  • Melting Point: 1-phenylpyridazine-4-carboxylic acid typically melts >200°C (decomposition), whereas isomers may have lower melting points.

References

  • Regioselectivity in Pyridazine Synthesis

    • Title: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[3]

    • Source: Organic Chemistry Frontiers, 2018.
    • URL:[Link]

  • Oxidation Methodologies

    • Title: Oxidation of certain methylpyridines to pyridine carboxylic acids.[4][5] (Applicable to pyridazines).[6][7][8]

    • Source: Journal of Organic Chemistry, 1949 (Found
    • URL:[Link]

  • Carbonylation Techniques

    • Title: Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source.[9]

    • Source: Synlett, 2009.[9]

  • General Pyridazine Synthesis

    • Title: Synthesis of pyridazines (Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Oxo-1-phenylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 6-Oxo-1-phenylpyridazine-4-carboxylic acid

Executive Summary & Chemical Context

Compound: this compound CAS: 56667-87-1 (and related analogs) Physical State: Solid (typically off-white to cream powder)

As researchers, we often treat catalog reagents as inert until proven toxic. This is a dangerous fallacy. This compound contains a pyridazine pharmacophore —a structural motif frequently employed in drug discovery for its ability to inhibit specific enzymes (e.g., phosphodiesterases) and interact with biological targets [1, 2]. Furthermore, the carboxylic acid moiety imparts acidity, necessitating specific pH-related safety controls.

The Core Directive: Treat this substance as a Potent Irritant with Undefined Bioactivity . The primary risk vector is inhalation of particulates during weighing and transfer.

Hazard Analysis & Risk Stratification

Before selecting PPE, we must understand the "Why." We do not simply follow a checklist; we mitigate specific molecular behaviors.[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic proton donation disrupts dermal pH barrier; organic structure facilitates lipid penetration.Contact dermatitis risk. Double-gloving recommended during solution preparation.
Eye Irritation H319 Direct protonation of corneal proteins.Irreversible damage unlikely if rinsed immediately, but acute pain/blindness possible.
Resp. Irritation H335 Micro-particulates lodge in bronchial mucosa, causing inflammation.Zero-tolerance for dust. Fume hood is mandatory.
Acute Toxicity UnlistedPrecautionary Principle: Pyridazines are bioactive scaffolds.Assume oral toxicity (H301/H302 potential) until LD50 is established.

Personal Protective Equipment (PPE) Specifications

Effective safety is a self-validating system. It is not enough to wear the gear; you must understand its failure points.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: Handling must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Excursion/Spill: If handling outside a hood (not recommended) or cleaning a spill, use a P2/N95 particulate respirator .

    • Scientist's Note: Surgical masks are useless here. They stop you from contaminating the sample, not the sample from contaminating you.

B. Dermal Protection (Glove Logic)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Breakthrough Logic: Carboxylic acids generally have slow permeation rates through nitrile. However, if dissolved in organic solvents (DMSO, DMF), the solvent dictates the glove choice.

  • Protocol:

    • Inspect: Inflate glove slightly to check for pinholes before use.

    • Change: Immediately upon splash contact.

    • Technique: "Rolling cuff" method to prevent liquid running down the forearm.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • Why not Safety Glasses? Powders drift. Safety glasses have gaps at the temples. Goggles form a seal.

Operational Workflow & Logic

The following diagram illustrates the decision matrix for handling this compound based on the state of matter (Solid vs. Solution).

PPE_Decision_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid SOLID (Powder/Crystal) State->Solid Solution SOLUTION (Dissolved) State->Solution Risk_Solid Risk: Inhalation of Dust Risk: Static Dispersion Solid->Risk_Solid Risk_Sol Risk: Splash/Absorption Risk: Solvent Permeation Solution->Risk_Sol Control_Solid Control: Fume Hood Required Anti-Static Gun usage N95 Backup Risk_Solid->Control_Solid Control_Sol Control: Double Nitrile Gloves Splash Goggles Face Shield if >100mL Risk_Sol->Control_Sol Action Proceed with Synthesis/Analysis Control_Solid->Action Control_Sol->Action

Figure 1: Risk-Based PPE Selection Logic. Note how the physical state dictates whether the primary control is respiratory (Solid) or dermal (Solution).

Step-by-Step Handling Protocol

1. Weighing (Critical Step)

  • The Problem: Static electricity often causes organic powders to "jump" from the spatula, creating an aerosol.

  • The Fix: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Procedure:

    • Place tared vial in balance.

    • Open stock container only inside the hood.

    • Transfer solid.[2] If spillage occurs on the balance pan, wipe immediately with a damp Kimwipe (water neutralizes the dust cloud).

2. Solubilization

  • Solvent Choice: Likely soluble in DMSO or DMF; sparingly soluble in water.

  • Reaction: When adding bases (e.g., Sodium Hydroxide) to neutralize the carboxylic acid, mild exotherms may occur. Add base dropwise.

3. Cleanup

  • Decontamination: Wipe surfaces with 5% Sodium Bicarbonate solution. This converts the carboxylic acid to its water-soluble carboxylate salt, facilitating removal.

  • Verification: A pH strip test of the surface moisture should show pH 7-8 (neutralized).

Disposal & Emergency Response

Do not pour down the drain. Even if non-toxic, the carboxylic acid functionality can alter local pH in plumbing traps, mobilizing other contaminants.

Disposal Workflow
  • Segregation: Collect in "Organic Acid Waste" or "Non-Halogenated Organic" streams.

  • Labeling: Clearly mark as "Contains Pyridazine Derivative – Potential Bioactive."

  • Ultimate Fate: High-temperature incineration.

Emergency Measures
  • Eye Contact: Flush for 15 minutes. Crucial: Lift the eyelids.[3] The powder can trap under the lid.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol/ethanol; this may increase skin absorption of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761046, Pyridazine-4-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.